1,1-Cyclohexanediaceticacid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[1-(carboxymethyl)cyclohexyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c11-8(12)6-10(7-9(13)14)4-2-1-3-5-10/h1-7H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPCHPBGAALCRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90918347 | |
| Record name | 2,2'-(Cyclohexane-1,1-diyl)diacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90918347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4355-11-7, 9355-11-7 | |
| Record name | 1,1-Cyclohexanediacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4355-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanediacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004355117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Cyclohexanediacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009355117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Cyclohexanediacetic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169443 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1-Cyclohexanediacetic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39839 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2'-(Cyclohexane-1,1-diyl)diacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90918347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanediacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.208 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOHEXANEDIACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZ67L3M8GX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,1-Cyclohexanediacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Cyclohexanediacetic acid (CHDA), a dicarboxylic acid derivative with a cyclohexane (B81311) backbone, is a key intermediate in the synthesis of various organic molecules. Its primary significance in the pharmaceutical industry lies in its role as a direct precursor to Gabapentin, a widely used anticonvulsant and analgesic. This technical guide provides a comprehensive overview of the properties, synthesis, and analysis of 1,1-Cyclohexanediacetic acid, tailored for professionals in research and drug development.
Physicochemical and Spectroscopic Properties
1,1-Cyclohexanediacetic acid is a white to off-white crystalline solid, often appearing as a powder. It possesses a faint, vinegar-like odor.
Table 1: Physicochemical Properties of 1,1-Cyclohexanediacetic Acid
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₆O₄ | |
| Molecular Weight | 200.23 g/mol | |
| CAS Number | 4355-11-7 | |
| Melting Point | 181-185 °C | |
| Boiling Point | Not available (decomposes) | |
| Solubility | Slightly soluble in DMSO and methanol. | |
| pKa₁ | 3.49 (at 25 °C) | |
| pKa₂ | 6.96 (at 25 °C) | |
| logP | 1.57 (estimated) |
Table 2: Spectroscopic Data for 1,1-Cyclohexanediacetic Acid
| Spectroscopy | Key Features and Peaks | Interpretation |
| ¹H NMR | Broad singlet (~12 ppm), Singlet (~2.5 ppm), Multiplets (1.3-1.6 ppm) | The broad singlet corresponds to the two acidic protons of the carboxylic acid groups. The sharp singlet is attributed to the four protons of the two methylene (B1212753) groups adjacent to the carboxyls. The multiplets arise from the ten protons of the cyclohexane ring. |
| ¹³C NMR | ~175 ppm, ~45 ppm, ~35 ppm, ~26 ppm, ~21 ppm | The peak at ~175 ppm is characteristic of the carbonyl carbon in the carboxylic acid groups. The signal at ~45 ppm corresponds to the quaternary carbon of the cyclohexane ring. The peaks at ~35 ppm, ~26 ppm, and ~21 ppm are assigned to the methylene carbons of the cyclohexane ring and the methylene carbons of the acetic acid moieties. |
| IR Spectroscopy | Broad band (2500-3300 cm⁻¹), Strong, sharp peak (~1700 cm⁻¹) | The broad absorption is characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid dimer.[1][2][3] The strong peak at ~1700 cm⁻¹ is due to the C=O stretching of the carbonyl group.[1][2][3] |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 200. | The fragmentation pattern may show loss of water (M-18), loss of a carboxyl group (M-45), and other fragments characteristic of cyclic dicarboxylic acids.[4][5] |
Synthesis of 1,1-Cyclohexanediacetic Acid
The most common synthetic route to 1,1-Cyclohexanediacetic acid involves the reaction of cyclohexanone (B45756) with a cyanoacetate (B8463686), followed by hydrolysis and decarboxylation of the resulting intermediate. The following is a generalized experimental protocol based on patent literature.[6][7]
Experimental Protocol: Synthesis of 1,1-Cyclohexanediacetic Acid
Step 1: Synthesis of 1,1-Cyclohexyldicyanoamide
-
To a reaction vessel containing absolute ethanol (B145695) (140 ml), pass ammonia (B1221849) gas (10.5 g) while cooling and stirring.[6]
-
Cool the solution to -10 °C and add ethyl cyanoacetate (59.5 g). The temperature may rise to -7 °C.[6]
-
Re-cool the mixture to -10 °C and add cyclohexanone (25 g) dropwise, ensuring the temperature does not exceed -6 °C. The addition should take approximately 40 minutes.[6]
-
After the addition is complete, stir the mixture for an additional 30 minutes, then cool to -10 °C and stop stirring.
-
Maintain the reaction mixture at -10 °C for 24 hours, then at 0 ± 5 °C for 12 hours, and finally at room temperature (25 °C) for 12 hours (total incubation time of 48 hours).[6]
-
Filter the ethanolic solution by suction to collect the precipitated 1,1-cyclohexyldicyanoamide.
-
Dry the solid product to yield pure 1,1-cyclohexyldicyanoamide powder.
Step 2: Hydrolysis and Decarboxylation to 1,1-Cyclohexanediacetic Acid
-
In a separate reaction vessel, add water (70 ml) and slowly add concentrated sulfuric acid (45 ml) with caution.[7]
-
To this acidic solution, add the 1,1-cyclohexyldicyanoamide powder (59.5 g) obtained in the previous step.[7]
-
Heat the mixture with stirring. The temperature should be slowly raised from 110 °C to 145 °C.[7]
-
Maintain the reaction at this temperature for 3.5 hours to allow for progressive hydrolysis. After 1.5 hours of incubation, segmented addition of diluted sulfuric acid (prepared from 10 ml concentrated sulfuric acid and 20 ml water) is recommended.[7]
-
Upon completion of the reaction, a pasty hydrolyzate is formed.
-
In a new vessel, heat a concentrated sulfuric acid solution (e.g., 80%) to 160-185 °C.[7]
-
Slowly add the pasty hydrolyzate to the hot sulfuric acid. This will cause the evolution of CO₂ and steam.
-
After the addition is complete, maintain the temperature at 180-185 °C for 30 minutes, or until gas evolution ceases, indicating the end of the reaction.[7]
-
Cool the reaction mixture and pour it into cold, stirring water to precipitate the crude 1,1-Cyclohexanediacetic acid.
-
Filter the crude product by suction.
Purification: Recrystallization
-
Dissolve the crude 1,1-Cyclohexanediacetic acid in a suitable solvent, such as hot water or an aqueous solvent mixture.
-
Treat with activated carbon to remove colored impurities, if necessary.
-
Filter the hot solution to remove the activated carbon.
-
Allow the filtrate to cool slowly to induce crystallization.
-
Collect the purified crystals by filtration and dry them under vacuum.
Caption: Workflow for the synthesis of 1,1-Cyclohexanediacetic acid.
Application in Drug Development: Synthesis of Gabapentin
1,1-Cyclohexanediacetic acid is a crucial starting material for the synthesis of Gabapentin. The process involves the conversion of the diacid to its monoamide, followed by a Hofmann rearrangement.
Experimental Protocol: Synthesis of Gabapentin from 1,1-Cyclohexanediacetic Acid
Step 1: Formation of 1,1-Cyclohexanediacetic Anhydride (B1165640)
-
Reflux 1,1-Cyclohexanediacetic acid with an excess of acetic anhydride.
-
After the reaction is complete, distill off the excess acetic anhydride and the acetic acid byproduct to obtain 1,1-Cyclohexanediacetic anhydride.
Step 2: Formation of 1,1-Cyclohexanediacetic Acid Monoamide
-
React the 1,1-Cyclohexanediacetic anhydride with aqueous ammonia. The reaction temperature should be maintained below 20 °C.[8]
-
Neutralize the reaction mixture with an aqueous solution of sulfuric acid to a slightly acidic pH to precipitate the crude 1,1-Cyclohexanediacetic acid monoamide.[8]
-
Filter the crude product and purify by recrystallization from a suitable solvent like aqueous acetonitrile.[8]
Step 3: Hofmann Rearrangement to Gabapentin
-
Subject the 1,1-Cyclohexanediacetic acid monoamide to a Hofmann rearrangement using an aqueous solution of sodium hypobromite (B1234621) (which can be prepared in situ).
-
The reaction is typically carried out at low temperatures (e.g., -5 to -10 °C) initially, and then the temperature is raised.
-
Acidify the reaction mixture with hydrochloric acid to obtain Gabapentin hydrochloride.
-
The Gabapentin hydrochloride can then be purified and converted to the free base form of Gabapentin through techniques such as ion-exchange chromatography.
Caption: Synthesis pathway of Gabapentin from 1,1-Cyclohexanediacetic acid.
Reactivity and Stability
1,1-Cyclohexanediacetic acid is stable under normal conditions. It is incompatible with strong oxidizing agents. Thermal decomposition can lead to the release of irritating gases and vapors. As a dicarboxylic acid, it can undergo typical reactions such as esterification, amidation, and reduction.
Toxicological and Safety Information
1,1-Cyclohexanediacetic acid is considered hazardous. The toxicological properties have not been fully investigated, and the available information is limited.
Table 3: GHS Hazard and Precautionary Statements
| Classification | Statement |
| Hazard Class | Skin Corrosion/Irritation (Category 2), Serious Eye Damage/Eye Irritation (Category 2), Specific target organ toxicity — single exposure (Category 3), Respiratory system |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.[9] H319: Causes serious eye irritation.[9] H335: May cause respiratory irritation.[9] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9] P264: Wash face, hands and any exposed skin thoroughly after handling.[9] P280: Wear protective gloves/protective clothing/eye protection/face protection.[9] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[9] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] |
Acute Toxicity: No specific data on acute oral, dermal, or inhalation toxicity is readily available.[10][11]
Skin and Eye Irritation: The compound is classified as causing skin and serious eye irritation.[9] Standard protocols like the OECD Test Guideline 405 for acute eye irritation/corrosion and corresponding guidelines for skin irritation would be applicable for formal assessment.[12]
Sensitization: There is no specific information available regarding the potential for skin sensitization.[10]
Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no information available to suggest that 1,1-Cyclohexanediacetic acid is carcinogenic, mutagenic, or a reproductive toxin.[10][11]
Conclusion
1,1-Cyclohexanediacetic acid is a compound of significant interest, primarily due to its role as a key intermediate in the synthesis of Gabapentin. A thorough understanding of its physicochemical properties, synthetic routes, and safety considerations is essential for its effective and safe utilization in research and pharmaceutical manufacturing. This guide provides a foundational overview to aid professionals in their work with this important chemical entity.
References
- 1. tutorchase.com [tutorchase.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Preparation method of 1,1-cyclohexanediacetic acid - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN101475466B - Preparation method of 1,1-cyclohexanediacetic acid - Google Patents [patents.google.com]
- 8. WO2003002517A1 - Process for the preparation of 1.1-cyclohexane diacetic acid monoamide - Google Patents [patents.google.com]
- 9. Acute dermal irritation, sensitization, and acute toxicity studies of a transdermal patch for prophylaxis against ({+/-}) anatoxin-a poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. capotchem.cn [capotchem.cn]
- 12. oecd.org [oecd.org]
1,1-Cyclohexanediacetic acid chemical structure and formula
An In-depth Technical Guide to 1,1-Cyclohexanediacetic Acid
Introduction
1,1-Cyclohexanediacetic acid, with the CAS number 4355-11-7, is a dicarboxylic acid featuring a cyclohexane (B81311) ring substituted at a single carbon position with two acetic acid moieties.[1][2] This unique structural arrangement makes it a valuable intermediate in various organic syntheses.[2][3] Its most prominent application lies in the pharmaceutical industry as a key precursor in the synthesis of Gabapentin, a medication used for treating epilepsy and neuropathic pain.[4][5][6][7] Beyond its role in drug development, its bifunctional nature allows it to be a building block for polymers, specialized esters, and other complex organic molecules.[3]
Chemical Structure and Formula
The chemical structure of 1,1-Cyclohexanediacetic acid consists of a cyclohexane ring with two acetic acid groups attached to the same carbon atom.
Molecular Formula: C₁₀H₁₆O₄[8][9]
Linear Formula: C₆H₁₀(CH₂CO₂H)₂
IUPAC Name: 2,2'-(Cyclohexane-1,1-diyl)diacetic acid
Synonyms: (1-Carboxymethyl-cyclohexyl)-acetic acid, 1,1-Bis(carboxymethyl)cyclohexane
Caption: Chemical Structure of 1,1-Cyclohexanediacetic acid.
Physicochemical Properties
1,1-Cyclohexanediacetic acid is typically an off-white, solid powder.[8] A summary of its key quantitative properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 200.23 g/mol | [1][2][8][9] |
| Melting Point | 181 - 185 °C | [2][8][9] |
| Boiling Point (estimated) | 297.96 °C | [9] |
| Density (estimated) | 1.1508 g/cm³ | [9] |
| Appearance | Off-white powder/solid | [8] |
| Odor | Vinegar-like | [8] |
| CAS Number | 4355-11-7 | [1][2][8] |
| EC Number | 224-427-9 | |
| SMILES | OC(=O)CC1(CCCCC1)CC(O)=O | |
| InChI | 1S/C10H16O4/c11-8(12)6-10(7-9(13)14)4-2-1-3-5-10/h1-7H2,(H,11,12)(H,13,14) |
Experimental Protocols: Synthesis
Several methods for the synthesis of 1,1-Cyclohexanediacetic acid have been reported. A common approach involves the hydrolysis and decarboxylation of a precursor molecule. One such method is the hydrolysis of 1,1-cyclohexyl dicyanoamide.[4] A greener synthesis route using dilute sulfuric acid in high-temperature liquid water has also been developed to mitigate the pollution and corrosion issues associated with traditional industrial processes.[10]
Protocol: Synthesis from 1,1-Cyclohexyl Dicyanoamide
This protocol outlines the general steps for the preparation of 1,1-Cyclohexanediacetic acid from 1,1-cyclohexyl dicyanoamide.[4][6]
-
Hydrolysis: 1,1-cyclohexyl dicyanoamide is subjected to a hydrolysis reaction. This is typically carried out under acidic or neutral conditions at an elevated temperature, ranging from 100-160 °C.[6] The reaction is held at this temperature until completion, resulting in a paste-like hydrolysate.[6]
-
Decarboxylation: The resulting paste from the hydrolysis step is added to a sulfuric acid solution to induce a decarboxylation reaction. This step yields the crude 1,1-Cyclohexanediacetic acid product.[4][6]
-
Refinement: The crude product is then refined, typically through recrystallization, to obtain the purified 1,1-Cyclohexanediacetic acid.[4][6]
References
- 1. 1,1-Cyclohexanediacetic Acid 4355-11-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. 1,1-Cyclohexanediacetic acid | 4355-11-7 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. Preparation method of 1,1-cyclohexanediacetic acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. tdchem.com [tdchem.com]
- 6. CN101475466B - Preparation method of 1,1-cyclohexanediacetic acid - Google Patents [patents.google.com]
- 7. Gabapentin - Wikipedia [en.wikipedia.org]
- 8. fishersci.com [fishersci.com]
- 9. chembk.com [chembk.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1,1-Cyclohexanediacetic Acid (CAS 4355-11-7): Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Cyclohexanediacetic acid (CDA), identified by CAS number 4355-11-7, is a dicarboxylic acid featuring a cyclohexane (B81311) ring with two acetic acid moieties attached to the same carbon atom.[1][2] While its direct biological applications are limited, CDA serves as a critical starting material and key intermediate in the synthesis of various organic molecules, most notably the pharmaceutical drug Gabapentin (B195806).[1][3] This technical guide provides a comprehensive overview of the physicochemical properties, primary applications, and synthesis methodologies related to 1,1-Cyclohexanediacetic acid.
Physicochemical Properties
A summary of the key physicochemical properties of 1,1-Cyclohexanediacetic acid is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.
Table 1: Physicochemical Properties of 1,1-Cyclohexanediacetic Acid
| Property | Value | Reference |
| CAS Number | 4355-11-7 | [4] |
| Molecular Formula | C₁₀H₁₆O₄ | [4] |
| Molecular Weight | 200.23 g/mol | [4] |
| IUPAC Name | 2-[1-(carboxymethyl)cyclohexyl]acetic acid | [5][6] |
| Synonyms | (1-Carboxymethyl-cyclohexyl)-acetic acid, 1,1-Bis(carboxymethyl)cyclohexane, 2,2′-(Cyclohexane-1,1-diyl)diacetic acid | [2][4] |
| Appearance | White powder/crystalline solid | [6] |
| Melting Point | 181-185 °C | [4] |
| Purity | ≥97.5% to ≥98% (typical commercial grades) | [6][7] |
| Solubility | Sparingly soluble in water. |
Core Application: Intermediate in Gabapentin Synthesis
The predominant and most well-documented application of 1,1-Cyclohexanediacetic acid is its role as a precursor in the industrial synthesis of Gabapentin.[1][3] Gabapentin is an anticonvulsant medication widely used in the treatment of epilepsy and neuropathic pain.[8] The structural backbone of Gabapentin is derived from 1,1-Cyclohexanediacetic acid.
The synthesis of Gabapentin from 1,1-Cyclohexanediacetic acid is a multi-step process. A common pathway involves the conversion of the diacid to an intermediate such as 1,1-cyclohexanediacetic anhydride (B1165640) or 1,1-cyclohexanediacetic acid monoamide, followed by a Hofmann rearrangement.[8]
Experimental Protocol: Synthesis of Gabapentin from 1,1-Cyclohexanediacetic Acid via the Monoamide Intermediate
The following is a generalized experimental protocol based on common synthetic routes described in the literature. Specific conditions and reagents may vary based on process optimization and patented methodologies.
Step 1: Formation of 1,1-Cyclohexanediacetic Acid Monoamide
This step involves the selective amidation of one of the carboxylic acid groups of 1,1-Cyclohexanediacetic acid.
-
Procedure: A common method involves the initial conversion of 1,1-Cyclohexanediacetic acid to its anhydride. This can be achieved by heating the diacid with a dehydrating agent like acetic anhydride. The resulting 1,1-cyclohexanediacetic anhydride is then reacted with ammonia (B1221849) in a suitable solvent to yield 1,1-cyclohexanediacetic acid monoamide.[9]
Step 2: Hofmann Rearrangement to Gabapentin
The Hofmann rearrangement of the monoamide intermediate leads to the formation of Gabapentin.
-
Procedure: 1,1-Cyclohexanediacetic acid monoamide is treated with a solution of sodium hypobromite (B1234621) or sodium hypochlorite (B82951) (prepared in situ from bromine or chlorine and sodium hydroxide) in an aqueous medium.[8] The reaction is typically initiated at a low temperature and then allowed to warm. The resulting mixture is then acidified to a specific pH to precipitate Gabapentin.[10] The crude product is then isolated by filtration and can be further purified by recrystallization.
Visualization of the Gabapentin Synthesis Pathway
The following diagram illustrates the key steps in the synthesis of Gabapentin from 1,1-Cyclohexanediacetic acid.
Caption: Synthesis pathway of Gabapentin from 1,1-Cyclohexanediacetic acid.
Other Potential Applications
While the synthesis of Gabapentin is its primary use, the chemical structure of 1,1-Cyclohexanediacetic acid lends itself to other potential applications in organic synthesis:
-
Polymer Chemistry: As a dicarboxylic acid, it can be used as a monomer in condensation polymerization reactions to produce polyesters and polyamides. The cyclohexane ring in the backbone of such polymers could impart unique thermal and mechanical properties.[1]
-
Building Block in Organic Synthesis: The diacid functionality provides a versatile handle for various chemical transformations, making it a potential building block for the synthesis of other complex molecules, including agrochemicals and specialty materials.[1]
Biological Activity and Toxicology
There is a significant lack of publicly available data on the direct biological activity and comprehensive toxicological profile of 1,1-Cyclohexanediacetic acid itself. Its primary role as a synthetic intermediate means that research has predominantly focused on the safety and efficacy of the final active pharmaceutical ingredient, Gabapentin.
However, safety data from suppliers indicates that 1,1-Cyclohexanediacetic acid should be handled with care.
Table 2: Hazard Information for 1,1-Cyclohexanediacetic Acid
| Hazard Statement | Description | Reference |
| H315 | Causes skin irritation | [5][7] |
| H319 | Causes serious eye irritation | [5][7] |
| H335 | May cause respiratory irritation | [5][7] |
It is imperative for researchers and professionals working with this compound to adhere to appropriate safety protocols, including the use of personal protective equipment.[7]
Conclusion
1,1-Cyclohexanediacetic acid (CAS 4355-11-7) is a valuable chemical intermediate, with its most significant application being the synthesis of the widely used drug, Gabapentin. Its dicarboxylic acid nature also presents opportunities for its use in polymer chemistry and as a versatile building block in broader organic synthesis. While data on its direct biological effects is limited, its importance in the pharmaceutical industry underscores the need for a thorough understanding of its properties and synthetic applications. Future research could explore its potential in the development of novel polymers and other functional organic molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 1,1-Cyclohexanediacetic Acid_Tiande Chemical [tdchem.com]
- 4. 1,1-Cyclohexanediacetic acid 98 4355-11-7 [sigmaaldrich.com]
- 5. Cyclohexanediacetic acid | C10H16O4 | CID 78061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,1-Cyclohexanediacetic acid, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. 1,1-环己基二乙酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Gabapentin - Wikipedia [en.wikipedia.org]
- 9. nbinno.com [nbinno.com]
- 10. WO2005092837A2 - Process for the preparation of gabapentin - Google Patents [patents.google.com]
An In-depth Technical Guide on the Biological Activity of Cyclohexanediacetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities associated with cyclohexanediacetic acid derivatives and related cyclohexane-based compounds. The cyclohexane (B81311) scaffold is a versatile platform in medicinal chemistry, leading to the development of molecules with a wide range of therapeutic applications. This document collates quantitative biological data, detailed experimental methodologies, and visual representations of relevant pathways and workflows to support further research and development in this area.
Anticonvulsant and Neuromodulatory Activity
The most prominent example of a biologically active cyclohexanediacetic acid derivative is Gabapentin (B195806), 2-[1-(aminomethyl)cyclohexyl]acetic acid.[1] Originally designed as a lipophilic analog of the neurotransmitter γ-aminobutyric acid (GABA), its mechanism of action is distinct from direct GABA receptor agonism.[2][3]
Quantitative Data: Anticonvulsant and Neuromodulatory Derivatives
While extensive quantitative data for a broad range of simple cyclohexanediacetic acid derivatives is not widely available in the public domain, the focus remains on Gabapentin and its analogs, which have been primarily evaluated for their anticonvulsant and analgesic properties.[1] Prodrugs of Gabapentin have been synthesized to improve its low and variable oral absorption.[4]
Table 1: Biological Activity of Gabapentin and Related Derivatives
| Compound | Biological Activity | Quantitative Data | Target | Reference |
|---|---|---|---|---|
| Gabapentin | Anticonvulsant, Analgesic | Short half-life (5-7 hours)[5] | α2δ-1 subunit of voltage-gated calcium channels | [3] |
| Gabapentin Prodrugs (Bile Acid Conjugates) | Potential for increased oral absorption | High affinity (Km of 5.99 and 16.3 µM) for hASBT | hASBT | [4] |
| 1,1-disubstituted cyclohexane derivatives (7c, 8c, 8d, 9a) | Anticonvulsant | Significant activity in MES and PTZ seizure models | GABA Agonist (designed as) |[6] |
Experimental Protocols
In Vitro Evaluation of Gabapentin Release from Formulations [7]
-
Objective: To determine the in vitro release profile of Gabapentin from an immediate-release tablet formulation.
-
Apparatus: USP Type II dissolution test apparatus (paddle method).
-
Dissolution Medium: 900 ml of 0.1 N HCl.
-
Temperature: 37±0.5°C.
-
Paddle Speed: 75 rpm.
-
Procedure:
-
Place the tablet in the dissolution vessel.
-
Collect 2 ml samples at predetermined time intervals.
-
Replace the withdrawn sample with an equal volume of fresh dissolution medium.
-
Filter the samples through a Whatman filter paper.
-
Analyze the samples using a UV-visible spectrophotometer at 217 nm.
-
In Vitro Evaluation of Gabapentin Prodrugs Targeting hASBT [4]
-
Objective: To assess the inhibition and uptake properties of Gabapentin prodrugs in cells expressing the human apical sodium-dependent bile acid transporter (hASBT).
-
Cell Line: Madin-Darby canine kidney (MDCK) cells stably transfected with hASBT.
-
Inhibition Assay:
-
Culture hASBT-MDCK cells to confluence.
-
Incubate the cells with a known substrate of hASBT (e.g., a radiolabeled bile acid) in the presence of varying concentrations of the Gabapentin prodrugs.
-
Measure the uptake of the radiolabeled substrate.
-
Calculate the concentration of the prodrug that inhibits 50% of the substrate uptake (IC50).
-
-
Uptake Assay:
-
Incubate hASBT-MDCK cells with varying concentrations of the Gabapentin prodrugs.
-
Measure the intracellular concentration of the prodrug over time.
-
Determine the Michaelis-Menten constants (Km and Vmax) for the transport of the prodrugs.
-
Signaling Pathway
The primary mechanism of action for Gabapentin involves its interaction with the α2δ-1 subunit of voltage-gated calcium channels.[3] This interaction reduces the release of excitatory neurotransmitters, thereby modulating neuronal excitability.[3] Although designed as a GABA analog, it does not have significant activity at GABAA or GABAB receptors.[2]
Caption: Signaling pathway of Gabapentin's neuromodulatory action.
Anticancer Activity of Cyclohexane Derivatives
Various derivatives of the cyclohexane ring, particularly cyclohexanones and cyclohexenones, have demonstrated significant cytotoxic activity against a range of cancer cell lines.[5][8]
Quantitative Data: Cytotoxicity of Cyclohexane Derivatives
The following table summarizes the in vitro cytotoxic activity of several cyclohexane derivatives, presented as the concentration required to inhibit 50% of cell growth (IC50).
Table 2: Cytotoxicity of Selected Cyclohexane Derivatives
| Compound Class | Specific Derivative(s) | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| 2,6-bis(arylidene)cyclohexanones | Various derivatives | Murine P388 and L1210, Human Molt 4/C8 and CEM T-lymphocytes | Generally more potent than monoarylidene analogs | [5] |
| Ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives | 21 specific derivatives | HCT116 (colon cancer) | Ranged from 0.93 to 133.12 µM (for AChE inhibition) | [8] |
| Caffeic acid derivatives | Compounds 5, 7, and 11 | AsPC1 and BxPC3 (pancreatic cancer) | 18.35 - 37.8 µM | [9] |
| Synthetic β-nitrostyrene derivative | CYT-Rx20 | MCF-7, MDA-MB-231, ZR75-1 (breast cancer) | 0.81 - 1.82 µg/mL |[10] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[11]
-
Objective: To determine the IC50 value of a test compound against a specific cancer cell line.
-
Materials:
-
Cancer cell line of interest
-
Culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
96-well culture plates
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO or acidified isopropanol)
-
Microplate reader
-
-
Procedure:
-
Seed cancer cells into 96-well plates at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound compared to the untreated control.
-
Determine the IC50 value from the dose-response curve.
-
Experimental Workflow
Caption: General workflow for determining cytotoxicity using the MTT assay.
Antimicrobial Activity of Cyclohexane Derivatives
A variety of cyclohexane derivatives have been synthesized and evaluated for their activity against pathogenic bacteria and fungi.[12][13]
Quantitative Data: Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key measure of the antimicrobial potency of a compound.
Table 3: Antimicrobial Activity of Selected Cyclohexane Derivatives
| Compound Class | Specific Derivative(s) | Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Rearranged abietane | Compound 27 | E. coli, P. aeruginosa | 11.7 | [14] |
| Rearranged abietane | Compound 27 | S. aureus | 23.4 | [14] |
| Cyclohexenone derivatives | Compound with -F substituent | S. aureus, E. coli, C. albicans | Showed potent activity | [12] |
| Colchicine C-cyclic amine derivatives | Compounds 7b-11b | MRSA USA300 | 16-32 | [15] |
| Amidrazone derivatives with cyclohex-1-ene-1-carboxylic acid moiety | Compound 2b | Y. enterocolitica | 64 |[16] |
Experimental Protocol: Broth Microdilution for MIC Determination
This method is a standard procedure for determining the MIC of an antimicrobial agent.[17]
-
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Materials:
-
Microbial strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi)
-
96-well microtiter plates
-
Test compound dissolved in a suitable solvent
-
Microbial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
Positive and negative controls
-
-
Procedure:
-
Perform serial two-fold dilutions of the test compound in the wells of a 96-well plate.
-
Add a standardized microbial inoculum to each well.
-
Include a positive control (inoculum without the compound) and a negative control (broth only).
-
Incubate the plates at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Experimental Workflow
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
References
- 1. 3-substituted GABA analogs with central nervous system activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anticonvulsant gabapentin (neurontin) does not act through gamma-aminobutyric acid-B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular and molecular action of the putative GABA-mimetic, gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro evaluation of gabapentin prodrugs that target the human apical sodium-dependent bile acid transporter (hASBT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic 2,6-bis(arylidene)cyclohexanones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jetir.org [jetir.org]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of the In Vitro Cytotoxic Activity of Caffeic Acid Derivatives and Liposomal Formulation against Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Antimicrobial, Antioxidant Evaluation, and DFT Estimation of some New Cyclohexenone Derivatives Derived from Benzyloxy Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Evaluation of Antimicrobial Activity of the Rearranged Abietane Prattinin A and Its Synthetic Derivatives [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Growth Media Affect Assessment of Antimicrobial Activity of Plant-Derived Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 1,1-Cyclohexanediacetic Acid in Gabapentin Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical function of 1,1-Cyclohexanediacetic acid (CDA) as a key starting material in the synthesis of gabapentin (B195806), a widely used anticonvulsant and analgesic medication. Gabapentin's molecular structure is derived from the functionalization of a cyclohexane (B81311) ring, making the choice and handling of the initial cyclohexane-containing precursor paramount to the efficiency, purity, and overall success of the synthesis. 1,1-Cyclohexanediacetic acid serves as the foundational scaffold upon which the final gabapentin molecule is constructed.
The Core Synthetic Pathway: From Acid to Active Pharmaceutical Ingredient
The primary and most established synthetic route to gabapentin commencing from 1,1-Cyclohexanediacetic acid involves a three-step process. This pathway is favored for its robustness and the high purity of the final product. The key transformations are:
-
Anhydride (B1165640) Formation: 1,1-Cyclohexanediacetic acid is first converted to its corresponding cyclic anhydride, 1,1-Cyclohexanediacetic anhydride. This initial step activates the carboxylic acid groups, preparing them for the subsequent amidation.
-
Mono-amidation: The cyclic anhydride is then selectively reacted with ammonia (B1221849) to yield 1,1-cyclohexanediacetic acid monoamide (CDMA). This step is crucial as it introduces the nitrogen atom that will ultimately become the amine in the final gabapentin molecule.
-
Hofmann Rearrangement: The monoamide undergoes a Hofmann rearrangement, a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom, to produce gabapentin.
This synthetic strategy is widely employed in industrial production due to its efficiency and the accessibility of the starting materials.[1][2][3]
Quantitative Data Summary
The following tables summarize the quantitative data for the key steps in the synthesis of gabapentin from 1,1-Cyclohexanediacetic acid, based on data from various sources.
Table 1: Synthesis of 1,1-Cyclohexanediacetic Acid Monoamide (CDMA)
| Parameter | Value | Reference |
| Starting Material | 1,1-Cyclohexanediacetic anhydride | [4] |
| Reagents | Aqueous Ammonia | [4] |
| Yield | 96.7% - 98.3% | [4] |
| Purity (HPLC) | > 99.7% | [4] |
| Reaction Temperature | 10 - 40 °C | [4] |
| Reaction Time | 2 - 5 hours | [4] |
Table 2: Synthesis of Gabapentin via Hofmann Rearrangement of CDMA
| Parameter | Value | Reference |
| Starting Material | 1,1-Cyclohexanediacetic acid monoamide | [5] |
| Reagents | Sodium hypobromite (B1234621) (prepared in situ) | [1][5] |
| Initial Temperature | -5 to -10 °C | [5] |
| Final Temperature | 55 °C | [5] |
| Yield | High (specific value not consistently reported) | [5][6] |
| Purity | High (specific value not consistently reported) | [5][6] |
Experimental Protocols
The following are detailed methodologies for the key experiments in the synthesis of gabapentin from 1,1-Cyclohexanediacetic acid.
Step 1: Synthesis of 1,1-Cyclohexanediacetic Anhydride
-
Procedure: A detailed, publicly available, step-by-step protocol for this specific transformation is not extensively described in the provided search results, however, the conversion of dicarboxylic acids to their corresponding cyclic anhydrides is a standard procedure in organic chemistry. Typically, this is achieved by heating the dicarboxylic acid with a dehydrating agent such as acetic anhydride or by distillation to remove water.
Step 2: Preparation of 1,1-Cyclohexanediacetic Acid Monoamide (CDMA)
-
Procedure: In a suitable reaction vessel, an aqueous solution of ammonia (19% concentration) is cooled to 0°C.[4] 1,1-Cyclohexanediacetic anhydride is then slowly added to the ammonia solution, ensuring the reaction temperature is maintained at approximately 10°C over a period of about 5 hours.[4] Following the addition, a small amount of activated carbon is added to the reaction mixture, which is then filtered.[4] The filtrate is then acidified with 30% hydrochloric acid, leading to the precipitation of white crystals of 1,1-cyclohexanediacetic acid monoamide.[4] The crystals are collected by centrifugation, washed, and dried to yield the final product.[4]
Step 3: Synthesis of Gabapentin via Hofmann Rearrangement
-
Procedure: An aqueous solution of sodium hypobromite is prepared in situ by combining bromine with an aqueous solution of sodium hydroxide (B78521).[5] A solution of 1,1-cyclohexanediacetic acid monoamide in aqueous sodium hydroxide is then slowly added to the chilled (-5 to -10°C) sodium hypobromite solution with vigorous stirring.[5] The reaction mixture is maintained at this temperature for approximately 30 minutes.[5] The temperature is then allowed to rise and is further maintained at 35-40°C for 1 hour, and subsequently at 55°C.[5] Following the rearrangement, the reaction mixture is acidified with hydrochloric acid to form gabapentin hydrochloride.[5]
Visualizing the Synthesis and Key Mechanism
To further elucidate the synthetic process, the following diagrams, generated using Graphviz, illustrate the overall workflow and the mechanism of the critical Hofmann rearrangement step.
References
- 1. Gabapentin - Wikipedia [en.wikipedia.org]
- 2. CN103333081A - Preparation method of 1,1-cyclohexanediacetic acid mono amide - Google Patents [patents.google.com]
- 3. Process for the preparation of gabapentin - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN101417960B - Method for preparing 1,1-cyclohexanediacetic acid mono amide - Google Patents [patents.google.com]
- 5. US20080103334A1 - Process For Synthesis Of Gabapentin - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-depth Technical Guide to 1,1-Cyclohexanediacetic Acid Monoamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1-Cyclohexanediacetic acid monoamide, also known as gabapentin (B195806) amide, is a key chemical intermediate in the synthesis of Gabapentin, an anticonvulsant medication.[1][2] This document provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its role in pharmaceutical manufacturing. While noted for its neurological properties as a precursor to Gabapentin, this guide also clarifies the current lack of extensive research into its independent biological activity and mechanism of action.[1][2] The primary focus remains on its synthetic utility and chemical characteristics, crucial for professionals in drug development and organic synthesis.
Chemical and Physical Properties
1,1-Cyclohexanediacetic acid monoamide is a white crystalline powder.[1] It serves as a crucial building block in the production of various pharmaceutical compounds, most notably Gabapentin.[3] The compound's structure, featuring both a carboxylic acid and an amide functional group attached to a cyclohexane (B81311) ring, dictates its chemical reactivity and physical properties.[3]
Table 1: Physicochemical Properties of 1,1-Cyclohexanediacetic Acid Monoamide
| Property | Value | Source |
| CAS Number | 99189-60-3 | [1] |
| Molecular Formula | C₁₀H₁₇NO₃ | [2] |
| Molecular Weight | 199.25 g/mol | [2] |
| Appearance | White powder | [1] |
| Melting Point | 141-146 °C | [1][2] |
| Solubility | Sparingly soluble in water | |
| SMILES String | NC(=O)CC1(CCCCC1)CC(O)=O | [2] |
| InChI Key | QJGSJXLCJRXTRY-UHFFFAOYSA-N | [2] |
Synthesis of 1,1-Cyclohexanediacetic Acid Monoamide
The synthesis of 1,1-Cyclohexanediacetic acid monoamide is a critical step in the manufacturing process of Gabapentin.[4][5] Several methods have been patented and published, primarily involving the amination of a precursor molecule.
Synthesis from 1,1-Cyclohexanediacetic Anhydride (B1165640)
A common and efficient method involves the amination of 1,1-cyclohexanediacetic anhydride.[6] This process is followed by a neutralization step to precipitate the crude product, which is then purified by crystallization.[6]
Experimental Protocol:
-
Amination: 1,1-Cyclohexanediacetic anhydride is reacted with aqueous ammonia (B1221849). The reaction temperature is maintained below 20°C. The concentration of aqueous ammonia is typically between 25-35 wt%, with a molar ratio of ammonia to the anhydride ranging from 5 to 10.[6]
-
Neutralization: The reaction mixture is neutralized with an aqueous solution of sulfuric acid (30-70 wt%) until a slightly acidic pH is achieved. This causes the precipitation of crude 1,1-Cyclohexanediacetic acid monoamide.[6]
-
Purification: The crude product is filtered and then purified by crystallization from a solvent, such as aqueous acetonitrile (B52724) (containing 5-25 wt% water), to yield the final product with a purity higher than 99.5%.[6]
Synthesis from 3,3-Pentamethylene Glutarimide (Lactimide)
Another synthetic route starts from 3,3-Pentamethylene glutarimide.
Experimental Protocol:
-
Hydrolysis: 181g of the lactimide is added to a lye solution prepared from 500g of water and 60g of sodium hydroxide (B78521).[7]
-
The temperature is gradually raised to 50°C and maintained with stirring for 6 hours.[7]
-
Acidification: The reaction mixture is cooled to 10°C, and 150g of 36% concentrated hydrochloric acid is slowly added to adjust the pH to 1-2.[7]
-
The mixture is stirred for 2 hours and then cooled to 5°C to precipitate the solid product.[7]
-
Isolation and Purification: The precipitate is filtered and washed with cold water to obtain the crude 1,1-Cyclohexanediacetic acid monoamide.[7]
-
The crude product is recrystallized using ethyl acetate (B1210297) and water to yield a pure product with a reported yield of 93% and purity of 99.5%.[7]
Role in Gabapentin Synthesis
1,1-Cyclohexanediacetic acid monoamide is a direct precursor to Gabapentin.[1] The synthesis proceeds via a Hofmann rearrangement of the monoamide.[4]
Experimental Protocol: Hofmann Rearrangement to Gabapentin
-
A solution of the sodium salt of 1,1-cyclohexanediacetic acid monoamide is prepared by adding the monoamide to an excess of 12% sodium hydroxide solution.[8]
-
This solution is then added dropwise to a suspension of a chlorinating agent, such as trichloroisocyanuric acid (TCCA), in water at a temperature of 0-5°C over a period of 1 hour.[8]
-
The reaction mixture is stirred for an additional 2 hours at 0-5°C, followed by stirring at 15-20°C for 2 hours.[8]
-
The temperature is then raised to 50°C, and the resulting gabapentin lactam is extracted with toluene.[8]
-
The lactam is then hydrolyzed to yield Gabapentin.
Caption: Synthetic pathway of Gabapentin from 1,1-Cyclohexanediacetic Anhydride.
Biological Activity and Signaling Pathways
There is limited publicly available information on the specific biological activity or the direct interaction of 1,1-Cyclohexanediacetic acid monoamide with biological targets. Its primary known biological relevance is as an impurity and a precursor in the synthesis of Gabapentin.[1] Gabapentin itself is a ligand of the α₂δ subunit of voltage-dependent calcium channels and does not function as a direct GABA agonist.[4] Any "neurological properties" attributed to the monoamide are likely due to its role in the synthesis of the active pharmaceutical ingredient, Gabapentin.[1][2]
Due to the absence of data on its direct biological interactions, no signaling pathway diagrams for 1,1-Cyclohexanediacetic acid monoamide can be provided.
Analytical Methods and Quality Control
As an important intermediate and a potential impurity in Gabapentin, the purity of 1,1-Cyclohexanediacetic acid monoamide is critical.[9] High-performance liquid chromatography (HPLC) is a standard method for assessing the purity of the compound and the final Gabapentin product.[8] Spectroscopic methods such as ¹H NMR and ¹³C NMR are used for structural confirmation.[7]
Conclusion
1,1-Cyclohexanediacetic acid monoamide is a well-characterized chemical intermediate with a crucial role in the pharmaceutical industry, specifically in the synthesis of Gabapentin. Its chemical and physical properties are well-documented, and multiple efficient synthetic routes have been established. While it is an essential precursor to a neurologically active drug, there is a notable gap in the scientific literature regarding its own biological activity, pharmacology, and toxicology. Future research could explore the potential for this molecule to have independent biological effects, though its current and primary value lies in its utility in organic synthesis for the production of Gabapentin.
References
- 1. 1,1-Cyclohexanediacetic acid mono amide | 99189-60-3 [chemicalbook.com]
- 2. 1,1-Cyclohexanediacetic acid monoamide 97 99189-60-3 [sigmaaldrich.com]
- 3. camachem.com [camachem.com]
- 4. Gabapentin - Wikipedia [en.wikipedia.org]
- 5. Process for the preparation of gabapentin - Eureka | Patsnap [eureka.patsnap.com]
- 6. WO2003002517A1 - Process for the preparation of 1.1-cyclohexane diacetic acid monoamide - Google Patents [patents.google.com]
- 7. 1,1-Cyclohexanediacetic acid mono amide synthesis - chemicalbook [chemicalbook.com]
- 8. datapdf.com [datapdf.com]
- 9. synthinkchemicals.com [synthinkchemicals.com]
fundamental chemistry of dicarboxylic acids
An In-depth Technical Guide to the Fundamental Chemistry of Dicarboxylic Acids
This guide provides a comprehensive overview of the core principles of dicarboxylic acids, tailored for researchers, scientists, and drug development professionals. It covers their structure, properties, key reactions, and their role in biological systems, with a focus on quantitative data and detailed experimental methodologies.
Introduction to Dicarboxylic Acids
Dicarboxylic acids are organic compounds containing two carboxylic acid functional groups (-COOH).[1] Their general molecular formula is HOOC-R-COOH, where R can be an aliphatic or aromatic group.[1] This bifunctional nature imparts unique chemical properties and reactivity compared to their monocarboxylic acid counterparts, making them valuable in various industrial and biological processes. They are generally colorless crystalline solids.[1][2]
Structure and Physicochemical Properties
The properties of dicarboxylic acids are significantly influenced by the nature of the linker group (R) and the distance between the two carboxyl groups.
Acidity
Dicarboxylic acids are stronger acids than monocarboxylic acids due to the electron-withdrawing inductive effect of the second carboxyl group, which stabilizes the conjugate base formed after the first deprotonation.[3] They exhibit two dissociation constants, pKa1 and pKa2, corresponding to the ionization of the first and second carboxyl groups, respectively. The first dissociation constant (pKa1) is significantly lower (indicating a stronger acid) than that of a comparable monocarboxylic acid.[3] The second dissociation constant (pKa2) is generally higher (indicating a weaker acid) because the second proton must be removed from an already negatively charged species, which is electrostatically unfavorable.[3]
Physical Properties
The physical properties of dicarboxylic acids, such as melting point and solubility, show distinct trends related to the length and parity of the carbon chain.
-
Melting Point: Dicarboxylic acids with an even number of carbon atoms have higher melting points than those with an odd number of carbons immediately preceding or following them in the homologous series.[4] This "odd-even effect" is attributed to differences in crystal packing and intermolecular forces.[4]
-
Solubility: Shorter-chain dicarboxylic acids are soluble in water due to the formation of hydrogen bonds. As the length of the hydrocarbon chain increases, the nonpolar character of the molecule becomes more dominant, leading to a decrease in water solubility.[2] Similar to melting points, an odd-even effect is also observed in the solubility of dicarboxylic acids, with odd-chain diacids being more soluble than their even-chain neighbors.
Data Presentation: Physical Properties of Common Dicarboxylic Acids
| Common Name | IUPAC Name | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Solubility ( g/100 mL H₂O at 20°C) | pKa1 | pKa2 |
| Oxalic Acid | Ethanedioic acid | HOOC-COOH | 90.03 | 101.5 (dihydrate) | 9.5 | 1.27 | 4.27 |
| Malonic Acid | Propanedioic acid | HOOC-(CH₂) -COOH | 104.06 | 135-136 (decomposes) | 73.5 | 2.85 | 5.05 |
| Succinic Acid | Butanedioic acid | HOOC-(CH₂)₂-COOH | 118.09 | 185-187 | 5.8 | 4.21 | 5.41 |
| Glutaric Acid | Pentanedioic acid | HOOC-(CH₂)₃-COOH | 132.12 | 97.5-98 | 63.9 | 4.34 | 5.41 |
| Adipic Acid | Hexanedioic acid | HOOC-(CH₂)₄-COOH | 146.14 | 152.1 | 1.42 | 4.41 | 5.41 |
| Pimelic Acid | Heptanedioic acid | HOOC-(CH₂)₅-COOH | 160.17 | 105-106 | 5.0 | 4.50 | 5.43 |
| Suberic Acid | Octanedioic acid | HOOC-(CH₂)₆-COOH | 174.20 | 141-144 | 0.16 | 4.52 | 5.49 |
| Azelaic Acid | Nonanedioic acid | HOOC-(CH₂)₇-COOH | 188.22 | 106.5 | 0.24 | 4.55 | 5.49 |
| Sebacic Acid | Decanedioic acid | HOOC-(CH₂)₈-COOH | 202.25 | 133-134.5 | 0.1 | 4.72 | 5.45 |
| Phthalic Acid | Benzene-1,2-dicarboxylic acid | C₆H₄(COOH)₂ | 166.13 | 207 (decomposes) | 0.7 | 2.95 | 5.41 |
| Terephthalic Acid | Benzene-1,4-dicarboxylic acid | C₆H₄(COOH)₂ | 166.13 | 300 (sublimes) | 0.0019 | 3.54 | 4.46 |
Key Chemical Reactions
Dicarboxylic acids undergo reactions typical of carboxylic acids, but the presence of two carboxyl groups allows for the formation of a double series of derivatives (e.g., diesters, diamides) and unique cyclization reactions.
Esterification
Dicarboxylic acids react with alcohols in the presence of an acid catalyst to form esters. Depending on the stoichiometry, either a monoester or a diester can be formed.
Formation of Cyclic Anhydrides
When heated, dicarboxylic acids that can form a five- or six-membered ring readily undergo intramolecular dehydration to yield cyclic anhydrides. For example, succinic acid and glutaric acid form succinic anhydride (B1165640) and glutaric anhydride, respectively.
Decarboxylation
Upon heating, some dicarboxylic acids lose carbon dioxide. Malonic acid and its derivatives readily undergo decarboxylation when heated to just above their melting point. Oxalic acid also decarboxylates upon heating.
Reduction
The carboxyl groups of dicarboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Experimental Protocols
Synthesis of Adipic Acid from Cyclohexanone (B45756)
This protocol describes the oxidation of cyclohexanone to adipic acid using a strong oxidizing agent.
Materials:
-
Cyclohexanone
-
Potassium permanganate (B83412) (KMnO₄)
-
10% Sodium hydroxide (B78521) (NaOH) solution
-
Sodium bisulfite (NaHSO₃) (if needed)
-
Concentrated hydrochloric acid (HCl)
-
50 mL Erlenmeyer flask
-
Stirring bar and magnetic stirrer
-
Boiling water bath
-
Filter paper and funnel
-
Beaker
-
Litmus (B1172312) paper
Procedure:
-
In a 50 mL Erlenmeyer flask, combine 0.0025 moles of cyclohexanone with a solution of 0.0050 moles of potassium permanganate in 15 mL of water.
-
Add 3 drops of 10% NaOH solution to make the mixture slightly basic.[5]
-
Stir the solution gently for 10 minutes at room temperature.
-
Place the flask in a boiling water bath for 20 minutes.[5] Periodically check for the presence of the purple permanganate ion by spotting the reaction mixture on filter paper. The reaction is complete when the purple color disappears.[5]
-
If the permanganate color persists after 20 minutes, add a small amount of sodium bisulfite to decompose the excess oxidizing agent.[5]
-
Filter the mixture to remove the manganese dioxide (MnO₂) precipitate and wash the solid with 2 mL of hot water. Collect the filtrate.[5]
-
Transfer the filtrate to a small beaker and concentrate it to a volume of less than 5 mL by gentle heating.
-
Acidify the concentrated filtrate with concentrated HCl until it is acidic to litmus paper, then add an additional 10 drops of HCl.[5]
-
Cool the solution in an ice bath to induce crystallization of adipic acid.
-
Collect the adipic acid crystals by filtration, wash with a small amount of cold water, and allow them to dry.
-
Determine the yield and melting point of the product.
Potentiometric Titration of Oxalic Acid to Determine pKa1 and pKa2
This method allows for the determination of the two dissociation constants of a dicarboxylic acid.
Materials:
-
Oxalic acid dihydrate (H₂C₂O₄·2H₂O)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
pH meter with a glass electrode
-
Buret
-
Beaker (250 mL)
-
Magnetic stirrer and stir bar
-
Deionized water
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Accurately weigh approximately 0.5 g of oxalic acid dihydrate, record the exact mass, and dissolve it in about 75 mL of deionized water in a 250 mL beaker.[6]
-
Place the beaker on a magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution, ensuring the electrode tip is submerged but does not contact the stir bar.[6]
-
Rinse and fill the buret with the standardized NaOH solution, ensuring no air bubbles are present in the tip. Record the initial volume.
-
Record the initial pH of the oxalic acid solution.
-
Begin adding the NaOH solution in small increments (e.g., 0.5-1.0 mL), recording the buret volume and the pH after each addition. Allow the pH to stabilize before recording.
-
As the pH begins to change more rapidly, reduce the volume of NaOH added between readings. Continue the titration well past the second equivalence point.
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the two equivalence points from the inflection points of the titration curve. A first derivative plot (ΔpH/ΔV vs. average volume) can help in accurately locating these points.
-
The pH at the volume of NaOH halfway to the first equivalence point is equal to pKa1.[7][8]
-
The pH at the volume of NaOH halfway between the first and second equivalence points is equal to pKa2.[7][8]
High-Performance Liquid Chromatography (HPLC) Analysis of Dicarboxylic Acids
This protocol provides a general framework for the separation and quantification of dicarboxylic acids.
Materials and Equipment:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Dicarboxylic acid standards
-
Mobile phase: e.g., a mixture of an aqueous buffer (like dilute sulfuric acid or formic acid) and an organic solvent (like acetonitrile).
-
Sample vials
-
Syringe filters (0.22 or 0.45 µm)
Procedure:
-
Preparation of Standards: Prepare a series of standard solutions of the dicarboxylic acids of interest at known concentrations in the mobile phase or a suitable solvent.
-
Preparation of Mobile Phase: Prepare the mobile phase by mixing the aqueous and organic components in the desired ratio. For example, a mobile phase could be 5 mM H₂SO₄ in water.[9] Degas the mobile phase before use.
-
Sample Preparation: Dissolve the sample containing the dicarboxylic acids in the mobile phase. Filter the sample through a syringe filter to remove any particulate matter before injection.
-
HPLC Analysis:
-
Data Analysis:
-
Identify the peaks corresponding to the dicarboxylic acids in the sample chromatogram by comparing their retention times with those of the standards.
-
Construct a calibration curve by plotting the peak area of the standards versus their concentration.
-
Determine the concentration of the dicarboxylic acids in the sample by interpolating their peak areas on the calibration curve.
-
Biological Significance and Pathways
Dicarboxylic acids are important intermediates in metabolism. Succinic acid and fumaric acid are key components of the citric acid cycle. They can also be formed through the ω-oxidation of fatty acids, which serves as an alternative pathway to β-oxidation, particularly when the latter is impaired.[10]
ω-Oxidation of Fatty Acids
This pathway occurs primarily in the endoplasmic reticulum of liver and kidney cells and involves the oxidation of the terminal methyl group (the ω-carbon) of a fatty acid.
Steps in ω-Oxidation:
-
Hydroxylation: The ω-carbon of the fatty acid is hydroxylated by a cytochrome P450 monooxygenase to form an ω-hydroxy fatty acid.[11]
-
Oxidation to Aldehyde: The hydroxyl group is then oxidized to an aldehyde by an alcohol dehydrogenase.
-
Oxidation to Carboxylic Acid: The aldehyde is further oxidized to a carboxylic acid by an aldehyde dehydrogenase, resulting in the formation of a dicarboxylic acid.[10]
The resulting dicarboxylic acid can then be further metabolized via β-oxidation from both ends.
Visualization of the ω-Oxidation Pathway
Caption: The ω-oxidation pathway for the conversion of fatty acids to dicarboxylic acids.
Applications in Research and Drug Development
The unique properties of dicarboxylic acids make them valuable in various applications:
-
Polymer Synthesis: Adipic acid and terephthalic acid are key monomers in the production of polyamides (like nylon) and polyesters (like PET), respectively.
-
Pharmaceuticals: Dicarboxylic acids are used as excipients, and some, like azelaic acid, are active pharmaceutical ingredients. Their ability to form salts can be used to improve the solubility and bioavailability of drugs. Medium-chain dicarboxylic acids are being investigated for various pharmacological effects, including anti-inflammatory and antimicrobial properties.[12]
-
Drug Delivery: They can be used as cross-linkers in the synthesis of biodegradable polymers for controlled drug release systems.
-
Metabolic Research: The analysis of dicarboxylic acid levels in biological fluids can serve as a diagnostic marker for certain metabolic disorders.
References
- 1. Dicarboxylic acid - Wikipedia [en.wikipedia.org]
- 2. Synthesis of adipdic acid organic lab | PPTX [slideshare.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. cerritos.edu [cerritos.edu]
- 6. 911metallurgist.com [911metallurgist.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. Improvement of dicarboxylic acid production with Methylorubrum extorquens by reduction of product reuptake - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Omega Oxidation of Fatty Acids: Steps & Significance [allen.in]
- 11. microbenotes.com [microbenotes.com]
- 12. Frontiers | Designing and Creating a Synthetic Omega Oxidation Pathway in Saccharomyces cerevisiae Enables Production of Medium-Chain α, ω-Dicarboxylic Acids [frontiersin.org]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) are a cornerstone in the pharmacotherapy of major depressive disorder, anxiety disorders, and other related neuropsychiatric conditions.[1][2] Their primary mechanism involves the selective blockade of the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin (5-hydroxytryptamine, 5-HT) in the synaptic cleft.[2][3][4] This guide provides a detailed examination of the neurological properties of common SSRIs, focusing on their mechanism of action, comparative pharmacological data, and the key experimental protocols used for their characterization. Quantitative data are presented in structured tables, and core concepts are visualized through signaling pathway and experimental workflow diagrams to facilitate a deeper understanding for research and development purposes.
Core Mechanism of Action
SSRIs exert their therapeutic effects by binding to the serotonin transporter (SERT), a presynaptic protein responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron.[3][5] By inhibiting this reuptake process, SSRIs increase the amount of serotonin available to bind with postsynaptic receptors.[2][3] This initial action triggers a cascade of downstream adaptive changes.
The therapeutic effects of SSRIs are not immediate and typically require several weeks of sustained treatment. This delay suggests that the long-term neurological changes, rather than just the acute increase in synaptic serotonin, are responsible for the clinical benefits.[6] These chronic changes include the desensitization of presynaptic 5-HT1A and 5-HT1B autoreceptors, which normally act as a negative feedback loop to inhibit serotonin release.[6][7] Their desensitization leads to enhanced serotonergic neurotransmission.[6] Furthermore, chronic SSRI administration has been shown to increase the expression of Brain-Derived Neurotrophic Factor (BDNF), a key protein involved in neuronal survival, growth, and synaptic plasticity.[6][7]
Quantitative Data Presentation: Comparative Pharmacology
The efficacy and side-effect profiles of different SSRIs can be partly explained by their varying binding affinities for the serotonin transporter (SERT) and their off-target affinities for other neurotransmitter transporters, such as the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT).[8] The inhibition constant (Kᵢ) is a measure of a compound's binding affinity, where a lower Kᵢ value indicates a higher affinity.
Table 1: Comparative Binding Affinities (Kᵢ, nM) of Common SSRIs
| Compound | SERT (Kᵢ, nM) | NET (Kᵢ, nM) | DAT (Kᵢ, nM) | SERT/NET Selectivity Ratio | SERT/DAT Selectivity Ratio |
|---|---|---|---|---|---|
| Citalopram | 1.8 | 6140 | 14350 | ~3411 | ~7972 |
| Escitalopram | 1.1[8] | 8200 | 7000 | ~7455 | ~6364 |
| Fluoxetine | 2.7 | 420 | 2000 | ~155 | ~740 |
| Paroxetine | 0.2 | 40 | 340 | ~200 | ~1700 |
| Sertraline | 0.4 | 420 | 44[8] | ~1050 | ~110 |
| Fluvoxamine | 4.0 | 580 | 6600 | ~145 | ~1650 |
Data compiled from multiple sources. Values are approximate and can vary based on experimental conditions. The selectivity ratio is calculated as Kᵢ(NET or DAT) / Kᵢ(SERT).
Sertraline is unique among SSRIs for its relatively moderate affinity for the dopamine transporter.[8][9] Paroxetine shows some affinity for the norepinephrine transporter.[8] Escitalopram is noted for its high potency and selectivity for SERT.[8]
Key Experimental Protocols
The characterization of SSRI neurological properties relies on a combination of in vitro and in vivo experimental techniques. These protocols are essential for determining binding affinity, mechanism of action, and therapeutic efficacy.
Radioligand Binding Assay (for Affinity Determination)
This in vitro technique is the gold standard for quantifying the affinity of a drug for a specific receptor or transporter.[10] It measures the ability of an unlabeled compound (the SSRI) to compete with a radiolabeled ligand for binding to the target (e.g., SERT).
Methodology Overview:
-
Membrane Preparation: Tissues or cells expressing the target transporter (SERT) are homogenized and centrifuged to isolate a membrane fraction.[11] The protein concentration of the preparation is determined.[11]
-
Assay Incubation: The membrane preparation is incubated in a multi-well plate with a fixed concentration of a specific radioligand (e.g., [³H]-citalopram) and varying concentrations of the unlabeled test compound (the SSRI).[10][11]
-
Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand via rapid vacuum filtration through glass fiber filters.[10][11] The membranes and bound ligand are trapped on the filter.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[11]
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of specific radioligand binding) is calculated. The Kᵢ value is then derived from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[11]
In Vivo Microdialysis (for Neurotransmitter Level Measurement)
This in vivo technique allows for the sampling and measurement of extracellular neurotransmitter concentrations in specific brain regions of freely moving animals.[12][13] It is crucial for demonstrating that an SSRI increases synaptic serotonin levels.
Methodology Overview:
-
Probe Implantation: A microdialysis probe, which has a semipermeable membrane at its tip, is stereotaxically implanted into a target brain region (e.g., hippocampus, prefrontal cortex) of an anesthetized animal.[13]
-
Perfusion: The probe is continuously perfused at a low, constant flow rate with an artificial cerebrospinal fluid (aCSF) solution.[14]
-
Diffusion: Neurotransmitters and other small molecules in the extracellular fluid diffuse across the semipermeable membrane into the aCSF, driven by the concentration gradient.[12]
-
Sample Collection: The resulting fluid, called the dialysate, is collected at regular intervals (e.g., every 10-20 minutes).[15]
-
Analysis: The concentration of serotonin in the dialysate samples is quantified using highly sensitive analytical techniques, typically High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC).[13][16]
-
Drug Administration: After establishing a stable baseline of serotonin levels, the SSRI is administered (e.g., systemically via injection), and dialysate collection continues to measure the drug-induced changes in extracellular serotonin.
Behavioral Assays (for Efficacy Assessment)
Animal models of depression are used to assess the potential antidepressant-like activity of compounds. While no single model perfectly recapitulates human depression, tests like the Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used for screening.
Methodology Overview (Forced Swim Test):
-
Habituation (Pre-test): A rodent (rat or mouse) is placed in a cylinder of water from which it cannot escape for an initial period (e.g., 15 minutes).[17]
-
Drug Administration: Animals are treated with the test compound (SSRI) or a vehicle control, often over a period of days or weeks to model chronic treatment.[18]
-
Test Session: 24 hours after the pre-test, the animal is placed back in the water for a shorter test session (e.g., 5-6 minutes).[17]
-
Scoring: The duration of immobility (when the animal ceases struggling and makes only minimal movements to stay afloat) is recorded.[17]
-
Interpretation: A decrease in immobility time is interpreted as an antidepressant-like effect.[17] It is theorized that effective antidepressants prevent the animal from adopting a "despair" or passive coping strategy. Modern scoring methods also distinguish between swimming and climbing behaviors, which may be differentially affected by serotonergic versus noradrenergic drugs.[17]
Conclusion
The neurological properties of SSRIs are defined by their high-affinity, selective inhibition of the serotonin transporter. This primary action initiates a complex series of neuroadaptive changes, including altered receptor sensitivity and increased neurotrophic factor expression, which are believed to underlie their therapeutic effects. The quantitative assessment of binding affinity through radioligand assays, coupled with in vivo verification of neurochemical changes via microdialysis and efficacy evaluation in behavioral models, forms the critical pathway for the research and development of these important therapeutic agents. Understanding these core principles and methodologies is essential for professionals seeking to innovate within the field of neuropharmacology.
References
- 1. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. medlink.com [medlink.com]
- 3. Selective serotonin reuptake inhibitors (SSRIs) - Mayo Clinic [mayoclinic.org]
- 4. Selective Serotonin Reuptake Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. How Do SSRIs Affect Serotonin Receptors? - The Neuro Times [theneurotimes.com]
- 6. ClinPGx [clinpgx.org]
- 7. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Sertraline - Wikipedia [en.wikipedia.org]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 14. In vivo Monitoring of Serotonin in the Striatum of Freely-Moving Rats with One-Minute Temporal Resolution by Online Microdialysis-Capillary High Performance Liquid Chromatography at Elevated Temperature and Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Antidepressant activity: contribution of brain microdialysis in knock-out mice to the understanding of BDNF/5-HT transporter/5-HT autoreceptor interactions [frontiersin.org]
- 17. Behavioural despair test - Wikipedia [en.wikipedia.org]
- 18. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1,1-Cyclohexanediacetic Acid from Cyclohexanone
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1,1-Cyclohexanediacetic acid is a valuable intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to Gabapentin, an anticonvulsant and analgesic agent. This document provides detailed protocols for the synthesis of 1,1-Cyclohexanediacetic acid starting from cyclohexanone (B45756). The described method is a two-step process involving the formation of 1,1-cyclohexyl dicyano acid amide, followed by hydrolysis and decarboxylation to yield the final product. This process is advantageous due to its high yield and reduced environmental impact compared to other methods.[1][2]
Overall Reaction Scheme:
The synthesis proceeds through two main chemical transformations:
-
Step 1: Synthesis of 1,1-Cyclohexyl Dicyano Acid Amide Cyclohexanone reacts with a cyanoacetate (B8463686) (methyl or ethyl ester) in the presence of ammonia (B1221849) in an alcoholic solvent to form the intermediate, 1,1-cyclohexyl dicyano acid amide.
-
Step 2: Hydrolysis and Decarboxylation to 1,1-Cyclohexanediacetic Acid The 1,1-cyclohexyl dicyano acid amide intermediate is then subjected to acidic hydrolysis and subsequent decarboxylation to produce the final product, 1,1-Cyclohexanediacetic acid.[1][2]
Experimental Protocols
Step 1: Preparation of 1,1-Cyclohexyl Dicyano Acid Amide
This protocol details the synthesis of the dicyano amide intermediate from cyclohexanone.
Materials:
-
Cyclohexanone
-
Methyl cyanoacetate or Ethyl cyanoacetate
-
Methanol (B129727) or Absolute ethanol
-
Ammonia gas
-
Reaction vessel with cooling and stirring capabilities
-
Filtration apparatus
-
Drying oven
Procedure:
-
To a reaction vessel, add 135 mL of methanol (or 140 mL of absolute ethanol) and cool the vessel to -10°C with stirring.[2]
-
Bubble 10.5 g of ammonia gas through the cooled solvent.[2]
-
Slowly add 51.5 g of methyl cyanoacetate (or 59.5 g of ethyl cyanoacetate) to the solution, ensuring the temperature does not exceed -7°C.[2] Re-cool to -10°C.
-
Add 25 g of cyclohexanone dropwise over approximately 40 minutes, maintaining the reaction temperature at or below -6°C.[2]
-
After the addition is complete, stir the mixture for an additional 30 minutes at -10°C.[2]
-
Stop stirring and allow the reaction mixture to stand under the following temperature-programmed incubation:
-
Collect the precipitated solid by suction filtration.[2]
-
Dry the solid product, 1,1-cyclohexyl dicyano acid amide, in an oven. The expected yield is approximately 94-96%.[2]
Note on mother liquor reuse: The filtrate (mother liquor) can be recycled for subsequent batches by supplementing with fresh ammonia and reagents, potentially increasing the overall yield and reducing waste.[1][2]
Step 2: Preparation of 1,1-Cyclohexanediacetic Acid
This protocol describes the hydrolysis and decarboxylation of the intermediate to the final product.
Materials:
-
1,1-Cyclohexyl dicyano acid amide (from Step 1)
-
Concentrated sulfuric acid (98%)
-
Water
-
Reaction vessel with heating and stirring capabilities
-
Crystallization vessel
-
Filtration apparatus
-
Drying oven
Procedure:
-
In a reaction vessel, carefully add 45 mL of concentrated sulfuric acid to 70 mL of water.
-
To this acidic solution, add 59.2 g of the 1,1-cyclohexyl dicyano acid amide powder obtained from Step 1, with stirring.[1]
-
Heat the mixture, gradually increasing the temperature from 110°C to 145°C, and maintain it for 3.5 hours with slow stirring to facilitate hydrolysis.[1]
-
During the heating period, after approximately 1.5 hours, incrementally add a dilution heat of sulfuric acid (prepared by mixing 10 mL of concentrated sulfuric acid with 20 mL of water).[1]
-
Upon completion of the reaction, a pasty hydrolyzate is formed.[1]
-
Transfer the hydrolyzate to a crystallization vessel and allow it to cool naturally to 60°C.
-
Collect the crude product by filtration and wash it.
-
Further purification can be achieved by recrystallization to obtain the final 1,1-Cyclohexanediacetic acid.
Data Presentation
The following table summarizes the quantitative data for the synthesis of 1,1-cyclohexyl dicyano acid amide.
| Parameter | Value (Methyl Cyanoacetate Route) | Value (Ethyl Cyanoacetate Route) | Reference |
| Reagents | |||
| Cyclohexanone | 25 g | 25 g | [2] |
| Cyanoacetate Ester | 51.5 g (Methyl) | 59.5 g (Ethyl) | [2] |
| Ammonia | 10.5 g | 10.5 g | [2] |
| Solvent | 135 mL (Methanol) | 140 mL (Ethanol) | [2] |
| Reaction Conditions | |||
| Initial Temperature | -10°C | -10°C | [2] |
| Cyclohexanone Addition Temp. | ≤ -6°C | ≤ -6°C | [2] |
| Total Incubation Time | 48 hours | 48 hours | [2] |
| Product Yield | |||
| 1,1-Cyclohexyl Dicyano Acid Amide | 59.5 g (94.15%) | 59.2 g (93.67%) | [2] |
Visualizations
Synthesis Workflow Diagram
The following diagram illustrates the key stages in the synthesis of 1,1-Cyclohexanediacetic acid from cyclohexanone.
References
detailed protocol for 1,1-Cyclohexanediacetic acid synthesis
Introduction
1,1-Cyclohexanediacetic acid is a key intermediate in the synthesis of various pharmaceuticals, most notably as a precursor for the anticonvulsant drug Gabapentin.[1][2] This document provides a detailed protocol for the synthesis of 1,1-Cyclohexanediacetic acid, consolidating information from various established methods. The protocol is designed for researchers, scientists, and professionals in drug development, offering a comprehensive, step-by-step guide to facilitate laboratory synthesis.
Overall Reaction Scheme
The synthesis of 1,1-Cyclohexanediacetic acid is typically achieved through a two-step process starting from cyclohexanone (B45756). The first step involves the formation of 1,1-cyclohexyl dicyanoamide, which is then hydrolyzed in the second step to yield the final product.
Step 1: Synthesis of 1,1-Cyclohexyl Dicyanoamide
Step 2: Hydrolysis of 1,1-Cyclohexyl Dicyanoamide
Experimental Workflow Diagram
Caption: Experimental workflow for the two-step synthesis of 1,1-Cyclohexanediacetic acid.
Quantitative Data Summary
The following table summarizes the quantitative data from various reported procedures for the synthesis of 1,1-Cyclohexanediacetic acid and its intermediate.
| Parameter | Step 1: Synthesis of 1,1-Cyclohexyl Dicyanoamide | Step 2: Hydrolysis to 1,1-Cyclohexanediacetic Acid |
| Starting Materials | Cyclohexanone, Methyl Cyanoacetate, Ammonia, Methanol | 1,1-Cyclohexyl Dicyanoamide, Sulfuric Acid, Water |
| Reagent Molar Ratio | Methanol:Cyclohexanone:Methyl Cyanoacetate:Ammonia ≈ 15:5:10:3 to 30:10:20:5 | - |
| Temperature | -10°C to 25°C[1][3] | 100°C to 150°C[3][4] |
| Reaction Time | Approximately 48 hours (including incubation)[1][3] | 2 to 3.5 hours[3][4] |
| Solvent | Methanol or Ethanol[1][3] | Aqueous Sulfuric Acid[3][4] |
| Product Yield | 93.67% to 95.88%[1] | High, with final product purity up to 99% reported for related processes.[4] |
| Product Appearance | White powder[1][3] | White crystals |
Detailed Experimental Protocols
Step 1: Synthesis of 1,1-Cyclohexyl Dicyanoamide
This protocol is adapted from a representative synthetic method.[1][3]
Materials:
-
Methanol (135 ml)
-
Ammonia gas (10.5 g)
-
Methyl cyanoacetate (51.5 g)
-
Cyclohexanone (25 g)
Equipment:
-
Reaction vessel equipped with cooling and stirring
-
Gas inlet tube
-
Dropping funnel
-
Filtration apparatus
-
Drying oven
Procedure:
-
Add 135 ml of methanol to the reaction vessel.
-
Under cooling and stirring, bubble 10.5 g of ammonia gas through the methanol.
-
Cool the solution to -10°C.
-
Add 51.5 g of methyl cyanoacetate to the cooled solution. The temperature may rise to around -7°C.
-
Re-cool the mixture to -10°C.
-
Add 25 g of cyclohexanone dropwise over approximately 40 minutes, ensuring the temperature does not exceed -6°C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at -10°C.
-
Stop stirring and allow the mixture to incubate under the following conditions:
-
-10°C for 24 hours
-
0 ± 5°C for 12 hours
-
Room temperature (25°C) for 12 hours
-
-
Filter the resulting solid product via suction filtration.
-
Dry the collected white powder to obtain 1,1-cyclohexyl dicyanoamide. The expected yield is approximately 94-96%.[1]
Step 2: Hydrolysis of 1,1-Cyclohexyl Dicyanoamide to 1,1-Cyclohexanediacetic Acid
This protocol is based on a common hydrolysis procedure.[3][4]
Materials:
-
1,1-Cyclohexyl dicyanoamide (from Step 1, e.g., 59.5 g)
-
Concentrated Sulfuric Acid (e.g., 45 ml)
-
Water (e.g., 70 ml)
Equipment:
-
Reaction vessel equipped with heating and stirring
-
Crystallization vessel
-
Filtration apparatus
-
Washing equipment
Procedure:
-
In the reaction vessel, cautiously add 45 ml of concentrated sulfuric acid to 70 ml of water.
-
To this sulfuric acid solution, add the 1,1-cyclohexyl dicyanoamide powder (59.5 g) while stirring.
-
Heat the mixture, gradually raising the temperature from 110°C to 145°C, and maintain stirring.[3]
-
Allow the hydrolysis to proceed for approximately 3.5 hours.[3]
-
After the reaction is complete, transfer the hot solution to a crystallization vessel.
-
Allow the solution to cool naturally to approximately 60°C to induce crystallization of the crude product.[4]
-
Filter the crystallized product and wash it thoroughly.
-
Further purification can be achieved through recrystallization if necessary.
Safety Precautions
-
Work in a well-ventilated fume hood, especially when handling ammonia, concentrated sulfuric acid, and organic solvents.
-
Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The addition of concentrated sulfuric acid to water is highly exothermic and should be done slowly and with cooling.
-
Ammonia gas is corrosive and toxic; handle with care.
-
High temperatures are used in the hydrolysis step; exercise caution to prevent burns.
Conclusion
The described two-step protocol provides a reliable method for the synthesis of 1,1-Cyclohexanediacetic acid. By carefully controlling the reaction parameters, particularly temperature, high yields of the intermediate and the final product can be achieved. This application note serves as a practical guide for laboratory-scale synthesis, contributing to research and development in the pharmaceutical industry.
References
- 1. Preparation method of 1,1-cyclohexanediacetic acid - Eureka | Patsnap [eureka.patsnap.com]
- 2. allindianpatents.com [allindianpatents.com]
- 3. CN101475466B - Preparation method of 1,1-cyclohexanediacetic acid - Google Patents [patents.google.com]
- 4. CN103333081A - Preparation method of 1,1-cyclohexanediacetic acid mono amide - Google Patents [patents.google.com]
Application Notes and Protocols: Preparation of 1,1-Cyclohexanediacetic Acid Monoamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Cyclohexanediacetic acid monoamide (CAM), also known as gabapentin (B195806) amide, is a key chemical intermediate in the synthesis of Gabapentin, an anticonvulsant drug used to treat epilepsy and neuropathic pain.[1] Its neurological properties make it a significant compound in pharmaceutical development.[1][2] CAM is also utilized as a building block in broader organic synthesis and in the formulation of agrochemicals, polymers, adhesives, and specialty chemicals.[3][4] This document provides detailed protocols for the preparation of 1,1-cyclohexanediacetic acid monoamide, along with relevant data and workflow visualizations.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 99189-60-3 | [1][5] |
| Molecular Formula | C10H17NO3 | [5] |
| Molecular Weight | 199.25 g/mol | [5] |
| Appearance | White crystalline powder | [1][3] |
| Melting Point | 141-146 °C | [1] |
| Solubility | Slightly soluble in water, soluble in ethanol | [3] |
| Purity | ≥ 97-99.5% | [3][5] |
Synthesis Protocols
The synthesis of 1,1-cyclohexanediacetic acid monoamide can be achieved through several routes. The most common methods start from 1,1-cyclohexanediacetic anhydride (B1165640) or 3,3-pentamethylene glutarimide (B196013). A multi-step synthesis from cyclohexanone (B45756) is also documented.
Protocol 1: From 1,1-Cyclohexanediacetic Anhydride
This method involves the amination of 1,1-cyclohexanediacetic anhydride with aqueous ammonia (B1221849), followed by acidification to precipitate the product.[6][7]
Experimental Protocol:
-
Ammonification:
-
In a reaction vessel, place aqueous ammonia (25-35 wt%).[7] The molar ratio of ammonia to 1,1-cyclohexanediacetic anhydride should be between 5:1 and 10:1.[7]
-
Cool the ammonia solution to below 20°C.[7]
-
Slowly add 1,1-cyclohexanediacetic anhydride to the ammonia solution while maintaining the temperature below 20°C.[7]
-
Stir the reaction mixture for 2-5 hours at a temperature of 10-40°C.[6]
-
-
Decolorization (Optional):
-
Add activated carbon to the reaction mixture and stir to decolorize the solution.[6]
-
Filter the solution to remove the activated carbon.
-
-
Acidification and Precipitation:
-
Isolation and Purification:
-
Cool the mixture to 5°C.[5]
-
Filter the precipitate via suction filtration and wash the filter cake with cold water.[5]
-
Recrystallize the crude product from a mixture of ethyl acetate (B1210297) and water to obtain pure 1,1-cyclohexanediacetic acid monoamide.[5]
-
Dry the purified product under reduced pressure at 90-100°C for 8 hours.[8]
-
Quantitative Data Summary (Protocol 1):
| Parameter | Value | Reference |
| Starting Material | 1,1-Cyclohexanediacetic anhydride | [6][7] |
| Reagents | Aqueous ammonia, Hydrochloric acid / Sulfuric acid | [6][7] |
| Ammonification Temperature | 10-40°C (kept below 20°C during addition) | [6][7] |
| Ammonification Time | 2-5 hours | [6] |
| pH for Precipitation | 1-2 | [5] |
| Yield | > 96% | [6] |
| Purity | > 99.7% | [6] |
Synthesis Workflow from 1,1-Cyclohexanediacetic Anhydride
Caption: Workflow for the synthesis of 1,1-cyclohexanediacetic acid monoamide.
Protocol 2: From 3,3-Pentamethylene glutarimide
This method involves the basic hydrolysis of 3,3-pentamethylene glutarimide.[5]
Experimental Protocol:
-
Hydrolysis:
-
Prepare a lye solution by dissolving sodium hydroxide (B78521) (60g) in water (500g).[5]
-
Add 3,3-pentamethylene glutarimide (181g) to the lye solution.[5]
-
Slowly raise the temperature to 50°C and maintain it while stirring for 6 hours.[5]
-
-
Acidification and Precipitation:
-
Isolation and Purification:
Quantitative Data Summary (Protocol 2):
| Parameter | Value | Reference |
| Starting Material | 3,3-Pentamethylene glutarimide | [5] |
| Reagents | Sodium hydroxide, Water, Hydrochloric acid | [5] |
| Hydrolysis Temperature | 50°C | [5] |
| Hydrolysis Time | 6 hours | [5] |
| pH for Precipitation | 1-2 | [5] |
| Yield | 93% | [5] |
| Purity | 99.5% | [5] |
Application in Drug Development: Synthesis of Gabapentin
1,1-Cyclohexanediacetic acid monoamide is a crucial intermediate in the production of Gabapentin.[7][9] The synthesis typically proceeds via a Hofmann rearrangement.
Overall Synthesis Workflow to Gabapentin
Caption: Overview of the synthesis of Gabapentin from the monoamide intermediate.
Conclusion
The protocols outlined provide reliable methods for the synthesis of 1,1-cyclohexanediacetic acid monoamide, a vital intermediate for pharmaceutical applications, particularly in the manufacturing of Gabapentin. The choice of synthetic route may depend on the availability of starting materials and desired scale of production. The provided data and workflows are intended to support researchers and professionals in the efficient and high-yield preparation of this compound.
References
- 1. 1,1-Cyclohexanediacetic acid mono amide | 99189-60-3 [chemicalbook.com]
- 2. 1 1 Cyclohexanediacetic Acid Monoamide - Application: Pharmaceutical at Best Price in Ankleshwar | Cartel International [tradeindia.com]
- 3. 1,1-Cyclohexanediacetic Acid Mono Amide - High Purity & Best Price, CAS No: 99189-60-3 [jigspharma.com]
- 4. camachem.com [camachem.com]
- 5. 1,1-Cyclohexanediacetic acid mono amide synthesis - chemicalbook [chemicalbook.com]
- 6. CN101417960B - Method for preparing 1,1-cyclohexanediacetic acid mono amide - Google Patents [patents.google.com]
- 7. WO2003002517A1 - Process for the preparation of 1.1-cyclohexane diacetic acid monoamide - Google Patents [patents.google.com]
- 8. CN103333081A - Preparation method of 1,1-cyclohexanediacetic acid mono amide - Google Patents [patents.google.com]
- 9. allindianpatents.com [allindianpatents.com]
Application Notes & Protocols for 1,1-Cyclohexanediacetic Acid in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of 1,1-Cyclohexanediacetic acid (CDA) as a versatile ligand in coordination chemistry. While the coordination chemistry of CDA is an emerging field with limited published data, this document leverages established principles from analogous dicarboxylate ligands to outline its potential applications, synthesis protocols, and characterization methods.
Introduction to 1,1-Cyclohexanediacetic Acid as a Ligand
1,1-Cyclohexanediacetic acid (CDA), a geminal dicarboxylic acid, presents a unique structural motif for the construction of novel metal-organic frameworks (MOFs) and coordination polymers. Its cyclohexyl backbone offers rigidity and steric bulk, while the two carboxylate groups provide versatile coordination sites for binding to metal ions. The flexibility of the acetic acid arms allows for diverse coordination modes, potentially leading to the formation of complexes with interesting topologies and properties.
Key Potential Advantages of CDA as a Ligand:
-
Structural Diversity: The flexible nature of the carboxylate groups can lead to the formation of mononuclear, dinuclear, or polynuclear complexes, as well as one-, two-, or three-dimensional coordination polymers.
-
Tunable Properties: The cyclohexyl ring can be functionalized to modulate the electronic and steric properties of the resulting coordination complexes, influencing their solubility, stability, and catalytic activity.
-
Biomedical Applications: As a derivative of a molecule used in pharmaceuticals (Gabapentin is synthesized from a CDA precursor), CDA-based metal complexes may exhibit interesting biological activities and could be explored for applications in drug delivery and bio-imaging.[1]
Potential Coordination Modes of 1,1-Cyclohexanediacetic Acid
The two carboxylate groups of CDA can coordinate to metal centers in several ways, leading to a variety of structural possibilities. The potential coordination modes are depicted in the diagram below.
Caption: Potential coordination modes of the CDA ligand with metal (M) centers.
Generalized Experimental Protocol for the Synthesis of a CDA-Metal Complex
This protocol provides a general guideline for the synthesis of a coordination polymer using 1,1-cyclohexanediacetic acid and a divalent metal salt. The specific conditions may need to be optimized for different metal ions and desired product outcomes.
Materials:
-
1,1-Cyclohexanediacetic acid (CDA)
-
Metal(II) salt (e.g., Zn(NO₃)₂·6H₂O, Cu(OAc)₂·H₂O, CoCl₂·6H₂O)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Ethanol, Water)
-
Deionized water
-
Glass vials or Teflon-lined autoclave
Procedure:
-
Ligand and Metal Salt Preparation:
-
Dissolve 1,1-cyclohexanediacetic acid (e.g., 0.1 mmol, 20.0 mg) in the chosen solvent (e.g., 5 mL of DMF) in a glass vial.
-
In a separate vial, dissolve the metal(II) salt (e.g., 0.1 mmol) in the same solvent or a compatible co-solvent (e.g., 5 mL of water).
-
-
Mixing and Reaction:
-
Slowly add the metal salt solution to the ligand solution with stirring.
-
If necessary, adjust the pH of the solution by adding a base (e.g., NaOH or an organic base) to facilitate the deprotonation of the carboxylic acid groups.
-
Seal the vial or autoclave.
-
-
Crystallization:
-
Place the sealed vessel in an oven at a constant temperature (e.g., 80-120 °C) for a period of 1 to 3 days.
-
Allow the vessel to cool slowly to room temperature.
-
Crystals of the coordination polymer, if formed, can be isolated by filtration.
-
-
Washing and Drying:
-
Wash the collected crystals with the mother liquor and then with a fresh solvent (e.g., ethanol) to remove any unreacted starting materials.
-
Dry the crystals in air or under a vacuum.
-
The following diagram illustrates the general workflow for the synthesis and characterization of CDA-based coordination compounds.
Caption: A generalized workflow for the synthesis and subsequent characterization of coordination polymers derived from 1,1-cyclohexanediacetic acid.
Characterization Techniques and Expected Data
A thorough characterization of the synthesized CDA-metal complexes is crucial to understand their structure and properties. The following table summarizes the key characterization techniques and the type of information they provide.
| Technique | Information Obtained | Hypothetical Example Data for a Zn(II)-CDA Complex |
| Single-Crystal X-ray Diffraction (SC-XRD) | Precise 3D atomic arrangement, bond lengths, bond angles, coordination environment of the metal ion, and crystal packing. | Crystal System: MonoclinicSpace Group: P2₁/cZn-O Bond Lengths: 2.05 - 2.15 ÅO-C-O Bond Angles: 120 - 125° |
| Powder X-ray Diffraction (PXRD) | Phase purity of the bulk sample and confirmation of the crystal structure by comparing with the simulated pattern from SC-XRD data. | The experimental PXRD pattern matches the simulated pattern from the single-crystal structure analysis. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Confirmation of ligand coordination to the metal ion by observing shifts in the characteristic vibrational frequencies of the carboxylate groups. | Free CDA ν(C=O): ~1710 cm⁻¹Coordinated CDA νasym(COO⁻): ~1580 cm⁻¹Coordinated CDA νsym(COO⁻): ~1420 cm⁻¹ |
| Thermogravimetric Analysis (TGA) | Thermal stability of the complex, decomposition temperature, and presence of coordinated or lattice solvent molecules. | Step 1: 25-150 °C, Weight loss of ~5% (loss of lattice water)Step 2: >350 °C, Onset of framework decomposition. |
| Elemental Analysis | Determination of the elemental composition (C, H, N) to confirm the empirical formula of the complex. | Calculated for C₁₀H₁₄O₄Zn: C, 41.76%; H, 4.91%.Found: C, 41.68%; H, 4.95%. |
Note: The data presented in the table above is hypothetical and serves as an illustrative example of the expected results from the characterization of a new CDA-based coordination polymer. Actual experimental data will vary depending on the specific metal ion and reaction conditions used.
Potential Applications in Drug Development and Research
The unique structural features of 1,1-cyclohexanediacetic acid make it a promising candidate for the development of novel coordination compounds with potential applications in:
-
Drug Delivery: The porous nature of MOFs derived from CDA could be utilized for the encapsulation and controlled release of therapeutic agents.
-
Catalysis: The metal centers within the coordination complexes can act as active sites for various catalytic transformations relevant to pharmaceutical synthesis.
-
Sensing and Diagnostics: The development of CDA-based fluorescent or colorimetric sensors for biologically relevant molecules is a potential area of exploration.
-
Biomaterials: The biocompatibility of CDA-based materials could be investigated for applications in tissue engineering and regenerative medicine.
Further research into the coordination chemistry of 1,1-cyclohexanediacetic acid is warranted to fully explore its potential in these and other areas of scientific and therapeutic interest.
References
Application of 1,1-Cyclohexanediacetic Acid in Polymer Synthesis: A Review of Potential Uses
Introduction
1,1-Cyclohexanediacetic acid, a dicarboxylic acid featuring a cyclohexane (B81311) ring with two acetic acid moieties attached to the same carbon atom, presents a unique structural motif for polymer synthesis. While its primary documented application lies in the pharmaceutical industry as a key intermediate for the synthesis of Gabapentin, its difunctional nature theoretically allows for its use as a monomer in polycondensation reactions. This document explores the potential applications of 1,1-cyclohexanediacetic acid in the synthesis of polyesters and polyamides, providing hypothetical experimental protocols and potential properties based on established principles of polymer chemistry.
Potential Applications in Polymer Synthesis
The gem-disubstituted cyclohexane ring in 1,1-cyclohexanediacetic acid can impart unique properties to polymers, such as increased rigidity, thermal stability, and altered solubility compared to their linear aliphatic or aromatic counterparts. Potential applications could be found in specialty plastics, coatings, and adhesives.
Polyester (B1180765) Synthesis
1,1-Cyclohexanediacetic acid can be reacted with various diols to form polyesters. The bulky cyclohexane ring is expected to create amorphous polymers with potentially high glass transition temperatures (Tg).
Hypothetical Experimental Protocol: Synthesis of a Polyester from 1,1-Cyclohexanediacetic Acid and 1,4-Butanediol (B3395766)
Objective: To synthesize a polyester via melt polycondensation of 1,1-cyclohexanediacetic acid and 1,4-butanediol.
Materials:
-
1,1-Cyclohexanediacetic acid (1.00 mol)
-
1,4-Butanediol (1.10 mol, 10% molar excess)
-
Titanium(IV) butoxide (Ti(OBu)₄) or other suitable catalyst (e.g., antimony trioxide) (0.05 mol% based on the diacid)
-
Nitrogen gas (high purity)
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.
-
Heating mantle with a temperature controller.
-
Vacuum pump.
Procedure:
-
The three-necked flask is charged with 1,1-cyclohexanediacetic acid, 1,4-butanediol, and the catalyst.
-
The flask is purged with nitrogen gas for 15-20 minutes to remove any oxygen.
-
Under a constant slow stream of nitrogen, the mixture is heated to 180-200°C with continuous stirring to initiate the esterification reaction. Water, the byproduct of the reaction, is collected in the distillation condenser.
-
This first stage is continued for 2-4 hours, or until the collection of water ceases.
-
For the second stage (polycondensation), the temperature is gradually increased to 220-240°C, and a vacuum (typically <1 mmHg) is slowly applied.
-
The reaction is continued under these conditions for another 4-6 hours to facilitate the removal of excess 1,4-butanediol and further increase the molecular weight of the polymer. The viscosity of the reaction mixture will noticeably increase.
-
The reaction is stopped by removing the heat and breaking the vacuum with nitrogen gas.
-
The resulting polyester is then carefully extruded from the flask while still molten.
Logical Workflow for Polyester Synthesis
Caption: Workflow for the synthesis of polyesters from 1,1-cyclohexanediacetic acid.
Expected Polymer Properties (Hypothetical Data)
| Property | Expected Value Range |
| Molecular Weight (Mn, GPC) | 10,000 - 30,000 g/mol |
| Polydispersity Index (PDI) | 1.8 - 2.5 |
| Glass Transition Temp. (Tg, DSC) | 60 - 100 °C |
| Decomposition Temp. (Td, TGA) | > 300 °C |
| Appearance | Transparent, amorphous solid |
| Solubility | Soluble in chlorinated solvents and THF |
Polyamide Synthesis
Similarly, 1,1-cyclohexanediacetic acid can undergo polycondensation with diamines to produce polyamides. The resulting polymers might exhibit high thermal stability and good mechanical properties.
Hypothetical Experimental Protocol: Synthesis of a Polyamide from 1,1-Cyclohexanediacetic Acid and Hexamethylenediamine (B150038)
Objective: To synthesize a polyamide via melt polycondensation of 1,1-cyclohexanediacetic acid and hexamethylenediamine.
Materials:
-
1,1-Cyclohexanediacetic acid (1.00 mol)
-
Hexamethylenediamine (1.00 mol)
-
Deionized water
-
Nitrogen gas (high purity)
Equipment:
-
Autoclave or high-pressure reactor equipped with a stirrer, nitrogen inlet, and a vent.
-
Heating system with precise temperature control.
-
Vacuum pump.
Procedure:
-
An aqueous solution of the nylon salt is prepared by reacting equimolar amounts of 1,1-cyclohexanediacetic acid and hexamethylenediamine in water. The pH of the solution should be adjusted to neutral (around 7.0).
-
The salt solution is transferred to the autoclave.
-
The autoclave is sealed and purged with high-purity nitrogen to remove oxygen.
-
The temperature is raised to 220-250°C, and the pressure is allowed to build up due to the steam generated. This stage is held for 1-2 hours.
-
The pressure is then slowly released by venting the steam, and the temperature is increased to 260-280°C.
-
A vacuum is applied to remove the remaining water and drive the polymerization to completion. This stage is maintained for 1-2 hours until the desired melt viscosity is achieved.
-
The molten polyamide is then extruded from the reactor under nitrogen pressure, quenched in water, and pelletized.
Logical Workflow for Polyamide Synthesis
Caption: Workflow for the synthesis of polyamides from 1,1-cyclohexanediacetic acid.
Expected Polymer Properties (Hypothetical Data)
| Property | Expected Value Range |
| Inherent Viscosity (dL/g) | 0.8 - 1.5 |
| Glass Transition Temp. (Tg, DSC) | 120 - 160 °C |
| Melting Temperature (Tm, DSC) | 200 - 240 °C |
| Decomposition Temp. (Td, TGA) | > 350 °C |
| Appearance | Opaque, semi-crystalline solid |
| Mechanical Properties | High tensile strength and modulus |
While direct experimental evidence is lacking, the chemical structure of 1,1-cyclohexanediacetic acid suggests its potential as a valuable monomer for the synthesis of novel polyesters and polyamides. The incorporation of the gem-disubstituted cyclohexane ring could lead to polymers with enhanced thermal and mechanical properties. The hypothetical protocols and expected properties provided in this document serve as a starting point for researchers and scientists interested in exploring the use of this unique dicarboxylic acid in polymer chemistry. Further experimental work is necessary to validate these hypotheses and to fully characterize the properties of polymers derived from 1,1-cyclohexanediacetic acid.
Application Notes and Protocols for the Characterization of 1,1-Cyclohexanediacetic Acid
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed protocols for the analytical characterization of 1,1-Cyclohexanediacetic acid (CDA), a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail methodologies for chromatography, spectroscopy, thermal analysis, and titrimetry to ensure robust quality control and in-depth structural elucidation.
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of 1,1-Cyclohexanediacetic acid and for monitoring reaction progress during its synthesis. Due to its low volatility, Gas Chromatography (GC) requires derivatization, while High-Performance Liquid Chromatography (HPLC) offers a direct method of analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides detailed information on the purity and identity of volatile and semi-volatile compounds. For non-volatile analytes like CDA, a derivatization step is necessary to increase volatility. Silylation is a common and effective derivatization technique for carboxylic acids.
Experimental Protocol:
-
Sample Preparation (Silylation):
-
Accurately weigh approximately 1-2 mg of 1,1-Cyclohexanediacetic acid into a 2 mL reaction vial.
-
Add 200 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Add 200 µL of a suitable solvent like pyridine (B92270) or acetonitrile.
-
Cap the vial tightly and heat at 60-70 °C for 30 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection.
-
-
GC-MS Instrumentation and Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm, or equivalent.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Split (10:1).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-500.
-
Data Presentation:
| Parameter | Expected Value |
| Retention Time (derivatized CDA) | Approximately 15-20 minutes (method-dependent) |
| Molecular Ion (M+) of bis-TMS derivative | m/z 344 |
| Key Fragment Ions | m/z 329 (M-15), m/z 299 (M-45), m/z 73 (TMS) |
Workflow Diagram:
Application Notes and Protocols: Purification of Crude 1,1-Cyclohexanediacetic Acid by Recrystallization
Abstract
This document provides a detailed protocol for the purification of crude 1,1-Cyclohexanediacetic acid (CDA) using the recrystallization technique. The protocol is designed for researchers, scientists, and professionals in drug development who require high-purity CDA for their work. This guide outlines a mixed-solvent recrystallization procedure, data presentation for expected outcomes, and a visual workflow to ensure clarity and reproducibility.
Introduction
1,1-Cyclohexanediacetic acid is a key intermediate in the synthesis of various organic molecules, including pharmaceuticals. The purity of CDA is critical for the successful synthesis of downstream products, necessitating an effective and reproducible purification method. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This process relies on the differential solubility of the compound and its impurities in a selected solvent or solvent system at varying temperatures. This application note details a mixed-solvent recrystallization protocol for crude CDA, a common method for purifying dicarboxylic acids.
Principle of Recrystallization
The principle of recrystallization is based on the fact that the solubility of most solids increases with temperature. In a carefully selected solvent system, the desired compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Conversely, the impurities present are either highly soluble at all temperatures or insoluble.
In this protocol, a mixed-solvent system of ethanol (B145695) and water is employed. Crude CDA is dissolved in a minimum amount of hot ethanol, in which it is readily soluble. Water, in which CDA is less soluble, is then added to the hot solution until the point of saturation is reached (indicated by slight turbidity). Upon slow cooling, the solubility of CDA decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent mixture.
Experimental Protocol
This protocol describes the purification of crude 1,1-Cyclohexanediacetic acid on a laboratory scale.
3.1. Materials and Equipment
-
Crude 1,1-Cyclohexanediacetic acid
-
Ethanol (95% or absolute)
-
Deionized water
-
Activated carbon (optional, for colored impurities)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Spatula
-
Ice bath
-
Drying oven or vacuum desiccator
-
Melting point apparatus
3.2. Procedure
-
Dissolution: Place 10.0 g of crude 1,1-Cyclohexanediacetic acid into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar. Add approximately 40-50 mL of ethanol. Heat the mixture gently on a heating mantle or in a hot water bath while stirring until the solid completely dissolves. Add the solvent in small portions until a clear solution is obtained at or near the boiling point. Avoid using an excessive amount of solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount (approx. 0.5 g) of activated carbon to the solution. Reheat the solution to boiling for a few minutes. The activated carbon will adsorb colored impurities.
-
Hot Filtration (if decolorizing carbon was used): If activated carbon was added, it must be removed by hot gravity filtration. Preheat a second Erlenmeyer flask containing a small amount of the solvent and a funnel with fluted filter paper. Filter the hot solution quickly to prevent premature crystallization in the funnel.
-
Addition of Anti-Solvent: To the hot, clear ethanolic solution of CDA, add deionized water dropwise while stirring and maintaining the solution at a near-boiling temperature. Continue adding water until a faint, persistent cloudiness (turbidity) appears. This indicates that the solution is saturated.
-
Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again. This ensures that the crystallization process begins from a saturated, homogenous solution.
-
Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature on a heat-resistant surface. Slow cooling is crucial for the formation of large, pure crystals.
-
Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the yield of the purified crystals.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold 1:1 ethanol-water mixture to remove any adhering mother liquor containing impurities.
-
Drying: Transfer the purified crystals to a pre-weighed watch glass and dry them in a drying oven at a temperature below the melting point (e.g., 60-80 °C) or in a vacuum desiccator until a constant weight is achieved.
-
Characterization: Determine the melting point of the purified 1,1-Cyclohexanediacetic acid. A sharp melting point close to the literature value (181-185 °C) is indicative of high purity. Calculate the percentage yield.
Data Presentation
The following tables summarize the expected quantitative data from the purification of crude 1,1-Cyclohexanediacetic acid by recrystallization. Note: The data presented here is representative and may vary based on the initial purity of the crude material and experimental conditions.
Table 1: Physical Properties of 1,1-Cyclohexanediacetic Acid
| Property | Value |
| Molecular Formula | C₁₀H₁₆O₄ |
| Molecular Weight | 200.23 g/mol |
| Appearance | White crystalline solid |
| Melting Point (pure) | 181-185 °C |
Table 2: Hypothetical Solubility Data for 1,1-Cyclohexanediacetic Acid
| Solvent System | Solubility at 25 °C ( g/100 mL) | Solubility at 78 °C ( g/100 mL) |
| Ethanol | ~5 | > 30 |
| Water | < 1 | ~5 |
| 1:1 Ethanol:Water | ~2 | ~15 |
Table 3: Typical Purification Results
| Parameter | Crude CDA | Purified CDA |
| Appearance | Off-white to yellowish powder | White crystalline needles |
| Melting Point (°C) | 175-180 | 182-184 |
| Purity (by titration, %) | ~95 | > 99 |
| Typical Recovery Yield (%) | - | 80-90 |
Visual Workflow
The following diagram illustrates the experimental workflow for the purification of crude 1,1-Cyclohexanediacetic acid by recrystallization.
Caption: Workflow for the purification of 1,1-Cyclohexanediacetic acid.
Troubleshooting
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be due to cooling the solution too quickly or using a solvent in which the compound is too soluble. Reheat the solution to dissolve the oil and allow it to cool more slowly. If the problem persists, a different solvent system may be required.
-
No Crystal Formation: If crystals do not form upon cooling, the solution may not be sufficiently saturated. Reheat the solution and evaporate some of the solvent to increase the concentration. Alternatively, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure CDA.
-
Low Recovery Yield: A low yield may result from using too much solvent during the dissolution step, incomplete crystallization, or loss of material during transfers. Ensure the minimum amount of hot solvent is used for dissolution and that the solution is adequately cooled.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Perform the recrystallization in a well-ventilated fume hood.
-
Ethanol is flammable. Avoid open flames and use a heating mantle or steam bath as a heat source.
-
Handle hot glassware with appropriate clamps or tongs.
Application Notes and Protocols for the Hydrolysis of 1,1-Cyclohexanediacetimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Cyclohexanediacetimide is a cyclic imide derivative of significant interest as a potential intermediate in the synthesis of various organic molecules. Its hydrolysis, leading to either 1,1-cyclohexanediacetic acid monoamide or 1,1-cyclohexanediacetic acid, is a critical transformation. The monoamide, in particular, is a key precursor in the synthesis of Gabapentin, a widely used pharmaceutical. This document provides detailed experimental protocols for both the acidic and basic hydrolysis of 1,1-cyclohexanediacetimide, along with methods for reaction monitoring and product characterization.
Reaction Overview
The hydrolysis of 1,1-cyclohexanediacetimide can be controlled to yield two primary products depending on the reaction conditions. Basic hydrolysis selectively cleaves one of the amide bonds to form 1,1-cyclohexanediacetic acid monoamide. In contrast, acidic hydrolysis, typically under more forcing conditions, leads to the complete hydrolysis of the imide ring to produce 1,1-cyclohexanediacetic acid.
Caption: Hydrolysis pathways of 1,1-cyclohexanediacetimide.
Data Presentation
The following table summarizes quantitative data for hydrolysis reactions of 1,1-cyclohexanediacetimide and related compounds based on literature findings.
| Starting Material | Reagents | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 1,1-Cyclohexanediacetimide, α,α'-dicyano-compd | 15% H₂SO₄ in H₂O | 220 | Not Specified | 1,1-Cyclohexanediacetic Acid | 88.31 | [1] |
| 1-Cyclohexyl dicyano acid amides | H₂SO₄, H₂O | 110 → 145 | 3.5 | Pasty hydrolysate | Not Specified | [2] |
| 3,3-Pentamethylene glutarimide | NaOH, H₂O | 50 | 6 | 1,1-Cyclohexanediacetic Acid Monoamide | 93 | [3] |
| 2,4-Dioxo-3-azaspiro[4][4]undecane | 10% NaOH | Reflux | 1 | 1,1-Cyclohexanediacetic Acid Monoamide | Not Specified | [5] |
Experimental Protocols
Protocol 1: Basic Hydrolysis to 1,1-Cyclohexanediacetic Acid Monoamide
This protocol is adapted from procedures for the hydrolysis of structurally similar cyclic imides to their corresponding monoamides.[3][5]
Materials:
-
1,1-Cyclohexanediacetimide
-
Sodium hydroxide (B78521) (NaOH) pellets
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
pH meter or pH paper
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, prepare a 10-20% (w/v) aqueous solution of sodium hydroxide.
-
Addition of Reactant: While stirring, add 1,1-cyclohexanediacetimide to the sodium hydroxide solution. The molar ratio of NaOH to the imide should be approximately 2:1 to 3:1.
-
Reaction: Heat the reaction mixture to 50°C and maintain this temperature with continuous stirring for 6 hours. Alternatively, the mixture can be heated to reflux for 1 hour.[3][5]
-
Monitoring: The progress of the reaction can be monitored by taking small aliquots, neutralizing them, and analyzing by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) (see Analytical Methods section).
-
Work-up:
-
Cool the reaction mixture to room temperature and then further cool in an ice bath to 0-5°C.
-
Slowly add concentrated hydrochloric acid dropwise with vigorous stirring to adjust the pH of the solution to approximately 1-2.[3] A white precipitate of 1,1-cyclohexanediacetic acid monoamide should form.
-
Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation.
-
-
Isolation:
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold deionized water until the washings are neutral.
-
Dry the product in a vacuum oven at 50-60°C to a constant weight.
-
Caption: Workflow for basic hydrolysis.
Protocol 2: Acidic Hydrolysis to 1,1-Cyclohexanediacetic Acid
This protocol is based on the acidic hydrolysis of related compounds under high-temperature conditions.[1][2]
Materials:
-
1,1-Cyclohexanediacetimide
-
Concentrated sulfuric acid (H₂SO₄)
-
Deionized water
-
High-pressure reaction vessel (if performing at very high temperatures) or round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Beakers and other standard laboratory glassware
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a suitable reaction vessel, carefully add concentrated sulfuric acid to deionized water to achieve a final concentration of approximately 15% (v/v). For a less vigorous reaction, a temperature ramp-up can be employed.[2]
-
Addition of Reactant: Add 1,1-cyclohexanediacetimide to the sulfuric acid solution. The initial concentration of the imide should be around 0.05 g/mL.[1]
-
Reaction:
-
Monitoring: Monitor the reaction progress by HPLC, observing the disappearance of the starting material and the formation of the diacid product.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker containing ice water to precipitate the 1,1-cyclohexanediacetic acid.
-
Stir the mixture for 30 minutes to ensure complete precipitation.
-
-
Isolation:
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water.
-
Dry the product in a vacuum oven.
-
Caption: Workflow for acidic hydrolysis.
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
HPLC is a suitable technique for monitoring the progress of the hydrolysis reactions and assessing the purity of the final products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact composition should be optimized to achieve good separation between the starting imide, the monoamide intermediate, and the diacid product.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where all components have reasonable absorbance (e.g., 210 nm).
-
Sample Preparation: Dilute a small aliquot of the reaction mixture with the mobile phase, filter through a 0.45 µm syringe filter, and inject.
Characterization of Products
The identity and purity of the isolated 1,1-cyclohexanediacetic acid monoamide and 1,1-cyclohexanediacetic acid can be confirmed by standard analytical techniques, including:
-
Melting Point: Compare the observed melting point with literature values.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O stretch of the carboxylic acid and amide, N-H stretch of the amide).
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
References
- 1. researchgate.net [researchgate.net]
- 2. CN101475466B - Preparation method of 1,1-cyclohexanediacetic acid - Google Patents [patents.google.com]
- 3. 1,1-Cyclohexanediacetic acid mono amide synthesis - chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. PROCESS FOR PREPARING CYCLOHEXANEDIACETIC ACID MONOAMIDE - Patent 1732899 [data.epo.org]
Application Note: Synthesis of 1,1-Cyclohexanediacetic Acid Monoamide via Amination of 1,1-Cyclohexanediacetic Anhydride
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the amination of 1,1-cyclohexanediacetic anhydride (B1165640) to produce 1,1-cyclohexanediacetic acid monoamide, a key intermediate in the synthesis of Gabapentin.[1] The procedures outlined below are based on established methods and offer variations in reaction conditions to optimize yield and purity. Quantitative data from different protocols are summarized for comparative analysis.
Reaction Scheme
The amination of 1,1-cyclohexanediacetic anhydride with ammonia (B1221849) proceeds via nucleophilic acyl substitution to yield 1,1-cyclohexanediacetic acid monoamide.[2][3]
Chemical reaction for the amination of 1,1-Cyclohexanediacetic anhydride.
Experimental Protocols
Two primary protocols for the amination of 1,1-cyclohexanediacetic anhydride are detailed below, derived from established literature.
Protocol 1: Amination with High Molar Ratio of Ammonia
This protocol is adapted from a process designed for robust synthesis of 1,1-cyclohexanediacetic acid monoamide (CHDAAM).[4]
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer and a cooling system, place aqueous ammonia (25-35 wt%).
-
Addition of Anhydride: Cool the ammonia solution to below 20°C. Slowly add 1,1-cyclohexanediacetic anhydride to the cooled ammonia solution while maintaining vigorous stirring. The molar ratio of ammonia to the anhydride should be between 5:1 and 10:1.[4]
-
Reaction: Continue stirring the reaction mixture while maintaining the temperature below 20°C. The reaction is typically carried out for a sufficient duration to ensure complete conversion.
-
Neutralization and Precipitation: After the reaction is complete, neutralize the mixture with an aqueous solution of sulfuric acid (30-70 wt%) until a slightly acidic pH is achieved.[4] This will cause the crude 1,1-cyclohexanediacetic acid monoamide to precipitate out of the solution.[4]
-
Filtration: Filter the precipitated solid from the reaction mixture.
-
Purification: The crude product can be purified by crystallization from a suitable solvent, such as aqueous acetonitrile.[4]
-
Drying: Dry the purified product under vacuum to obtain the final 1,1-cyclohexanediacetic acid monoamide.
Protocol 2: Amination with Low Molar Ratio of Ammonia
This alternative protocol utilizes a lower molar ratio of ammonia, which can be advantageous for yield optimization and waste reduction.[5]
-
Reaction Setup: Prepare a reaction vessel with aqueous ammonia, typically at a concentration of 25-35%, with 28% being a preferred concentration.[5]
-
Addition of Anhydride: Maintain the temperature of the ammonia solution below 30°C and add the 1,1-cyclohexanediacetic anhydride. The molar ratio of ammonia to the anhydride should be kept below 3, with a preferred range of 2.2 to 2.9.[5]
-
Reaction: Stir the mixture while ensuring the temperature does not exceed 30°C to minimize the formation of impurities.[5]
-
Acidification and Precipitation: Acidify the reaction mixture to precipitate the product. This is preferably done using concentrated or gaseous hydrochloric acid, with aqueous hydrochloric acid at a concentration of around 31% being a suitable option.[5]
-
Filtration and Washing: Filter the resulting precipitate and wash it with demineralized water.[5]
-
Drying: Dry the washed product to obtain 1,1-cyclohexanediacetic acid monoamide. This process has been reported to achieve yields higher than 95%.[5]
Data Presentation
The following table summarizes the key quantitative parameters from the described protocols.
| Parameter | Protocol 1 | Protocol 2 |
| Ammonia Concentration | 25-35 wt%[4] | 25-35 wt% (28% preferred)[5] |
| Molar Ratio (Ammonia:Anhydride) | 5:1 to 10:1[4] | < 3 (2.2-2.9 preferred)[5] |
| Reaction Temperature | < 20°C[4] | < 30°C[5] |
| Neutralizing/Acidifying Agent | 30-70 wt% H₂SO₄[4] | Concentrated/gaseous HCl or ~31% aqueous HCl[5] |
| Reported Yield | Not specified | > 95%[5] |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the amination of 1,1-cyclohexanediacetic anhydride.
Caption: Workflow for the synthesis of 1,1-cyclohexanediacetic acid monoamide.
References
- 1. 99189-60-3|1,1-Cyclohexanediacetic acid mono amide|Kaimosi BioChem Tech Co., Ltd [kaimosi.com]
- 2. Reaction of anhydrides with ammonia and amines [quimicaorganica.org]
- 3. m.youtube.com [m.youtube.com]
- 4. WO2003002517A1 - Process for the preparation of 1.1-cyclohexane diacetic acid monoamide - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
The Versatility of 1,1-Cyclohexanediacetic Acid as a Pharmaceutical Intermediate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
1,1-Cyclohexanediacetic acid (CDAA) is a key building block in the synthesis of various pharmaceutical compounds. Its unique cyclic structure and difunctional nature make it a versatile intermediate for creating complex molecules. This document provides detailed application notes and experimental protocols for the use of CDAA as a pharmaceutical intermediate, with a primary focus on the synthesis of the anticonvulsant drug Gabapentin (B195806).
Application in Gabapentin Synthesis
1,1-Cyclohexanediacetic acid is most notably utilized as a crucial starting material in the industrial synthesis of Gabapentin.[1][2] Gabapentin is a gamma-aminobutyric acid (GABA) analogue used to treat epilepsy and neuropathic pain.[3] The synthesis pathway involves a series of chemical transformations, beginning with the conversion of CDAA to its anhydride (B1165640), followed by amidation and a subsequent Hofmann rearrangement.
Synthetic Pathway Overview
The overall synthetic route from 1,1-Cyclohexanediacetic acid to Gabapentin is a well-established industrial process. The key steps involve the formation of an anhydride, followed by the introduction of a nitrogen-containing functional group and a rearrangement to yield the final active pharmaceutical ingredient (API).
Caption: Synthetic pathway from 1,1-Cyclohexanediacetic acid to Gabapentin.
Experimental Protocols
The following are detailed protocols for the key steps in the synthesis of Gabapentin from 1,1-Cyclohexanediacetic acid.
Protocol 1: Synthesis of 1,1-Cyclohexanediacetic Anhydride
This protocol describes the conversion of 1,1-Cyclohexanediacetic acid to its corresponding anhydride using acetic anhydride.
Materials:
-
1,1-Cyclohexanediacetic acid
-
Acetic anhydride
Procedure:
-
In a suitable reaction vessel, combine 1,1-Cyclohexanediacetic acid and a molar excess of acetic anhydride.
-
Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain for 5 hours.[4]
-
After the reaction is complete, remove the excess acetic acid and acetic anhydride by vacuum distillation to yield the crude 1,1-Cyclohexanediacetic anhydride.
Protocol 2: Synthesis of 1,1-Cyclohexanediacetic Acid Monoamide
This protocol details the amination of 1,1-Cyclohexanediacetic anhydride to form the monoamide.
Materials:
-
1,1-Cyclohexanediacetic anhydride
-
Aqueous ammonia (25-35 wt%)
-
Sulfuric acid (30-70 wt%)
Procedure:
-
Cool a solution of aqueous ammonia in a reaction vessel to below 20°C.
-
Slowly add the 1,1-Cyclohexanediacetic anhydride to the cooled ammonia solution while maintaining the temperature below 20°C. A molar ratio of ammonia to anhydride of 5:1 to 10:1 is recommended.[5][6]
-
After the addition is complete, stir the mixture for a designated period.
-
Neutralize the reaction mixture with an aqueous solution of sulfuric acid until a slightly acidic pH is achieved, which will cause the crude 1,1-Cyclohexanediacetic acid monoamide to precipitate.
-
Filter the precipitate and wash with cold water.
-
The crude product can be purified by recrystallization from a mixture of ethyl acetate (B1210297) and water to yield the pure monoamide.[7]
Protocol 3: Hofmann Rearrangement for Gabapentin Synthesis
This protocol outlines the Hofmann rearrangement of 1,1-Cyclohexanediacetic acid monoamide to produce Gabapentin.
Materials:
-
1,1-Cyclohexanediacetic acid monoamide
-
Sodium hydroxide (B78521)
-
Bromine
-
Hydrochloric acid
-
Dichloromethane
Procedure:
-
Prepare a solution of sodium hypobromite (B1234621) in situ by adding bromine to a cooled aqueous solution of sodium hydroxide.
-
In a separate vessel, dissolve 1,1-Cyclohexanediacetic acid monoamide in an aqueous sodium hydroxide solution.
-
Slowly add the monoamide solution to the sodium hypobromite solution, maintaining the temperature between -10°C and -5°C.[8]
-
After the addition, stir the mixture at this low temperature for approximately 1 hour.
-
Allow the reaction mixture to warm to room temperature and then heat to 35-40°C for 1 hour.[8]
-
Cool the mixture and adjust the pH to 5. Wash with dichloromethane.
-
Adjust the pH of the aqueous layer to 2 with concentrated hydrochloric acid to precipitate Gabapentin hydrochloride.
-
Stir for 4 hours, then filter the precipitate and dry to obtain crude Gabapentin hydrochloride.[8]
Quantitative Data Summary
The following table summarizes key quantitative data reported in the literature for the synthesis of Gabapentin intermediates.
| Step | Reactants | Key Reaction Conditions | Product | Yield | Purity | Reference |
| Anhydride Formation | 1,1-Cyclohexanediacetic acid, Acetic anhydride | Reflux at 120-130°C for 5 hours | 1,1-Cyclohexanediacetic anhydride | High | - | [4] |
| Monoamide Formation | 1,1-Cyclohexanediacetic anhydride, Aqueous ammonia | Temperature < 20°C, Molar ratio NH₃:Anhydride 5-10:1 | 1,1-Cyclohexanediacetic acid monoamide | 93% | 99.5% | [7] |
| Hofmann Rearrangement (to Gabapentin HCl crude) | 1,1-Cyclohexanediacetic acid monoamide, NaOBr | -10 to -5°C for 1 hour, then 35-40°C for 1 hour | Gabapentin Hydrochloride (crude) | 95 g (from unspecified starting amount) | - | [8] |
Alternative Applications and Future Directions
While the primary application of 1,1-Cyclohexanediacetic acid is in Gabapentin synthesis, its dicarboxylic acid nature allows for its use in other areas of chemical synthesis.
Potential in Polymer Chemistry
As a diacid, 1,1-Cyclohexanediacetic acid can act as a monomer in polymerization reactions to form polyesters or polyamides.[4] The cyclohexyl core can impart unique properties such as rigidity and thermal stability to the resulting polymers, making them potentially useful in coatings, adhesives, or specialty plastics.[4]
Synthesis of Novel Bioactive Molecules
Derivatives of cyclohexanecarboxylic acids have been explored for their biological activities. For instance, new amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety have shown anti-inflammatory and antimicrobial properties. This suggests that 1,1-Cyclohexanediacetic acid could serve as a scaffold for the development of new therapeutic agents.
Experimental Workflow for Exploring New Derivatives
The following workflow can be adapted by researchers to explore the synthesis of novel derivatives of 1,1-Cyclohexanediacetic acid for various applications.
Caption: General workflow for synthesizing and evaluating new derivatives of 1,1-Cyclohexanediacetic acid.
Mechanism of Action of Gabapentin
Understanding the mechanism of action of the final drug product is crucial for drug development professionals. Gabapentin, synthesized from 1,1-Cyclohexanediacetic acid, exerts its therapeutic effects primarily by binding to the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system.[3] This interaction is thought to reduce the release of excitatory neurotransmitters.
Caption: Simplified signaling pathway for the mechanism of action of Gabapentin.
References
- 1. Process for the preparation of gabapentin - Eureka | Patsnap [eureka.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. Gabapentin - Wikipedia [en.wikipedia.org]
- 4. CN103333081A - Preparation method of 1,1-cyclohexanediacetic acid mono amide - Google Patents [patents.google.com]
- 5. WO2003002517A1 - Process for the preparation of 1.1-cyclohexane diacetic acid monoamide - Google Patents [patents.google.com]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. 1,1-Cyclohexanediacetic acid mono amide synthesis - chemicalbook [chemicalbook.com]
- 8. US20080103334A1 - Process For Synthesis Of Gabapentin - Google Patents [patents.google.com]
Troubleshooting & Optimization
optimizing reaction conditions for 1,1-Cyclohexanediacetic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1-Cyclohexanediacetic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 1,1-Cyclohexanediacetic acid, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 1,1-Cyclohexanediacetic Acid | - Incomplete hydrolysis of the intermediate (e.g., 1,1-cyclohexyl dicyano acid amide).- Suboptimal reaction temperature during hydrolysis or decarboxylation.[1][2]- Incorrect concentration of sulfuric acid.[1]- Side reactions due to high temperatures.[1] | - Ensure sufficient reaction time for the hydrolysis step.- Optimize the temperature for hydrolysis (100-160 °C) and decarboxylation (160-185 °C).[2]- A study found that a sulfuric acid concentration of 15% at 220°C gave a high yield of 88.31%.[1]- Carefully control the temperature to minimize the formation of degradation products.[1] |
| Formation of Impurities | - Incomplete conversion of starting materials.- Degradation of the product at high temperatures.[1]- Presence of unreacted intermediates. | - Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, HPLC) to ensure complete conversion.- Avoid excessive temperatures during the reaction and work-up.[1]- Purify the crude product through recrystallization. |
| Prolonged Reaction Times | - Low reaction temperature.- Insufficient catalyst concentration. | - Increase the reaction temperature within the optimal range to enhance the reaction rate.[1][2]- Ensure the appropriate concentration of the acid catalyst is used.[1] |
| Environmental and Safety Concerns | - Use of concentrated sulfuric acid, leading to corrosion and pollution.[1]- Use of organic solvents that are difficult to dispose of. | - A greener method using dilute sulfuric acid in high-temperature liquid water has been proposed.[1]- Consider solvent-free or aqueous reaction conditions where possible. |
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of 1,1-Cyclohexanediacetic acid?
A1: Common starting materials include cyclohexanone (B45756), methyl cyanoacetate (B8463686) (or ethyl cyanoacetate), and ammonia (B1221849), which are used to form the intermediate 1,1-cyclohexyl dicyano acid amide.[2][3] This intermediate is then hydrolyzed to produce 1,1-Cyclohexanediacetic acid. Another route involves the hydrolysis of 1,1-cyclohexanediacetimide.[1]
Q2: What are the key reaction steps in the synthesis starting from cyclohexanone?
A2: The synthesis typically involves two main steps:
-
Preparation of 1,1-cyclohexyl dicyano acid amide: This involves the reaction of cyclohexanone, a cyanoacetate ester, and ammonia in a suitable solvent like methanol (B129727) or ethanol.[2][3]
-
Hydrolysis and Decarboxylation: The resulting 1,1-cyclohexyl dicyano acid amide is then hydrolyzed, typically using a strong acid like sulfuric acid, at elevated temperatures. This is followed by a decarboxylation step to yield the final product.[2]
Q3: How can the yield of 1,1-Cyclohexanediacetic acid be optimized?
A3: Optimizing the yield can be achieved by carefully controlling the reaction parameters. Key factors include:
-
Temperature: The hydrolysis step is typically carried out between 100-160 °C, and the subsequent decarboxylation between 160-185 °C.[2] One study achieved a yield of 88.31% at a reaction temperature of 220°C with 15% sulfuric acid.[1]
-
Concentration: The concentration of the starting materials and the acid catalyst significantly impacts the reaction rate and yield.[1]
-
Reaction Time: Ensuring the reaction goes to completion without significant degradation of the product is crucial.
Q4: Are there alternative, more environmentally friendly methods for this synthesis?
A4: Yes, a method using dilute sulfuric acid in high-temperature liquid water has been developed as a greener alternative to the traditional process that uses concentrated sulfuric acid, which poses significant pollution and corrosion problems.[1]
Experimental Protocols
Protocol 1: Synthesis of 1,1-Cyclohexanediacetic Acid via Hydrolysis of 1,1-Cyclohexyl Dicyano Acid Amide
This protocol is based on a patented method and is divided into two main stages.[2]
Stage 1: Preparation of 1,1-Cyclohexyl Dicyano Acid Amide
-
To a reaction vessel, add 135 ml of methanol and cool under stirring.
-
Feed 10.5 g of ammonia into the cooled methanol.
-
Add 51.5 g of methyl cyanoacetate and cool the mixture to -10 °C.
-
Slowly add 25 g of cyclohexanone dropwise, ensuring the temperature does not exceed -6 °C. The addition should take approximately 40 minutes.
-
Stir the reaction mixture for 30 minutes at -10 °C.
-
Stop stirring and let the mixture stand for 24 hours at -10 °C, followed by 12 hours at 0 ± 5 °C, and finally 12 hours at room temperature (25 °C).
-
Filter the methanol solution to collect the precipitated 1,1-cyclohexyl dicyano acid amide and dry the solid. The expected yield is approximately 94.15%.[2]
Stage 2: Preparation of 1,1-Cyclohexanediacetic Acid
-
In a separate reaction vessel, add 70 ml of water and slowly add 45 ml of concentrated sulfuric acid.
-
Add the 59.5 g of 1,1-cyclohexyl dicyano acid amide powder obtained in Stage 1 to the sulfuric acid solution.
-
Stir the mixture and heat, slowly raising the temperature from 110 °C to 145 °C over 3.5 hours.
-
After 1.5 hours of heating, begin to add a dilution of sulfuric acid (10 ml concentrated sulfuric acid in 20 ml water) in segments.
-
After the reaction is complete, the resulting paste-like hydrolyzate is slowly added to a pre-heated sulfuric acid solution at 160-185 °C for decarboxylation.
-
Cool the reaction mixture and filter to obtain the crude 1,1-Cyclohexanediacetic acid.
-
The crude product can be further purified by refining.
Visualizations
Caption: Experimental workflow for the synthesis of 1,1-Cyclohexanediacetic acid.
Caption: Logical relationship of reactants to the final product.
References
Technical Support Center: Production of 1,1-Cyclohexanediacetic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 1,1-Cyclohexanediacetic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 1,1-Cyclohexanediacetic acid?
A1: The most prevalent and industrially significant method is the hydrolysis of 1,1-cyclohexanediacetimide or its dicyano precursor, 1,1-dicyanomethylcyclohexane. This process typically involves heating the starting material in the presence of a strong acid, such as sulfuric acid.[1][2][3]
Q2: What are the critical parameters influencing the yield of the reaction?
A2: The key factors that significantly impact the yield of 1,1-Cyclohexanediacetic acid are reaction temperature, the concentration of the acid catalyst (e.g., sulfuric acid), the initial concentration of the reactant, and the reaction time.[4]
Q3: What are the expected yields for this synthesis?
A3: Yields can vary depending on the specific reaction conditions. Under optimized laboratory conditions, yields as high as 88.31% have been reported.[4] Industrial processes may have slightly different yield profiles based on scale-up and economic considerations.
Q4: Are there alternative, "greener" synthesis methods available?
A4: Yes, research has explored greener alternatives to the traditional concentrated sulfuric acid method. One promising approach involves using dilute sulfuric acid in high-temperature liquid water, which has been shown to achieve high yields while being more environmentally friendly.[4] Another approach is the use of phase-transfer catalysis, which can facilitate reactions in multiphase systems, often with milder conditions and reduced waste.
Q5: How can the purity of the final product be assessed?
A5: The purity of 1,1-Cyclohexanediacetic acid can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), melting point analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete Hydrolysis: The reaction may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or low catalyst concentration. | - Optimize Reaction Time: Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. Prolonged reaction times at high temperatures can lead to degradation. - Increase Temperature: Gradually increase the reaction temperature. Be cautious as excessively high temperatures can promote side reactions and degradation.[4] - Adjust Catalyst Concentration: Incrementally increase the concentration of sulfuric acid. Note that very high concentrations can also lead to unwanted side products. |
| Side Reactions: Formation of byproducts can significantly reduce the yield of the desired product. Common side reactions include the formation of mono-amides or other partially hydrolyzed intermediates. | - Control Temperature: Maintain a consistent and optimized reaction temperature to minimize the formation of thermal degradation products. - Optimize Catalyst Concentration: Use the appropriate concentration of sulfuric acid to favor the desired diacid formation over side products. | |
| Product Degradation: The desired 1,1-Cyclohexanediacetic acid can degrade under harsh reaction conditions, particularly at high temperatures and prolonged reaction times. | - Minimize Reaction Time: Once the reaction is complete, cool the reaction mixture promptly to prevent product degradation. - Stepwise Temperature Profile: Consider a temperature ramping profile, starting at a lower temperature and gradually increasing it to complete the reaction without excessive degradation. | |
| Product Discoloration (Yellow or Brown) | Impurities from Starting Material: The initial 1,1-cyclohexanediacetimide or dicyano precursor may contain impurities that carry through the synthesis. | - Purify Starting Material: Recrystallize or purify the starting material before use. |
| Formation of Colored Byproducts: High reaction temperatures can lead to the formation of colored degradation products. | - Use Activated Carbon: During the work-up and purification process, treat the solution of the crude product with activated carbon to adsorb colored impurities.[2] - Optimize Reaction Temperature: Lowering the reaction temperature, while ensuring complete reaction, can prevent the formation of these byproducts. | |
| Difficulty in Product Isolation/Purification | Incomplete Precipitation: The product may not fully precipitate from the reaction mixture upon cooling or addition of an anti-solvent. | - Adjust pH: Ensure the pH of the solution is sufficiently acidic to fully protonate the carboxylate groups and reduce solubility. - Cooling: Cool the solution to a lower temperature (e.g., in an ice bath) to decrease the solubility of the product. - Add Anti-solvent: If the product is soluble in the reaction solvent, carefully add an anti-solvent in which the product is insoluble to induce precipitation. |
| Oily Product Instead of Crystalline Solid: The presence of impurities can sometimes inhibit crystallization, resulting in an oily product. | - Purification before Crystallization: Purify the crude product using techniques like extraction or column chromatography before attempting crystallization. - Recrystallization: Dissolve the oily product in a minimal amount of a suitable hot solvent and allow it to cool slowly to promote the formation of crystals. Seeding with a small crystal of the pure product can also be beneficial. |
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of 1,1-Cyclohexanediacetic Acid (Hydrolysis of 1,1-cyclohexanediacetimide)[4]
| Reaction Temperature (°C) | Sulfuric Acid Concentration (%) | Initial Mass Concentration (g/mL) | Yield (%) |
| 160 | 15 | 0.05 | Lower |
| 220 | 15 | 0.05 | 88.31 |
| 280 | 15 | 0.05 | Lower |
| 220 | 0 | 0.05 | Lower |
| 220 | 10 | 0.05 | Moderate |
| 220 | 15 | 0.01 | Lower |
| 220 | 15 | 0.1 | Lower |
Experimental Protocols
Protocol 1: High-Yield Synthesis of 1,1-Cyclohexanediacetic Acid via Hydrolysis of 1,1-Cyclohexanediacetimide
This protocol is based on optimized conditions reported in the literature.[4]
Materials:
-
1,1-cyclohexanediacetimide
-
Sulfuric acid (15% v/v)
-
Deionized water
-
Activated carbon
-
10% Sodium hydroxide (B78521) solution
-
Concentrated Hydrochloric acid
-
Ice bath
-
Heating mantle with stirrer
-
Round bottom flask with reflux condenser
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,1-cyclohexanediacetimide to achieve an initial mass concentration of 0.05 g/mL in the final reaction volume.
-
Addition of Catalyst: Add a 15% (v/v) aqueous solution of sulfuric acid to the flask.
-
Reaction: Heat the mixture to 220°C with constant stirring. Maintain this temperature and continue stirring for the optimized reaction time (monitor by TLC or HPLC).
-
Cooling and Precipitation: After the reaction is complete, cool the flask in an ice bath. The crude 1,1-Cyclohexanediacetic acid will precipitate out of the solution.
-
Isolation of Crude Product: Collect the precipitate by vacuum filtration using a Büchner funnel and wash with cold deionized water.
-
Decolorization: Dissolve the crude product in a 10% sodium hydroxide solution. Add a small amount of activated carbon and stir for 30 minutes.
-
Filtration: Remove the activated carbon by filtration.
-
Reprecipitation: Cool the filtrate in an ice bath and slowly add concentrated hydrochloric acid with stirring until the solution is acidic and the purified 1,1-Cyclohexanediacetic acid precipitates.
-
Final Isolation and Drying: Collect the purified product by vacuum filtration, wash with cold deionized water, and dry in a vacuum oven.
Protocol 2: Purification of 1,1-Cyclohexanediacetic Acid by Recrystallization
Materials:
-
Crude 1,1-Cyclohexanediacetic acid
-
Suitable recrystallization solvent (e.g., water, or a mixture of ethyl acetate (B1210297) and ethanol)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: Place the crude 1,1-Cyclohexanediacetic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., boiling water).
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid is completely dissolved. If necessary, add more solvent dropwise to achieve complete dissolution.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven to remove any residual solvent.
Visualizations
Caption: Experimental workflow for the synthesis and purification of 1,1-Cyclohexanediacetic acid.
Caption: Troubleshooting logic for addressing low yield in 1,1-Cyclohexanediacetic acid synthesis.
References
- 1. Preparation method of 1,1-cyclohexanediacetic acid - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN101475466B - Preparation method of 1,1-cyclohexanediacetic acid - Google Patents [patents.google.com]
- 3. CN103333081A - Preparation method of 1,1-cyclohexanediacetic acid mono amide - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. CN101417960B - Method for preparing 1,1-cyclohexanediacetic acid mono amide - Google Patents [patents.google.com]
- 6. 1,1-Cyclohexanediacetic acid monoamide | C10H17NO3 | CID 665664 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Industrial Scale-Up of 1,1-Cyclohexanediacetic Acid Synthesis: A Technical Support Center
For researchers, scientists, and drug development professionals embarking on the industrial scale-up of 1,1-Cyclohexanediacetic acid synthesis, this technical support center provides essential guidance. It addresses common challenges through detailed troubleshooting guides and frequently asked questions, ensuring a smoother transition from laboratory to production scale. 1,1-Cyclohexanediacetic acid is a key intermediate in the synthesis of the anticonvulsant medication Gabapentin.[1]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of 1,1-Cyclohexanediacetic acid, particularly when scaling up the process.
| Problem | Potential Cause | Recommended Solution |
| Low Product Yield | Incomplete hydrolysis of the starting material (e.g., 1,1-cyclohexyl dicyanoamide). | Optimize reaction temperature and time. For hydrolysis using sulfuric acid, consider a temperature range of 100-160°C.[2] A two-step process with an initial lower temperature step (<100°C) followed by a higher temperature step (160-190°C) can also be effective.[3] |
| Side reactions due to high temperatures or incorrect reagent concentrations. | Carefully control the reaction temperature. A newer, greener process suggests a reaction temperature of 220°C with 15% sulfuric acid can achieve a high yield of 88.31%.[4] | |
| Suboptimal pH for precipitation. | Adjust the pH carefully during product isolation. For the related monoamide, a pH of 1-2 is used for precipitation.[5] | |
| Product Purity Issues | Presence of unreacted starting materials or intermediates. | Ensure complete reaction by monitoring with appropriate analytical techniques (e.g., HPLC). Adjust reaction time or temperature as needed. |
| Formation of byproducts. | Optimize reaction conditions to minimize byproduct formation. For instance, in the amination of the anhydride (B1165640) to the monoamide, keeping the temperature below 30°C reduces impurity formation.[6] | |
| Ineffective purification. | Recrystallization is a common purification method. For the monoamide, recrystallization from ethyl acetate (B1210297) and water has been shown to yield a purity of 99.5%.[5] Activated carbon can be used for decolorizing.[2] | |
| Corrosion of Equipment | Use of concentrated acids at high temperatures. | Traditional industrial processes using concentrated sulfuric acid are known to cause serious corrosion problems.[4] Consider using dilute sulfuric acid in high-temperature liquid water, which is a greener alternative.[4] |
| Environmental Concerns ("Three Wastes") | Generation of acidic wastewater and hazardous gaseous byproducts (e.g., cyanogen (B1215507) compounds). | The traditional method is noted for producing difficult-to-treat waste.[2] A method involving hydrolysis of 1,1-cyclohexyl dicyanoamide followed by decarboxylation in a sulfuric acid solution is reported to mitigate this issue.[2] |
| Long Reaction Times | Inefficient reaction kinetics in older methods. | A patented method claims to greatly reduce the preparation period compared to older techniques that could take up to 96 hours for the initial step.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary starting materials for the industrial synthesis of 1,1-Cyclohexanediacetic acid?
A1: A common starting material is 1,1-cyclohexyl dicyanoamide, which is subjected to hydrolysis and decarboxylation.[2] Another route involves the hydrolysis of 1,5-dicarbonitrile-2,4-dioxo-3-azaspiro[3][3]undecane (the imide).[3] The synthesis of the related monoamide can start from 1,1-cyclohexanediacetic acid anhydride.[6][7]
Q2: What are the key reaction parameters to control during the synthesis?
A2: Critical parameters include reaction temperature, concentration of reagents (especially the acid catalyst), and reaction time. The initial concentration of the starting material also plays a role. For example, a study showed optimal yield at a reaction temperature of 220°C, a sulfuric acid concentration of 15%, and an initial mass concentration of 0.05 g/mL.[4]
Q3: How can the environmental impact of the synthesis be minimized?
A3: Employing greener synthesis routes is crucial. One such method utilizes dilute sulfuric acid in high-temperature liquid water, which is noted to be much greener than processes using concentrated sulfuric acid.[4] Additionally, process optimization to reduce reaction time and improve yield can lead to less waste.[2]
Q4: What are the recommended purification techniques for 1,1-Cyclohexanediacetic acid?
A4: The crude product is typically refined to obtain the final product.[2] This often involves dissolution in an alkaline solution, decolorizing with activated carbon, followed by crystallization from an acidic solution.[2] Recrystallization from appropriate solvents is a key step to achieve high purity.
Q5: Are there any specific safety precautions to consider during scale-up?
A5: The synthesis can involve corrosive materials like sulfuric acid and may generate hazardous gases. Proper personal protective equipment (PPE) and well-ventilated reaction setups are essential. The potential for exothermic reactions requires careful temperature monitoring and control.
Experimental Protocols
Synthesis of 1,1-Cyclohexanediacetic Acid via Hydrolysis and Decarboxylation
This protocol is based on a patented method designed to be more efficient and environmentally friendly than older processes.[2]
Step 1: Hydrolysis of 1,1-cyclohexyl dicyanoamide
-
In a suitable reaction vessel, add 70 mL of water and slowly add 45 mL of concentrated sulfuric acid.
-
Add 59.2 g of 1,1-cyclohexyl dicyanoamide powder to the solution with stirring.
-
Heat the mixture, gradually increasing the temperature from 110°C to 145°C, while stirring slowly.
-
Maintain the reaction at this temperature for 3.5 hours for hydrolysis.
-
After 1.5 hours of incubation, begin adding a dilute sulfuric acid solution (prepared from 10 mL concentrated sulfuric acid and 20 mL water) in segments.
-
Upon completion of the reaction, a paste-like hydrolysate is obtained.
Step 2: Decarboxylation and Product Isolation
-
In a separate vessel, heat a sulfuric acid solution to 160-185°C.
-
Slowly add the paste-like hydrolysate from Step 1 to the hot sulfuric acid solution.
-
Maintain the temperature for the decarboxylation reaction to complete.
-
After the reaction is finished, cool the mixture.
-
Isolate the crude 1,1-Cyclohexanediacetic acid product by suction filtration.
-
The crude product is then refined (e.g., through recrystallization) to obtain the pure product.
Visualizations
Experimental Workflow for 1,1-Cyclohexanediacetic Acid Synthesis```dot
Caption: Decision tree for troubleshooting low product yield.
References
- 1. Gabapentin - Wikipedia [en.wikipedia.org]
- 2. CN101475466B - Preparation method of 1,1-cyclohexanediacetic acid - Google Patents [patents.google.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. researchgate.net [researchgate.net]
- 5. 1,1-Cyclohexanediacetic acid mono amide synthesis - chemicalbook [chemicalbook.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. WO2003002517A1 - Process for the preparation of 1.1-cyclohexane diacetic acid monoamide - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 1,1-Cyclohexanediacetic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for minimizing byproducts in the synthesis of 1,1-Cyclohexanediacetic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 1,1-Cyclohexanediacetic acid and what are the key steps?
The most prevalent synthetic route involves a three-step process:
-
Knoevenagel Condensation: Reaction of cyclohexanone (B45756) with a cyanoacetic acid ester (e.g., ethyl cyanoacetate) in the presence of a weak base to form an unsaturated intermediate.
-
Michael Addition: A second equivalent of the cyanoacetate (B8463686) adds to the unsaturated intermediate.
-
Hydrolysis and Decarboxylation: The resulting dinitrile is hydrolyzed under acidic conditions, followed by decarboxylation to yield 1,1-Cyclohexanediacetic acid.
Q2: What are the primary byproducts I should be aware of during this synthesis?
Common byproducts can arise at each stage of the reaction. These include:
-
Cyclohexylidene Cyanoacetic Ester: The product of the initial Knoevenagel condensation if the subsequent Michael addition is incomplete.
-
Self-condensation product of Cyclohexanone: Can occur if a strong base is used in the first step.
-
1,1-Cyclohexanediacetonitrile: The dinitrile intermediate may remain if hydrolysis is incomplete.
-
1-Carboxy-1-cyclohexaneacetic Acid (a malonic acid derivative): This can be present if the final decarboxylation step is incomplete.
-
Amide Intermediates: Incomplete hydrolysis of the nitrile groups can lead to the formation of mono- or di-amide intermediates.
Q3: How can I monitor the progress of the reaction to minimize byproducts?
Thin Layer Chromatography (TLC) is a valuable tool for monitoring the reaction. By taking aliquots at regular intervals, you can track the consumption of starting materials and the formation of intermediates and the final product. This allows for timely intervention to prevent the formation of byproducts due to prolonged reaction times or excessive temperatures.
Q4: Are there greener alternatives to the traditional synthesis methods?
Yes, research has explored more environmentally friendly approaches. One such method involves the hydrolysis of 1,1-cyclohexanediacetimide using dilute sulfuric acid in high-temperature liquid water. This process can achieve high yields and is considered a greener alternative to methods employing concentrated sulfuric acid.[1]
Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during the synthesis of 1,1-Cyclohexanediacetic acid.
Issue 1: Low Yield in the Knoevenagel Condensation Step
Symptoms:
-
Low consumption of cyclohexanone or cyanoacetate as observed by TLC.
-
The presence of a significant amount of the aldol (B89426) addition intermediate.
-
Formation of a viscous, intractable mixture.
| Potential Cause | Recommended Solution |
| Inefficient Catalyst | Use a weak base catalyst such as piperidine (B6355638) or pyridine. Strong bases can promote the self-condensation of cyclohexanone. Ensure the catalyst is fresh and not degraded. |
| Presence of Water | Ensure all glassware is thoroughly dried and use anhydrous solvents. Water can inhibit the condensation reaction. |
| Suboptimal Temperature | The reaction temperature should be carefully controlled. While higher temperatures can increase the reaction rate, they can also lead to the formation of byproducts. Optimization of the temperature for your specific setup is recommended. |
| Steric Hindrance | If using substituted cyclohexanones or bulky cyanoacetates, longer reaction times or a more active catalyst may be necessary to overcome steric hindrance. |
Issue 2: Incomplete Hydrolysis of the Dinitrile Intermediate
Symptoms:
-
Presence of nitrile peaks (around 2250 cm⁻¹) in the IR spectrum of the final product.
-
NMR signals corresponding to the dinitrile or amide intermediates.
-
Difficulty in isolating the pure diacid.
| Potential Cause | Recommended Solution |
| Insufficient Acid Concentration or Amount | Use a sufficient concentration and excess of a strong acid like sulfuric acid or hydrochloric acid to ensure complete hydrolysis of both nitrile groups. |
| Inadequate Reaction Time or Temperature | The hydrolysis of nitriles can be slow. Ensure the reaction is heated under reflux for a sufficient period. Monitor the reaction progress by TLC until the dinitrile intermediate is no longer observed. |
| Poor Solubility of the Intermediate | The dinitrile intermediate may have low solubility in the aqueous acidic medium. The use of a co-solvent or phase-transfer catalyst can sometimes improve the reaction rate. |
Issue 3: Incomplete Decarboxylation
Symptoms:
-
The final product has a lower melting point than expected.
-
Presence of the malonic acid derivative (1-carboxy-1-cyclohexaneacetic acid) in the final product, detectable by NMR or LC-MS.
-
Effervescence (CO₂ evolution) upon heating the isolated product.
| Potential Cause | Recommended Solution |
| Insufficient Heating | Decarboxylation is a thermally driven process. Ensure the reaction mixture is heated to a sufficiently high temperature (often above 150 °C) for an adequate amount of time to drive the reaction to completion. |
| Presence of Impurities that Inhibit Decarboxylation | Purify the intermediate malonic acid derivative before proceeding to the decarboxylation step if significant impurities are present. |
Experimental Protocols
Key Experiment: Synthesis of 1,1-Cyclohexanediacetic Acid via the Dinitrile Intermediate
Step 1: Knoevenagel Condensation and Michael Addition
-
To a stirred solution of cyclohexanone and ethyl cyanoacetate in a suitable solvent (e.g., ethanol), add a catalytic amount of a weak base (e.g., piperidine).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the initial condensation product is formed, a second equivalent of ethyl cyanoacetate will undergo a Michael addition.
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
Step 2: Hydrolysis and Decarboxylation
-
To the crude dinitrile intermediate, add an excess of concentrated sulfuric acid.
-
Heat the mixture under reflux. The hydrolysis of the nitrile groups will occur, followed by the decarboxylation of the resulting malonic acid derivative.
-
Monitor the reaction for the cessation of CO₂ evolution.
-
Cool the reaction mixture and pour it onto ice.
-
The crude 1,1-Cyclohexanediacetic acid will precipitate and can be collected by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., water or an organic solvent mixture) to obtain the pure diacid.
Data Presentation
| Reaction Step | Parameter | Condition 1 | Condition 2 | Yield (%) | Key Byproducts |
| Knoevenagel Condensation | Catalyst | Piperidine | Sodium Ethoxide | Higher with Piperidine | Self-condensation with NaOEt |
| Hydrolysis | Acid | Conc. H₂SO₄ | Conc. HCl | Generally higher with H₂SO₄ | Incomplete hydrolysis with HCl |
| Decarboxylation | Temperature | 150 °C | 180 °C | Higher at 180 °C | Incomplete decarboxylation at 150 °C |
Visualizations
Caption: Overall reaction pathway for the synthesis of 1,1-Cyclohexanediacetic acid.
Caption: Troubleshooting workflow for low yield in 1,1-Cyclohexanediacetic acid synthesis.
References
Technical Support Center: Troubleshooting Low Yield in Gabapentin Precursor Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance for the synthesis of gabapentin (B195806) precursors. The following question-and-answer guides, data tables, and detailed protocols address common challenges to help optimize reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary precursors for the synthesis of gabapentin?
The most common and industrially significant precursor for gabapentin synthesis is 1,1-cyclohexane diacetic acid monoamide. This intermediate is typically synthesized from 1,1-cyclohexane diacetic anhydride (B1165640).[1][2]
Q2: Which synthetic route is most commonly employed for large-scale production?
The most prevalent industrial synthesis of gabapentin involves the Hofmann rearrangement of 1,1-cyclohexane diacetic acid monoamide.[1][3][4][5] This method is favored for its efficiency, though it requires careful control of reaction conditions to ensure high yield and purity.[6]
Q3: What are the critical factors that influence the yield of 1,1-cyclohexane diacetic acid monoamide?
Key parameters affecting the yield of this crucial intermediate include the solubility of the ammonia (B1221849) source, precise pH control during the reaction, and the method of isolation.[1] The use of an ammonia precursor or a pre-generated ammonia-isopropanol solution can ameliorate problems associated with aqueous ammonia.[1]
Q4: What are the most critical parameters to control during the Hofmann rearrangement step to ensure high yield and purity?
Temperature control is paramount during the Hofmann rearrangement to minimize the formation of impurities, most notably the gabalactam.[1] The reaction is typically conducted at low temperatures (e.g., -5 to -10 °C) during the initial addition and then warmed to drive the reaction to completion.[1]
Q5: What is a typical overall yield for the synthesis of gabapentin starting from 1,1-cyclohexane diacetic anhydride?
While yields can vary based on the specific process and scale, well-optimized industrial processes aim for high overall yields. For instance, a continuous microreaction system for the Hofmann rearrangement step has been shown to achieve high yields in a significantly shorter reaction time compared to batch processes.[6]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of gabapentin precursors.
Problem 1: Suboptimal Yield in the Synthesis of 1,1-Cyclohexane Diacetic Acid Monoamide
Q: My yield of 1,1-cyclohexane diacetic acid monoamide is consistently low. What are the likely causes?
A: Low yields in this step can often be attributed to incomplete reaction, side reactions, or inefficient product isolation. Key factors to investigate include:
-
Inadequate Ammonolysis: The reaction of 1,1-cyclohexane diacetic anhydride with ammonia may be incomplete. This can be caused by poor solubility of ammonia in the chosen solvent system.[1]
-
pH Imbalance: The pH of the reaction mixture is crucial. If the pH is not maintained within the optimal range, it can lead to the formation of byproducts and reduce the yield of the desired monoamide.
-
Suboptimal Isolation: The workup and isolation procedure may not be efficient, leading to loss of product.
Q: How can I enhance the solubility of ammonia in the reaction medium?
A: To improve the solubility of ammonia and drive the reaction to completion, consider the following:
-
Alternative Ammonia Sources: Instead of aqueous ammonia, using a precursor that generates ammonia in situ or a pre-prepared solution of ammonia in an organic solvent like isopropanol (B130326) can improve homogeneity and yield.[1]
-
Solvent Selection: Employing a polar organic solvent can enhance the solubility of both the anhydride and ammonia, facilitating a more efficient reaction.
Q: What is the recommended pH for the amidation reaction, and how can it be effectively controlled?
A: While the optimal pH can vary slightly based on the specific solvent and temperature, maintaining a basic pH is necessary for the reaction to proceed. In aqueous systems, careful monitoring and adjustment of the pH are necessary to maximize conversion.[1] The use of buffered solutions or a controlled addition of reagents can help maintain the desired pH.
Q: What is the most effective method for isolating 1,1-cyclohexane diacetic acid monoamide?
A: After the reaction is complete, the product is typically isolated by neutralization and crystallization.[1] Acidification of the reaction mixture will precipitate the monoamide, which can then be collected by filtration and purified by recrystallization from a suitable solvent, such as isopropyl alcohol.[1] For reactions in aqueous solvents, an extractive workup following neutralization may be necessary.[1]
Problem 2: Low Yield and Formation of Impurities during Hofmann Rearrangement
Q: I am experiencing low yields during the Hofmann rearrangement of 1,1-cyclohexane diacetic acid monoamide. What are the potential reasons?
A: Low yields in this critical step are often linked to:
-
Incorrect Stoichiometry: An improper ratio of the monoamide to the hypobromite (B1234621) solution can lead to incomplete reaction or the formation of side products.
-
Temperature Fluctuations: As a highly exothermic reaction, poor temperature control can result in the degradation of reactants and products, as well as the formation of impurities.[6]
-
Degradation of Reagents: The sodium hypobromite solution is unstable and should be prepared in situ and used promptly.
Q: I have identified a significant amount of gabalactam impurity in my product. How can I prevent its formation?
A: The formation of gabalactam is a common side reaction, particularly at elevated temperatures. To minimize its formation:
-
Strict Temperature Control: The initial phase of the reaction should be carried out at a low temperature, typically between -5 and -10 °C.[1] After the initial addition, the temperature can be carefully raised to complete the reaction.
-
Controlled Addition: The solution of the 1,1-cyclohexane diacetic acid monoamide sodium salt should be added slowly to the chilled sodium hypobromite solution to dissipate the heat of reaction effectively.[1]
Q: What is the optimal temperature profile for conducting the Hofmann rearrangement?
A: An effective temperature profile involves:
-
Initial Chilling: The sodium hypobromite solution is prepared and chilled to between -5 and -10 °C.[1]
-
Slow Addition: The monoamide solution is added slowly while maintaining this low temperature.
-
Hold at Low Temperature: The reaction mixture is held at this low temperature for a period (e.g., 30 minutes) to ensure the initial reaction is complete.[1]
-
Warming Phase: The temperature is then raised (e.g., to 35-40 °C or 55 °C) for a specified time (e.g., 1 hour) to drive the rearrangement to completion.[1]
Q: Are there alternative reagents to sodium hypobromite that can be used for the Hofmann rearrangement?
A: Yes, other reagents can be used for the Hofmann rearrangement. These include N-bromosuccinimide (NBS), 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH), and hypervalent iodine reagents.[4][7] These reagents can sometimes offer milder reaction conditions and may be advantageous in certain contexts.
Data Presentation
Table 1: Typical Reaction Parameters for the Synthesis of 1,1-Cyclohexane Diacetic Acid Monoamide
| Parameter | Recommended Condition | Expected Outcome |
| Ammonia Source | Ammonia-isopropanol solution or in situ generation | Improved homogeneity and higher yield[1] |
| Solvent | Polar organic solvent (e.g., Isopropanol) | Enhanced solubility of reactants[1] |
| Temperature | Varies with solvent and ammonia source | Controlled reaction rate |
| Isolation | Neutralization followed by crystallization | High purity of the isolated monoamide[1] |
Table 2: Influence of Temperature on Yield and Impurity in Hofmann Rearrangement
| Temperature Profile | Gabapentin Yield | Gabalactam Impurity |
| -5 to -10 °C (initial), then 35-40 °C | High | Low (<7%)[1] |
| Uncontrolled (exothermic) | Low to Moderate | High |
| Continuous flow (40-45 °C) | High | Low (due to efficient heat transfer)[6] |
Experimental Protocols
Protocol 1: Synthesis of 1,1-Cyclohexane Diacetic Acid Monoamide
-
Dissolve 1,1-cyclohexane diacetic anhydride in a suitable polar organic solvent such as isopropanol.
-
Combine this solution with a pre-generated ammonia-isopropanol solution or a precursor that generates ammonia in situ.
-
Stir the reaction mixture at a controlled temperature until the reaction is complete (monitor by TLC or HPLC).
-
Upon completion, neutralize the reaction mixture with an organic or inorganic acid.
-
Isolate the precipitated 1,1-cyclohexane diacetic acid monoamide by filtration.
-
Wash the solid with a cold solvent and dry under vacuum.
-
Recrystallize from a suitable solvent like isopropyl alcohol for further purification if necessary.[1]
Protocol 2: Hofmann Rearrangement of 1,1-Cyclohexane Diacetic Acid Monoamide to Gabapentin
-
Prepare a solution of sodium hypobromite in situ by adding bromine to a chilled aqueous solution of sodium hydroxide (B78521). Maintain the temperature between -5 and -10 °C.
-
In a separate vessel, dissolve 1,1-cyclohexane diacetic acid monoamide in an aqueous sodium hydroxide solution.
-
Slowly add the monoamide solution to the chilled sodium hypobromite solution, ensuring the temperature does not rise above -10 °C.
-
After the addition is complete, maintain the reaction mixture at -5 to -10 °C for approximately 30 minutes.[1]
-
Gradually warm the reaction mixture to 35-40 °C and hold for 1 hour to complete the rearrangement.[1]
-
Acidify the reaction mixture with an inorganic acid, such as hydrochloric acid, to form the gabapentin salt.
-
The gabapentin can then be isolated and purified using standard procedures, such as crystallization or ion-exchange chromatography.[1][8]
Visualizations
Caption: Overall synthesis pathway of Gabapentin.
Caption: Troubleshooting workflow for low monoamide yield.
Caption: Logic for minimizing gabalactam formation.
References
- 1. US20080103334A1 - Process For Synthesis Of Gabapentin - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. Gabapentin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Gabapentin synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Stability and Degradation of 1,1-Cyclohexanediacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the stability and potential degradation pathways of 1,1-Cyclohexanediacetic acid. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 1,1-Cyclohexanediacetic acid?
A1: It is recommended to store 1,1-Cyclohexanediacetic acid in a cool, dry, and well-ventilated area.[1] The container should be kept tightly closed.[1]
Q2: Is 1,1-Cyclohexanediacetic acid sensitive to light?
Q3: What are the known incompatibilities of 1,1-Cyclohexanediacetic acid?
A3: 1,1-Cyclohexanediacetic acid is known to be incompatible with strong oxidizing agents.[3] Contact with these substances should be avoided to prevent potential degradation.
Q4: What happens when 1,1-Cyclohexanediacetic acid is heated?
A4: Thermal decomposition of 1,1-Cyclohexanediacetic acid can lead to the release of irritating gases and vapors.[1][3] One potential thermal degradation pathway for gem-dicarboxylic acids is decarboxylation, where one or both of the carboxylic acid groups are lost as carbon dioxide.
Troubleshooting Guides
Issue 1: Unexpected Impurities Detected During Analysis
Possible Cause: Degradation of 1,1-Cyclohexanediacetic acid due to improper storage or experimental conditions.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored in a cool, dry place, away from light and incompatible materials.
-
Review Experimental Protocol:
-
Temperature: Avoid excessive heat during your experiment. Thermal stress can induce degradation.
-
pH: Extreme pH conditions (highly acidic or basic) may lead to hydrolysis. While specific data is limited, dicarboxylic acids can be susceptible to acid- or base-catalyzed reactions.
-
Oxidizing Agents: Confirm that no strong oxidizing agents were used in the experimental setup, as they are known to be incompatible.[3]
-
-
Analyze for Known Degradants: If possible, analyze the sample for potential degradation products. For gem-dicarboxylic acids, decarboxylation products should be considered.
-
Perform a Forced Degradation Study: To understand the degradation profile of your material, consider performing a forced degradation study under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) as outlined in ICH guidelines.[4][5]
Issue 2: Poor Yield or Loss of Material During Synthesis/Purification
Possible Cause: Thermal degradation, particularly decarboxylation, if high temperatures are used.
Troubleshooting Steps:
-
Monitor Reaction/Purification Temperature: If possible, lower the temperature of any heating steps. The synthesis of 1,1-Cyclohexanediacetic acid via hydrolysis of its precursor has been reported at temperatures between 100-160°C, suggesting some thermal stability in that range.[6][7][8][9] However, prolonged exposure to high temperatures could still lead to degradation.
-
Consider Decarboxylation: Be aware that gem-dicarboxylic acids can undergo thermal decarboxylation.[6] Analyze for the presence of the corresponding monocarboxylic acid or the fully decarboxylated cyclohexane (B81311) derivative.
-
Optimize pH: During workup and purification, maintain a suitable pH to prevent acid or base-catalyzed degradation.
Experimental Protocols
Forced degradation studies are crucial for understanding the stability of a drug substance and identifying potential degradation products. The following are general protocols based on ICH guidelines that can be adapted for 1,1-Cyclohexanediacetic acid.
Protocol 1: Hydrolytic Degradation
Objective: To determine the stability of 1,1-Cyclohexanediacetic acid in aqueous solutions at different pH values.
Methodology:
-
Sample Preparation: Prepare solutions of 1,1-Cyclohexanediacetic acid (e.g., 1 mg/mL) in:
-
0.1 M HCl (acidic condition)
-
Purified Water (neutral condition)
-
0.1 M NaOH (alkaline condition)
-
-
Stress Conditions:
-
Store aliquots of each solution at room temperature and an elevated temperature (e.g., 60°C).
-
Withdraw samples at predetermined time points (e.g., 0, 6, 24, 48, 72 hours).
-
-
Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method to quantify the remaining 1,1-Cyclohexanediacetic acid and detect any degradation products.
-
Protocol 2: Oxidative Degradation
Objective: To evaluate the susceptibility of 1,1-Cyclohexanediacetic acid to oxidation.
Methodology:
-
Sample Preparation: Prepare a solution of 1,1-Cyclohexanediacetic acid (e.g., 1 mg/mL) in a suitable solvent.
-
Stress Conditions:
-
Add hydrogen peroxide to the solution to a final concentration of, for example, 3%.
-
Store the solution at room temperature, protected from light.
-
Withdraw samples at various time intervals (e.g., 0, 6, 24 hours).
-
-
Analysis: Analyze the samples using a stability-indicating HPLC method.
Protocol 3: Thermal Degradation (Solid State)
Objective: To assess the stability of solid 1,1-Cyclohexanediacetic acid at elevated temperatures.
Methodology:
-
Sample Preparation: Place a known amount of solid 1,1-Cyclohexanediacetic acid in a suitable container.
-
Stress Conditions:
-
Store the sample in a temperature-controlled oven at a temperature below its melting point (e.g., 105°C, as the melting point is around 181-185°C).
-
Collect samples at different time points.
-
-
Analysis: Dissolve the samples in a suitable solvent and analyze by a stability-indicating HPLC method.
Protocol 4: Photostability
Objective: To determine the effect of light on the stability of 1,1-Cyclohexanediacetic acid.
Methodology:
-
Sample Preparation: Place solid 1,1-Cyclohexanediacetic acid in a chemically inert, transparent container. Prepare a control sample wrapped in aluminum foil to protect it from light.
-
Stress Conditions:
-
Analysis: After the exposure period, dissolve both the exposed and control samples and analyze them using a stability-indicating HPLC method.
Data Presentation
Currently, specific quantitative data on the degradation of 1,1-Cyclohexanediacetic acid under various stress conditions is not available in the public domain. The tables below are provided as templates for researchers to populate with their own experimental data.
Table 1: Hydrolytic Stability of 1,1-Cyclohexanediacetic Acid (% Degradation)
| Time (hours) | 0.1 M HCl (60°C) | Water (60°C) | 0.1 M NaOH (60°C) |
| 0 | |||
| 6 | |||
| 24 | |||
| 48 | |||
| 72 |
Table 2: Oxidative Stability of 1,1-Cyclohexanediacetic Acid in 3% H₂O₂ (% Degradation)
| Time (hours) | % Degradation |
| 0 | |
| 6 | |
| 24 |
Table 3: Thermal Stability of Solid 1,1-Cyclohexanediacetic Acid at 105°C (% Degradation)
| Time (hours) | % Degradation |
| 0 | |
| 24 | |
| 48 | |
| 72 |
Table 4: Photostability of Solid 1,1-Cyclohexanediacetic Acid (% Degradation)
| Condition | % Degradation |
| Exposed to Light | |
| Dark Control |
Signaling Pathways and Experimental Workflows
Caption: Forced degradation experimental workflow for 1,1-Cyclohexanediacetic acid.
Caption: Potential degradation pathways of 1,1-Cyclohexanediacetic acid.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. youtube.com [youtube.com]
- 7. CN101475466B - Preparation method of 1,1-cyclohexanediacetic acid - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Preparation method of 1,1-cyclohexanediacetic acid - Eureka | Patsnap [eureka.patsnap.com]
safe handling and storage procedures for 1,1-Cyclohexanediacetic acid
This guide provides essential safety information, handling procedures, and storage protocols for 1,1-Cyclohexanediacetic acid (CAS No. 4355-11-7) to ensure the safety of researchers, scientists, and drug development professionals.
Safe Handling and Storage Data
The following table summarizes key safety and storage parameters for 1,1-Cyclohexanediacetic acid.
| Parameter | Value | Source |
| Hazard Classifications | Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation | |
| Storage Conditions | Store in a cool, dry, and well-ventilated place. Keep container tightly closed. Some sources recommend refrigeration. | [1][2][3][4][5] |
| Incompatible Materials | Strong oxidizing agents | [1] |
| Personal Protective Equipment | Protective gloves, protective clothing, eye protection (safety glasses with side-shields or goggles), face protection, and a dust mask (type N95 or equivalent). | [1][3][5][6] |
| Occupational Exposure Limits | No occupational exposure limits have been established by region-specific regulatory bodies. | [1] |
| Physical Form | Powder or crystal | |
| Melting Point | 181-185 °C | [4] |
Troubleshooting Guide & FAQs
This section addresses common questions and potential issues encountered during the handling and use of 1,1-Cyclohexanediacetic acid.
Question: I accidentally inhaled some of the powder while weighing it. What should I do?
Answer: Immediately move to an area with fresh air. If you experience any respiratory irritation, such as coughing or difficulty breathing, seek medical attention.[1] Always handle this compound in a well-ventilated area or under a chemical fume hood to prevent inhalation.[1][2][3]
Question: The material has caused redness and irritation on my skin. What are the immediate first aid steps?
Answer: If skin contact occurs, wash the affected area immediately and thoroughly with soap and plenty of water.[1][3][6] Remove any contaminated clothing and wash it before reuse.[1] If skin irritation persists, it is important to seek medical advice.[1]
Question: What should I do if I splash the compound in my eyes?
Answer: In case of eye contact, immediately rinse the eyes cautiously with water for at least 15 minutes.[3][6] Be sure to remove any contact lenses if present and easy to do so. Continue rinsing and seek prompt medical attention.[1]
Question: Can I store 1,1-Cyclohexanediacetic acid on an open bench?
Answer: No, this is not recommended. 1,1-Cyclohexanediacetic acid should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][3] This prevents absorption of moisture and contamination. Some suppliers also recommend storing it under refrigeration.[3][5]
Question: What types of gloves are suitable for handling this chemical?
Answer: Use appropriate chemical-resistant gloves. The specific type of glove should be selected based on the concentration and amount of the substance being handled and in accordance with workplace safety protocols.[2] Always inspect gloves for any signs of degradation or puncture before use.[2][6]
Question: Are there any chemicals I should avoid mixing with 1,1-Cyclohexanediacetic acid?
Answer: Yes, you should avoid contact with strong oxidizing agents, as this can lead to hazardous reactions.[1]
Question: How should I dispose of waste 1,1-Cyclohexanediacetic acid?
Answer: Dispose of waste material in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.[6] Do not allow the product to enter drains.[2][6]
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of 1,1-Cyclohexanediacetic acid from receipt to disposal.
Caption: Logical workflow for safe handling of 1,1-Cyclohexanediacetic acid.
References
- 1. fishersci.com [fishersci.com]
- 2. 1,1-Cyclohexanediacetic acid Safety Data Sheets(SDS) lookchem [lookchem.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. 1,1-Cyclohexanediacetic acid | 4355-11-7 [chemicalbook.com]
- 5. 1,1-Cyclohexanediacetic acid | CAS#:4355-11-7 | Chemsrc [chemsrc.com]
- 6. capotchem.cn [capotchem.cn]
resolving impurities in 1,1-Cyclohexanediacetic acid samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1-Cyclohexanediacetic acid (CDA).
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in 1,1-Cyclohexanediacetic acid samples?
A1: Common impurities in 1,1-Cyclohexanediacetic acid (CDA) can originate from its synthesis pathway. A frequent route involves the reaction of cyclohexanone (B45756) with two equivalents of a malonic ester derivative, followed by hydrolysis and decarboxylation. Potential impurities include:
-
Unreacted Starting Materials: Residual cyclohexanone may be present.
-
Mono-substituted Intermediate: The mono-acetic acid derivative of cyclohexane (B81311) could be a significant impurity if the second addition reaction is incomplete.
-
Solvent Residues: Residual solvents from the reaction or purification steps, such as toluene (B28343) or ethanol, might be present.
-
Byproducts from Side Reactions: Aldol (B89426) condensation products of cyclohexanone can form under basic conditions, leading to colored impurities.
Q2: My 1,1-Cyclohexanediacetic acid sample has a yellowish tint. What could be the cause?
A2: A yellowish discoloration in your CDA sample is often indicative of trace impurities arising from side reactions during synthesis. Specifically, base-catalyzed self-condensation of the cyclohexanone starting material (an aldol condensation) can produce colored, high-molecular-weight byproducts. These impurities are often challenging to remove by simple crystallization.
Q3: I am observing poor peak shape and unexpected signals in the HPLC analysis of my CDA sample. What are the likely causes?
A3: Poor peak shape, such as tailing or fronting, in reverse-phase HPLC analysis of CDA can be due to several factors:
-
Inappropriate pH of the Mobile Phase: As a dicarboxylic acid, the ionization state of CDA is highly dependent on the pH of the mobile phase. If the pH is not sufficiently low (ideally below the pKa of the carboxylic acid groups), you can get a mixture of ionized and non-ionized forms, leading to peak tailing.
-
Presence of Polar Impurities: Highly polar impurities may interact strongly with the stationary phase, leading to broad peaks.
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting.
Unexpected signals could be due to any of the impurities mentioned in Q1.
Q4: My NMR spectrum of 1,1-Cyclohexanediacetic acid shows unexpected peaks. How can I identify the impurities?
A4: Unexpected peaks in the NMR spectrum can be identified by comparing the spectrum to a reference spectrum of pure CDA and by analyzing the chemical shifts and coupling patterns of the impurity signals.
-
¹H NMR: Look for signals corresponding to residual solvents (e.g., a quartet and triplet for ethanol). Peaks in the aldehydic or vinylic region could suggest condensation byproducts.
-
¹³C NMR: Additional carbonyl signals or peaks in the aromatic region (if applicable to solvents used) can indicate impurities.
Running a 2D NMR experiment like COSY or HSQC can help in elucidating the structure of unknown impurities.
Troubleshooting Guides
Issue 1: Identification of Unknown Impurities by HPLC-MS
This guide outlines the process for identifying unknown impurities in a CDA sample using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
Experimental Protocol: HPLC-MS Analysis
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the 1,1-Cyclohexanediacetic acid sample in a 50:50 mixture of acetonitrile (B52724) and water.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV at 210 nm.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.
-
Mass Range: 100 - 1000 m/z.
-
Data Analysis: Identify the mass-to-charge ratio (m/z) of the impurity peaks and propose potential structures based on likely byproducts from the synthesis.
-
Data Presentation: Hypothetical HPLC-MS Results
| Retention Time (min) | Observed m/z [M-H]⁻ | Proposed Impurity |
| 5.2 | 141.09 | Cyclohexaneacetic acid |
| 8.7 | 199.10 | 1,1-Cyclohexanediacetic acid (Product) |
| 12.3 | 279.15 | Aldol condensation byproduct |
Troubleshooting Workflow: Impurity Identification
Caption: Workflow for the identification of unknown impurities.
Issue 2: Purification of 1,1-Cyclohexanediacetic Acid by Recrystallization
This guide provides a detailed protocol for the purification of CDA containing minor, less polar impurities using recrystallization.
Experimental Protocol: Recrystallization
-
Solvent Selection:
-
Test the solubility of the impure CDA in various solvents (e.g., water, ethanol, ethyl acetate, hexane) at room temperature and at their boiling points. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Water is often a good starting point for dicarboxylic acids.
-
-
Dissolution:
-
Place the impure CDA in an Erlenmeyer flask.
-
Add the minimum amount of hot solvent required to fully dissolve the solid. It is crucial to add the solvent portion-wise to avoid using an excess, which would reduce the yield.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. The charcoal will adsorb colored impurities.
-
-
Hot Filtration:
-
If charcoal was used, or if there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Dry the purified crystals in a vacuum oven.
-
Data Presentation: Hypothetical Purification Results
| Purification Step | Purity by HPLC (%) | Yield (%) |
| Crude Sample | 95.2 | 100 |
| After 1st Recrystallization | 99.1 | 85 |
| After 2nd Recrystallization | >99.8 | 70 |
Purification Workflow Diagram
Caption: Step-by-step workflow for the recrystallization of CDA.
Signaling Pathways and Logical Relationships
Relationship between Synthesis and Impurities
The following diagram illustrates the potential formation of impurities during a common synthesis route for 1,1-Cyclohexanediacetic acid.
Caption: Potential impurity formation during CDA synthesis.
Technical Support Center: Overcoming Solubility Challenges of 1,1-Cyclohexanediacetic Acid
Welcome to the technical support center for 1,1-Cyclohexanediacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of 1,1-Cyclohexanediacetic acid in organic solvents.
Troubleshooting Guides
Issue: 1,1-Cyclohexanediacetic acid is not dissolving in my chosen organic solvent.
Initial Checks:
-
Purity of the Compound: Ensure the 1,1-Cyclohexanediacetic acid is of high purity. Impurities can significantly impact solubility.
-
Solvent Grade: Use anhydrous, high-purity solvents. The presence of water can alter the solubility characteristics.[1][2]
-
Particle Size: If the compound is in large crystals, gently grind it to a fine powder to increase the surface area for dissolution.
Solution Workflow:
Caption: Troubleshooting workflow for solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of 1,1-Cyclohexanediacetic acid in common organic solvents?
Q2: How can I quantitatively determine the solubility of 1,1-Cyclohexanediacetic acid in a specific solvent?
You can determine the solubility using the isothermal shake-flask method followed by a suitable analytical technique like HPLC.
Experimental Protocol: Quantitative Solubility Determination
Caption: Experimental workflow for quantitative solubility determination.
Q3: My compound has low solubility in my desired solvent. How can I improve it using a co-solvent?
The addition of a co-solvent can significantly enhance the solubility of carboxylic acids.[4] For 1,1-Cyclohexanediacetic acid, using a polar aprotic solvent like DMSO and then adding your primary solvent as the co-solvent is a good starting point.
Experimental Protocol: Co-solvent Solubility Enhancement
-
Primary Solvent Selection: Dissolve a small amount of 1,1-Cyclohexanediacetic acid in a minimal amount of a solvent in which it is known to be at least slightly soluble (e.g., DMSO or Methanol).[3]
-
Co-solvent Addition: Gradually add the desired, less-polar solvent (the "anti-solvent") to the solution with stirring until a slight turbidity (cloudiness) appears, indicating the saturation point.
-
Heating: Gently warm the mixture until the solution becomes clear again.
-
Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, further cooling in an ice bath may be necessary.
-
Isolation: Collect the resulting crystals by filtration. The filtrate will be a saturated solution of your compound in the co-solvent mixture.
Q4: Can I use pH adjustment to increase the solubility of 1,1-Cyclohexanediacetic acid in an organic solvent?
Yes, deprotonating the carboxylic acid groups to form a carboxylate salt will significantly increase its polarity and, therefore, its solubility in more polar organic solvents.[5]
Experimental Protocol: Solubility Enhancement by pH Adjustment
-
Solvent and Base Selection: Suspend 1,1-Cyclohexanediacetic acid in the desired organic solvent (e.g., ethanol). Select a suitable organic base. Non-nucleophilic, sterically hindered bases are often preferred.
-
Base Addition: Slowly add the organic base dropwise to the suspension while stirring.
-
Monitoring: Monitor the dissolution of the solid. The formation of the more soluble salt should lead to a clear solution. In a non-aqueous environment, traditional pH measurement is not straightforward. A practical method to gauge the "pH" is to take a small aliquot of the organic solution, dilute it with an equal volume of water, mix thoroughly, and then measure the pH of the aqueous layer.[6]
-
Stoichiometry: For complete deprotonation of both carboxylic acid groups, at least two equivalents of a monobasic amine will be required.
Table 1: Suggested Organic Bases for pH Adjustment
| Organic Base | Class | pKa of Conjugate Acid (in water) | Notes |
| Triethylamine (TEA) | Tertiary Amine | ~10.7 | Common and effective. |
| Diisopropylethylamine (DIPEA) | Tertiary Amine | ~10.4 | Sterically hindered, less nucleophilic. |
| 1,8-Diazabicycloundec-7-ene (DBU) | Amidine | ~13.5 | A very strong, non-nucleophilic base. |
Q5: How can I form a soluble salt of 1,1-Cyclohexanediacetic acid?
Creating a salt of 1,1-Cyclohexanediacetic acid with a suitable counter-ion can improve its solubility profile.
Experimental Protocol: Soluble Salt Formation
-
Dissolution: Dissolve 1,1-Cyclohexanediacetic acid in a suitable organic solvent, such as ethanol (B145695) or methanol.
-
Base Addition: Add a solution of the chosen base (e.g., sodium hydroxide (B78521) or potassium hydroxide) dissolved in the same solvent, dropwise with stirring. Use a stoichiometric amount of the base corresponding to the desired salt (e.g., one equivalent for the mono-salt, two equivalents for the di-salt).
-
Isolation: The salt may precipitate out of the solution upon formation. If it remains dissolved, the solvent can be carefully removed under reduced pressure to yield the salt.
-
Solubility Testing: Test the solubility of the resulting salt in the desired organic solvent system.
Logical Relationship for Solubility Enhancement Strategy:
References
Validation & Comparative
Interpreting the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry of 1,1-Cyclohexanediacetic Acid
For researchers, scientists, and drug development professionals, understanding the structural nuances of molecules is paramount. Mass spectrometry serves as a powerful tool in this endeavor, providing a molecular fingerprint that aids in identification and characterization. This guide offers a detailed interpretation of the mass spectrometry data for 1,1-Cyclohexanediacetic acid and compares its fragmentation behavior with alternative dicarboxylic acids, supported by experimental data and protocols.
Unveiling the Structure: Electron Ionization Mass Spectrometry of 1,1-Cyclohexanediacetic Acid
Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. This fragmentation pattern is highly reproducible and provides valuable structural information. The National Institute of Standards and Technology (NIST) provides a reference EI mass spectrum for 1,1-Cyclohexanediacetic acid (C10H16O4, Molecular Weight: 200.23 g/mol ).[1][2]
A detailed analysis of the spectrum reveals characteristic fragmentation pathways for dicarboxylic acids, including the loss of water (H₂O) and carboxyl groups (•COOH or CO₂). These fragmentation patterns are crucial for distinguishing it from other isomers and related compounds.
A Comparative Analysis: Fragmentation Patterns of Dicarboxylic Acids
To provide a comprehensive understanding, the mass spectral data of 1,1-Cyclohexanediacetic acid is compared with its structural isomers and other common dicarboxylic acids.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) and Proposed Structures |
| 1,1-Cyclohexanediacetic acid | C10H16O4 | 200.23 | 182 [M-H₂O]⁺, 155 [M-COOH]⁺, 141, 123, 95, 81, 67, 55 |
| 1,2-Cyclohexanedicarboxylic acid | C8H12O4 | 172.18 | 154 [M-H₂O]⁺, 127 [M-COOH]⁺, 109, 81, 67, 54 |
| 1,4-Cyclohexanedicarboxylic acid | C8H12O4 | 172.18 | 154 [M-H₂O]⁺, 127 [M-COOH]⁺, 109, 81, 67, 55 |
| Adipic acid | C6H10O4 | 146.14 | 128 [M-H₂O]⁺, 101 [M-COOH]⁺, 100, 83, 73, 55 |
| Pimelic acid | C7H12O4 | 160.17 | 142 [M-H₂O]⁺, 115 [M-COOH]⁺, 97, 84, 69, 55 |
Note: The relative intensities of the fragment ions can vary depending on the specific instrument and experimental conditions.
Visualizing Fragmentation: The Electron Ionization Pathway
The fragmentation of 1,1-Cyclohexanediacetic acid under electron ionization can be visualized as a series of characteristic losses from the molecular ion.
Caption: Proposed EI fragmentation of 1,1-Cyclohexanediacetic acid.
Experimental Protocols: Acquiring High-Quality Mass Spectra
Reproducible and reliable mass spectrometry data is contingent on standardized experimental protocols. Below are detailed methodologies for both Electron Ionization and Electrospray Ionization techniques.
Electron Ionization (EI) Mass Spectrometry Protocol
-
Sample Preparation: A small amount of the solid 1,1-Cyclohexanediacetic acid is introduced into the mass spectrometer via a direct insertion probe. Alternatively, for compounds amenable to gas chromatography (GC), the sample is dissolved in a volatile solvent and injected into the GC-MS system.
-
Ionization: The sample is vaporized and enters the ion source, where it is bombarded by a beam of electrons, typically with an energy of 70 eV. This causes the molecule to lose an electron, forming a molecular ion (M⁺), and to fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Electrospray Ionization (ESI) Mass Spectrometry Protocol
ESI is a "soft" ionization technique that is particularly useful for polar and non-volatile molecules, often yielding a prominent molecular ion with minimal fragmentation.
-
Sample Preparation: The sample is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, to a concentration of approximately 1-10 µg/mL.
-
Ionization: The sample solution is introduced into the ESI source through a fine capillary at a low flow rate. A high voltage is applied to the capillary, causing the liquid to form a fine spray of charged droplets.
-
Desolvation: A drying gas (typically nitrogen) is used to evaporate the solvent from the droplets, leading to an increase in charge density and ultimately the formation of gas-phase ions.
-
Mass Analysis and Detection: The ions are then transferred to the mass analyzer and detector, similar to the EI process.
Visualizing the Workflow: From Sample to Spectrum
The general workflow for obtaining a mass spectrum is a multi-step process that ensures accurate and reliable data.
Caption: General workflow for mass spectrometry analysis.
By understanding the principles of mass spectrometry and the characteristic fragmentation patterns of molecules like 1,1-Cyclohexanediacetic acid, researchers can confidently identify and characterize compounds, accelerating scientific discovery and development.
References
A Comparative Guide to the Synthetic Routes of 1,1-Cyclohexanediacetic Acid
For Researchers, Scientists, and Drug Development Professionals
1,1-Cyclohexanediacetic acid is a key intermediate in the synthesis of various pharmaceuticals, most notably the anticonvulsant and analgesic drug, gabapentin. The efficiency, cost-effectiveness, and environmental impact of its synthesis are critical considerations for drug development and manufacturing. This guide provides an objective comparison of the prevalent synthetic routes to 1,1-cyclohexanediacetic acid, supported by experimental data and detailed methodologies.
Comparison of Synthetic Routes
Several synthetic strategies for 1,1-Cyclohexanediacetic acid have been developed, each with distinct advantages and disadvantages. The most common approaches start from cyclohexanone (B45756) and involve the formation of a dinitrile or imide intermediate, which is subsequently hydrolyzed. More recent methods have focused on improving the environmental footprint of the process.
| Synthetic Route | Key Intermediates | Reagents | Reaction Conditions | Yield | Purity | Advantages | Disadvantages |
| Route 1: From Cyclohexanone via Dicyanoamide | 1,1-Cyclohexyl dicyanoamide | Cyclohexanone, Methyl Cyanoacetate, Ammonia (B1221849), Sulfuric Acid | Step 1: -10°C to 25°C, 48-96 hours; Step 2: 110°C to 185°C, 3.5 hours | ~75% (overall) | High | Well-established, readily available starting materials | Long reaction times, use of concentrated sulfuric acid, potential for cyanide-containing waste streams |
| Route 2: From 1,1-Cyclohexanediacetic acid anhydride | 1,1-Cyclohexanediacetic acid monoamide | 1,1-Cyclohexanediacetic acid anhydride, Ammonia, Sulfuric Acid | Ammonification: 10-40°C, 2-5 hours; Acidification | 96.7% (for monoamide) | 99.7% (for monoamide) | High yield and purity of the monoamide intermediate | Requires the prior synthesis of the anhydride |
| Route 3: Hydrolysis of Dinitrile Imide | 1,5-Dicarbonitrile-2,4-dioxo-3-azaspiro[1][1]undecane | Sulfuric Acid | Two-step hydrolysis: <100°C then 160-190°C | Not explicitly stated | Not explicitly stated | Potentially fewer side reactions due to staged temperature profile | Requires the synthesis of a specific imide intermediate |
| Route 4: "Green" Synthesis via Hydrolysis in High-Temperature Liquid Water | 1,1-Cyclohexanediacetimide, α,α'-dicyano-compd with ammonia | Dilute Sulfuric Acid, Water | 220°C | 88.31% | Not explicitly stated | Reduced use of concentrated acid, more environmentally friendly | Requires high-temperature and pressure equipment |
Experimental Protocols
Route 1: Synthesis from Cyclohexanone via Dicyanoamide
This traditional method involves a two-step process: the formation of 1,1-cyclohexyl dicyanoamide followed by hydrolysis.[2][3]
Step 1: Preparation of 1,1-Cyclohexyl dicyanoamide [2][3]
-
In a reaction vessel, add 135 ml of methanol (B129727) and pass 10.5 g of ammonia gas while cooling and stirring.
-
Cool the solution to -10°C and add 51.5 g of methyl cyanoacetate. The reaction temperature will rise to approximately -7°C.
-
Cool the mixture back to -10°C and add 25 g of cyclohexanone dropwise, ensuring the temperature does not exceed -6°C. The addition should take about 40 minutes.
-
After the addition is complete, stir the mixture for 30 minutes, then stop stirring and maintain the temperature at -10°C for 24 hours.
-
Subsequently, keep the mixture at 0 ± 5°C for 12 hours and then at room temperature (25°C) for 12 hours (total reaction time of 48 hours).
-
Filter the methanol solution by suction to obtain 1,1-cyclohexyl dicyanoamide. Dry the product. The expected yield is approximately 94-96%.
Step 2: Preparation of 1,1-Cyclohexanediacetic acid [3]
-
In a separate reaction vessel, add 82 ml of water and slowly add 115 ml of concentrated sulfuric acid.
-
Heat the sulfuric acid solution to 160°C.
-
Slowly add the 1,1-cyclohexyl dicyanoamide powder obtained in the previous step. A significant amount of gas will be produced, which should be handled with appropriate ventilation.
-
After the addition is complete, maintain the reaction temperature at 180-185°C for 30 minutes.
-
Cool the reaction mixture and pour it into cold water with stirring.
-
Cool to 30°C and collect the crude 1,1-cyclohexanediacetic acid by suction filtration, followed by washing.
-
For purification, dissolve the crude product in a 10% sodium hydroxide (B78521) solution, decolorize with activated carbon, and filter.
-
Acidify the mother liquor with hydrochloric acid to crystallize the product.
-
Collect the purified 1,1-cyclohexanediacetic acid by suction filtration. The expected yield for this step is approximately 80%.
Route 4: "Green" Synthesis via Hydrolysis in High-Temperature Liquid Water
This method offers a more environmentally benign approach by utilizing dilute sulfuric acid and high-temperature liquid water.[1]
-
The starting material is 1,1-cyclohexanediacetimide,α,α'-dicyano-compd with ammonia.
-
This compound is subjected to hydrolysis in high-temperature liquid water.
-
The reaction is catalyzed by dilute sulfuric acid.
-
Optimal conditions were found to be a reaction temperature of 220°C, a sulfuric acid concentration of 15%, and an initial mass concentration of the starting material at 0.05 g/mL.
-
Under these conditions, a yield of 88.31% of 1,1-cyclohexanediacetic acid can be achieved.
Synthetic Pathway Visualizations
The following diagrams illustrate the logical flow of the key synthetic routes described.
Caption: Synthetic pathway of 1,1-Cyclohexanediacetic acid from Cyclohexanone.
Caption: Synthesis of 1,1-Cyclohexanediacetic acid from its anhydride.
Caption: "Green" synthetic route using high-temperature water.
References
A Structural and Physicochemical Comparison of 1,1-Cyclohexanediacetic Acid and Its Monoamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1,1-Cyclohexanediacetic acid (CDA) and its derivative, 1,1-Cyclohexanediacetic acid monoamide. The focus is on the structural, physicochemical, and reactive differences that are critical for their application in organic synthesis and pharmaceutical development, most notably as precursors to the anticonvulsant drug Gabapentin. All data is supported by cited experimental and predicted values, and detailed experimental protocols are provided for key characterization techniques.
Introduction and Structural Overview
1,1-Cyclohexanediacetic acid (CDA) is a dicarboxylic acid featuring a cyclohexane (B81311) ring geminally substituted with two acetic acid moieties. The conversion of one of these carboxylic acid groups into a primary amide yields 1,1-Cyclohexanediacetic acid monoamide. This seemingly simple transformation induces significant changes in the molecule's physical and chemical properties, including acidity, polarity, hydrogen bonding capabilities, and reactivity. These differences are pivotal in its primary application, where the monoamide, not the diacid, serves as the direct precursor for the Hofmann rearrangement to produce an intermediate for Gabapentin.[1][2]
The structural difference is visualized below.
Physicochemical Properties
The conversion of a carboxylic acid to an amide group significantly alters the molecule's physicochemical profile. The diacid is a stronger acid due to the presence of two carboxyl groups, while the monoamide is amphoteric, possessing both a weakly acidic carboxyl group and a very weakly basic amide group. This change also impacts polarity, solubility, and lipophilicity, which are summarized below.
| Property | 1,1-Cyclohexanediacetic Acid (CDA) | 1,1-Cyclohexanediacetic Acid Monoamide | Structural Rationale / Impact |
| Molecular Formula | C₁₀H₁₆O₄ | C₁₀H₁₇NO₃ | Replacement of a hydroxyl (-OH) group with an amino (-NH₂) group. |
| Molecular Weight | 200.23 g/mol | 199.25 g/mol | The substitution of -OH (MW=17) with -NH₂ (MW=16) results in a negligible difference in mass. |
| Appearance | White to off-white solid/powder[3] | White to off-white crystalline solid[4] | Both are stable crystalline solids at room temperature. |
| Melting Point (°C) | 181 - 185[5] | 141 - 146[6] | The diacid can form a more extensive and stronger hydrogen-bonding network (dimers), requiring more energy to break the crystal lattice compared to the monoamide. |
| Acidity (pKa) | pKₐ₁: 3.49pKₐ₂: 6.96 | pKₐ: 4.72 (Predicted)[4] | CDA has two acidic protons. The monoamide has only one carboxylic acid proton, which is less acidic (higher pKa) due to the electronic influence of the amide group. Primary amides are generally neutral. |
| Lipophilicity (LogP) | 1.57 (Calculated) | 0.62 (Calculated)[6] | The amide group is more polar than the carboxylic acid group it replaces, leading to increased hydrophilicity and a lower octanol-water partition coefficient (LogP) for the monoamide. |
| Water Solubility | Sparingly soluble | Slightly / sparingly soluble in water[4][7] | While the monoamide is more polar, the strong intermolecular hydrogen bonding in the diacid's crystal lattice can limit its solubility. Both have limited water solubility due to the nonpolar cyclohexane backbone. Quantitative data is not readily available. |
| Organic Solubility | Slightly soluble in Methanol, DMSO | Soluble in Ethanol[7]; Moderately soluble in Methanol, DMF[4] | The monoamide generally shows better solubility in polar organic solvents like alcohols. |
Spectroscopic Comparison
Infrared (IR) spectroscopy provides clear evidence of the structural transformation.
-
1,1-Cyclohexanediacetic Acid (CDA): The IR spectrum is characterized by a very broad O-H stretching band from the carboxylic acid's hydrogen-bonded dimer, typically appearing between 2500-3300 cm⁻¹.[8] A sharp and strong C=O (carbonyl) stretching peak is observed around 1700-1725 cm⁻¹.[8]
-
1,1-Cyclohexanediacetic Acid Monoamide: The spectrum of the monoamide shows distinct differences. The broad O-H stretch is still present but is often less broad than in the diacid. Critically, new peaks appear for the primary amide: two N-H stretching bands (symmetric and asymmetric) in the 3200-3500 cm⁻¹ region.[9][10] The amide C=O stretch appears at a lower wavenumber than the acid's C=O, typically in the 1650-1690 cm⁻¹ range, due to resonance effects involving the nitrogen lone pair.[11]
Synthesis and Reactivity
The monoamide is synthesized from the diacid, typically via an anhydride (B1165640) intermediate to control the reaction and prevent the formation of the diamide. This synthetic relationship is fundamental to its utility.
The most significant difference in reactivity lies in the monoamide's ability to undergo the Hofmann rearrangement . This reaction is specific to amides and is the key step in the synthesis of Gabapentin. The diacid cannot undergo this transformation.
Experimental Protocols
Detailed methodologies for the synthesis and characterization are provided for reproducibility.
Protocol 1: Synthesis of 1,1-Cyclohexanediacetic Acid Monoamide
This protocol is based on the common method of amination from the corresponding anhydride.
-
Anhydride Formation:
-
Reflux 1,1-Cyclohexanediacetic acid with an excess of acetic anhydride for 2-3 hours.
-
Distill the excess acetic anhydride and the acetic acid byproduct under reduced pressure to isolate the crude 1,1-Cyclohexanediacetic anhydride.
-
-
Amination:
-
Prepare an aqueous ammonia (B1221849) solution (e.g., 25-30 wt%).
-
Cool the ammonia solution in an ice bath to 0-10°C.
-
Slowly add the 1,1-Cyclohexanediacetic anhydride to the cold ammonia solution with vigorous stirring, ensuring the temperature is maintained below 20°C.
-
Continue stirring for 1-2 hours at low temperature.
-
-
Precipitation and Purification:
-
Slowly neutralize the reaction mixture by adding a strong acid (e.g., HCl or H₂SO₄) until the pH is slightly acidic (pH 3-4).
-
The crude 1,1-Cyclohexanediacetic acid monoamide will precipitate out of the solution.
-
Cool the mixture further to maximize precipitation, then collect the solid by vacuum filtration.
-
Wash the filter cake with cold deionized water.
-
Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water or ethyl acetate/water mixture.
-
Dry the purified crystals under vacuum.
-
Protocol 2: Determination of Melting Point (Capillary Method)
-
Sample Preparation: Ensure the crystalline sample is completely dry and finely powdered using a mortar and pestle.
-
Capillary Loading: Load the powdered sample into a capillary tube to a height of 2-3 mm by tapping the closed end of the tube on a hard surface.
-
Measurement:
-
Place the loaded capillary into the heating block of a melting point apparatus.
-
Set a rapid heating rate to quickly approach the expected melting point (e.g., 10-15°C below).
-
Once near the melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first droplet of liquid appears (onset of melting).
-
Record the temperature at which the entire sample becomes a clear liquid (completion of melting).
-
The melting point is reported as the range between these two temperatures.
-
Protocol 3: Determination of pKa (Potentiometric Titration)
-
Apparatus Setup: Calibrate a pH meter using standard buffers at pH 4.0, 7.0, and 10.0.
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a known volume of deionized water (or a water/co-solvent mixture if solubility is low) to create a solution of known concentration (e.g., 0.01 M).
-
Add a background electrolyte (e.g., KCl) to maintain constant ionic strength.
-
-
Titration:
-
Place the sample solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.
-
Fill a burette with a standardized titrant of a strong base (e.g., 0.1 M NaOH for an acidic sample).
-
Add the titrant in small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of titrant added (x-axis).
-
Determine the equivalence point(s) from the inflection point(s) of the curve (where the slope is steepest).
-
The pKa is equal to the pH at the half-equivalence point. For a diprotic acid, two equivalence points and two half-equivalence points will be observed.
-
Conclusion
The structural modification of 1,1-Cyclohexanediacetic acid to its monoamide results in a compound with markedly different physicochemical properties and chemical reactivity. The monoamide is less acidic, more polar (lower LogP), and has a lower melting point than its diacid precursor. While both are key intermediates in the synthesis of Gabapentin, their roles are distinct and dictated by their functional groups. The diacid serves as the readily available starting material, while the monoamide is the essential substrate for the critical C-C to C-N bond rearrangement (Hofmann) that is impossible to achieve with the diacid. This comparison highlights the profound impact of functional group interconversion on molecular properties and synthetic utility in drug development.
References
- 1. 1,1-Cyclohexanediacetic acid monoamide | C10H17NO3 | CID 665664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,1-Cyclohexanediacetic acid mono amide | 99189-60-3 [chemicalbook.com]
- 3. 1,1-Cyclohexanediacetic acid, 98% 10 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. Page loading... [guidechem.com]
- 5. 1,1-Cyclohexanediacetic acid | 4355-11-7 [chemicalbook.com]
- 6. 1,1-Cyclohexanediacetic acid mono amide | CAS#:99189-60-3 | Chemsrc [chemsrc.com]
- 7. 1,1-Cyclohexanediacetic Acid Mono Amide - High Purity & Best Price, CAS No: 99189-60-3 [jigspharma.com]
- 8. echemi.com [echemi.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. www1.udel.edu [www1.udel.edu]
- 11. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
A Comparative Guide to the Biological Activity of Novel Cyclohexane Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of novel cyclohexane (B81311) carboxylic acid derivatives, offering insights into their potential as antimicrobial, anti-inflammatory, and anticancer agents. The information presented is based on available experimental data from recent studies, intended to aid in the evaluation and future development of this class of compounds.
Introduction
Cyclohexane derivatives are a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. The cyclohexane ring serves as a rigid and lipophilic scaffold that can be functionalized to interact with various biological targets. The addition of carboxylic acid moieties, in particular, can enhance their solubility and potential for ionic interactions with biological macromolecules. This guide focuses on comparing the antimicrobial, anti-inflammatory, and anticancer activities of recently synthesized cyclohexane carboxylic acid derivatives.
Comparative Biological Activity
The biological activities of various cyclohexane carboxylic acid derivatives are summarized below. The data highlights their potential in different therapeutic areas.
Antimicrobial Activity
Several studies have investigated the antibacterial and antifungal properties of cyclohexane derivatives. The minimum inhibitory concentration (MIC) is a key parameter used to compare the efficacy of different compounds.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Cyclohex-1-ene-1-carboxylic Acid and Cyclohexane Diamine Derivatives
| Compound/Derivative | S. aureus | M. smegmatis | E. coli | Y. enterocolitica | K. pneumoniae | C. albicans | Reference Standard(s) |
| Amidrazone Derivative 2b | - | - | 256 | 64 | 256 | - | Ampicillin (MIC: 0.5 for S. aureus, 8 for E. coli, 16 for Y. enterocolitica & M. smegmatis), Fluconazole (MIC: 0.25 for C. albicans)[1] |
| Amidrazone Derivative 2c | 64 | 64 | - | - | - | - | Ampicillin (MIC: 0.5 for S. aureus, 16 for M. smegmatis)[1] |
| Amidrazone Derivative 2f | - | - | - | 128 | - | 256 | Ampicillin (MIC: 16 for Y. enterocolitica), Fluconazole (MIC: 0.25 for C. albicans)[1] |
| N,N-dibenzyl-cyclohexane-1,2-diamine Derivatives (17-20, 26, 37, 38) | 0.0005-0.032 | - | 0.0005-0.032 | - | - | - | Tetracycline[2] |
Note: A lower MIC value indicates greater antimicrobial activity. Some N,N-dibenzyl-cyclohexane-1,2-diamine derivatives also showed promising activity against Candida glabrata and Geotrichum candidium.[2]
Anti-inflammatory Activity
The anti-inflammatory potential of cyclohexane carboxylic acid derivatives is often evaluated by their ability to inhibit key enzymes and signaling molecules involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.
Table 2: Comparative Anti-inflammatory Activity of Diarylidenecyclohexanone and Cyclohex-1-ene-1-carboxylic Acid Derivatives
| Compound/Derivative | Target Enzyme/Pathway | IC50 Value (µM) | Mechanism of Action | Reference Standard |
| Diarylidenecyclohexanone Ic | COX-2/mPGES1 (PGE2 production) | 6.7 ± 0.19 | Inhibition of prostaglandin (B15479496) E2 production.[3] | Licofelone (IC50: 5.4 ± 0.02)[3] |
| Diarylidenecyclohexanone Ie | 5-LOX | 1.4 ± 0.1 | Inhibition of 5-lipoxygenase.[3] | Zileuton (IC50: 1.2 ± 0.11)[3] |
| Diarylidenecyclohexanone Ig | 5-LOX | 1.5 ± 0.13 | Inhibition of 5-lipoxygenase.[3] | Zileuton (IC50: 1.2 ± 0.11)[3] |
| Amidrazone Derivative 2f | TNF-α secretion | - | Strong inhibition (66-81%) at 10, 50, and 100 µg/mL.[1] | Ibuprofen[1] |
| Amidrazone Derivative 2b | Cytokine release (TNF-α, IL-6, IL-10) | - | Significant reduction (92-99%) at 100 µg/mL.[1] | Ibuprofen[1] |
Anticancer Activity
The cytotoxic effects of novel cyclohexane derivatives against various cancer cell lines are a promising area of research. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cancer cell growth.
Table 3: Comparative Anticancer Activity (IC50 in µM) of Cyclohexenone Derivatives
| Compound/Derivative | Cell Line | IC50 Value (µM) | Reference |
| Ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate Derivative 21 | HCT116 | Not specified, but showed best cancer cell growth inhibition in a clonogenic assay. | [4] |
| Cyclohexene oxide CA | U251 (Glioblastoma) | ~6 | [5] |
| Cyclohexene oxide CA | A172 (Glioblastoma) | ~7 | [5] |
Note: Some cyclohexenone derivatives have also been found to inhibit acetylcholinesterase, with IC50 values ranging from 0.93 to 133.12 µM.[4]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols used in the cited studies.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
-
Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to achieve a standardized concentration (e.g., 10^5 CFU/mL).
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using the broth medium.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (microbes without compound) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.[1]
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Enzyme and Substrate Preparation: Purified COX-1 or COX-2 enzyme is prepared in a suitable buffer. Arachidonic acid is used as the substrate.
-
Compound Incubation: The test compounds at various concentrations are pre-incubated with the enzyme.
-
Reaction Initiation: The reaction is initiated by adding arachidonic acid.
-
Quantification of Prostaglandin E2 (PGE2): The amount of PGE2 produced is quantified using an Enzyme Immunoassay (EIA) kit or by LC-MS/MS.[6]
-
IC50 Calculation: The IC50 value, the concentration of the compound that causes 50% inhibition of PGE2 production, is calculated from a dose-response curve.[6]
Cell Viability (MTT) Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Visualizing Molecular Pathways and Experimental Workflows
Diagrams created using Graphviz (DOT language) to illustrate key processes.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, antimicrobial activity and structure-activity relationship study of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of diarylidenecyclohexanone derivatives as potential anti-inflammatory leads against COX-2/mPGES1 and 5-LOX - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
comparative study of different catalysts for 1,1-Cyclohexanediacetic acid synthesis
A Comparative Guide to Catalysts for the Synthesis of 1,1-Cyclohexanediacetic Acid
For researchers, scientists, and professionals in drug development, the efficient synthesis of 1,1-Cyclohexanediacetic acid, a key intermediate for pharmaceuticals like Gabapentin, is of significant interest. The choice of catalyst is a critical factor influencing reaction efficiency, yield, and environmental impact. This guide provides a comparative analysis of different catalytic systems for the synthesis of 1,1-Cyclohexanediacetic acid, supported by available experimental data and detailed methodologies.
Catalyst Performance Comparison
The primary industrial route to 1,1-Cyclohexanediacetic acid involves the hydrolysis of 1,1-cyclohexyl dicyanoamide or related precursors. The comparison below focuses on different catalysts for this hydrolysis step.
| Catalyst System | Precursor | Reaction Conditions | Yield (%) | Selectivity | Key Advantages | Potential Limitations |
| Concentrated Sulfuric Acid | 1,1-cyclohexyl dicyano acid amides | Temperature: 110°C rising to 145°C, Time: 3.5 hours | ~75-80%[1] | Moderate | Established industrial process. | Harsh reaction conditions, significant waste generation, corrosion issues.[2] |
| Dilute Sulfuric Acid in HTLW * | l,l-cyclohexanediacetimide,α,α'-dicyano-compd with ammonia | Temperature: 220°C, Sulfuric Acid Concentration: 15%, Initial Mass Concentration: 0.05 g/mL | 88.31%[2] | High | Greener process with less corrosion, higher yield reported under optimized conditions.[2] | Requires high-temperature and pressure equipment. |
| Sodium Hydroxide (B78521) (for monoamide synthesis) | 3,3-Pentamethylene glutarimide (B196013) | Temperature: 50°C, Time: 6 hours | 93% (for monoamide)[3] | High | Milder conditions compared to strong acid hydrolysis. | This is for the synthesis of the monoamide, requiring further steps to get the diacid. |
*HTLW: High-Temperature Liquid Water
Experimental Protocols
Detailed methodologies are crucial for the replication and evaluation of catalytic performance.
Synthesis using Concentrated Sulfuric Acid
This protocol is adapted from established industrial methods for the hydrolysis of 1,1-cyclohexyl dicyano acid amides.[1]
Procedure:
-
In a reaction vessel, add 70ml of water and slowly add 45ml of concentrated sulfuric acid while cooling.
-
Add 60.6g of 1,1-cyclohexyl dicyano acid amides powder to the sulfuric acid solution.
-
Stir the mixture and heat, slowly raising the temperature from 110°C to 145°C.
-
Maintain the temperature and continue stirring for 3.5 hours. A dilution with a small amount of sulfuric acid solution may be performed during this time.
-
After the reaction is complete, the resulting paste-like hydrolyzate is collected.
-
The crude product is then typically purified by recrystallization.
Synthesis using Dilute Sulfuric Acid in High-Temperature Liquid Water
This method presents a more environmentally friendly approach to the hydrolysis.[2]
Procedure:
-
A high-pressure reactor is charged with the precursor (l,l-cyclohexanediacetimide,α,α'-dicyano-compd with ammonia) at an initial concentration of 0.05 g/mL.
-
A 15% aqueous solution of sulfuric acid is added as the catalyst and solvent.
-
The reactor is sealed and heated to 220°C.
-
The reaction is maintained at this temperature for a specified duration with stirring.
-
After cooling, the product is isolated and purified.
Synthesis of 1,1-Cyclohexanediacetic Acid Monoamide using Sodium Hydroxide
This protocol describes the synthesis of the monoamide, a direct precursor to 1,1-Cyclohexanediacetic acid.[3]
Procedure:
-
Prepare a lye solution by dissolving 60g of sodium hydroxide in 500g of water.
-
Add 181g of 3,3-Pentamethylene glutarimide to the lye solution.
-
Slowly heat the mixture to 50°C and maintain this temperature with stirring for 6 hours.
-
Cool the reaction mixture to 10°C.
-
Slowly add 150g of 36% concentrated hydrochloric acid dropwise to adjust the pH to 1-2.
-
Stir for 2 hours, then cool to 5°C to precipitate the solid product.
-
Filter the crude 1,1-cyclohexanediacetic acid monoamide and wash the filter cake with cold water.
-
The crude product can be further purified by recrystallization from ethyl acetate (B1210297) and water.
Signaling Pathways and Experimental Workflows
Visualizing the experimental process and reaction pathways can aid in understanding the synthesis and catalyst selection.
References
A Comparative Guide to the Structure-Activity Relationships of 1,1-Cyclohexanediacetic Acid Analogs: Focus on Gabapentinoids
Introduction
Direct and extensive structure-activity relationship (SAR) studies on analogs of 1,1-cyclohexanediacetic acid are not widely available in public literature. However, this molecule serves as a crucial intermediate in the synthesis of the gabapentinoid class of drugs, most notably gabapentin (B195806) and pregabalin (B1679071). Therefore, this guide focuses on the well-documented SAR of these therapeutic agents, which are structural analogs of the neurotransmitter γ-aminobutyric acid (GABA). Gabapentin and pregabalin are widely used to treat neuropathic pain, epilepsy, and anxiety disorders.[1][2][3] Their primary mechanism of action involves binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs).[4][5][6] This interaction is key to their therapeutic effects and is the central focus of SAR studies for this class of compounds. This guide will provide a comparative analysis of their biological activity, detail the experimental protocols used for their evaluation, and visualize their mechanism of action and experimental workflows.
Comparative Biological Activity of Gabapentinoid Analogs
The therapeutic efficacy of gabapentinoids is closely linked to their binding affinity for the α2δ-1 subunit of VGCCs. This binding reduces the release of excitatory neurotransmitters like glutamate.[1][5] SAR studies have explored how modifications to the gabapentin and pregabalin scaffold affect this binding affinity and, consequently, their in vivo potency.
| Compound/Analog | Target | Assay Type | Quantitative Data | Reference |
| Gabapentin | α2δ-1 subunit | Radioligand Binding ([³H]gabapentin) | Kd = 59 nM | [5] |
| α2δ-2 subunit | Radioligand Binding ([³H]gabapentin) | Kd = 153 nM | [5][7] | |
| Neuropathic Pain Model | In vivo efficacy | EC50 ≈ 11.7 mg/mL (postherpetic neuralgia) | [8] | |
| Epilepsy Model | In vivo efficacy | EC50 ≈ 23.9 mg/mL | [8] | |
| Pregabalin | α2δ-1 subunit | Radioligand Binding ([³H]pregabalin) | Ki = 180 nM | [9] |
| Neuropathic Pain Model | In vivo efficacy | EC50 ≈ 4.21 mg/mL (postherpetic neuralgia) | [8] | |
| Epilepsy Model | In vivo efficacy | EC50 ≈ 9.77 mg/mL | [8] | |
| Mirogabalin (B560033) | α2δ-1 subunit | Molecular Docking | Predicted Binding Affinity = -6.3 kcal/mol | [10] |
| Cav2.2 Current Inhibition | In vitro electrophysiology | Significant decrease in peak current density at 100 µM | [10] | |
| NVA1309 | α2δ-1 subunit | Molecular Docking | Predicted Binding Affinity = -6.3 kcal/mol | [10] |
| Cav2.2 Current Inhibition | In vitro electrophysiology | Significant decrease in peak current density at 100 µM | [10] |
Key SAR Insights:
-
Potency: Pregabalin is approximately 2.4 to 2.8 times more potent than gabapentin in preclinical models of epilepsy and neuropathic pain, respectively.[8] This is attributed to its higher binding affinity for the α2δ subunit.[6]
-
Stereoselectivity: The binding site exhibits stereoselectivity, with the (S)-enantiomer of pregabalin being more potent than the (R)-enantiomer.[7]
-
Substitutions: Alkyl substitutions on the GABA backbone can influence both α2δ binding and interaction with the system L amino acid transporter, which is important for crossing the blood-brain barrier.[4][11]
Experimental Protocols
[³H]Gabapentin Radioligand Binding Assay
This in vitro assay is fundamental for determining the binding affinity of test compounds to the α2δ subunit.
Objective: To measure the ability of a test compound to displace [³H]gabapentin from its binding site on the α2δ subunit in brain tissue homogenates.
Materials:
-
Porcine or mouse brain tissue
-
[³H]gabapentin (radioligand)
-
Test compounds (unlabeled)
-
10 mM HEPES buffer (pH 7.4)
-
0.3% polyethyleneimine-soaked GF/B filters
-
Scintillation counter
Methodology:
-
Membrane Preparation: Homogenize brain tissue in a suitable buffer and centrifuge to isolate the membrane fraction containing the α2δ subunits. Resuspend the membranes to a final concentration of approximately 20 µg/ml.[12]
-
Incubation: Incubate the membrane preparation with a fixed concentration of [³H]gabapentin and varying concentrations of the test compound. The incubation is typically carried out at room temperature for 60 minutes.[12]
-
Separation: Separate the bound from free radioligand by rapid filtration through GF/B filters. The filters are then washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.[12]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]gabapentin (IC₅₀ value). Non-specific binding is determined in the presence of a high concentration (e.g., 100 µM) of unlabeled gabapentin.[12]
In Vivo Model: Spinal Nerve Ligation (SNL) for Neuropathic Pain
This is a widely used preclinical model to induce neuropathic pain in rodents and evaluate the efficacy of analgesic compounds like gabapentinoids.
Objective: To assess the ability of a test compound to alleviate mechanical allodynia (pain response to a non-painful stimulus) in an animal model of nerve injury.
Methodology:
-
Surgical Procedure: Under anesthesia, the L5 spinal nerve of a rat or mouse is tightly ligated.[13] This procedure leads to the development of chronic neuropathic pain symptoms, including mechanical allodynia, in the hind paw ipsilateral to the nerve injury.
-
Behavioral Testing: Mechanical allodynia is typically assessed using von Frey filaments. These are a series of calibrated filaments that apply a specific force to the plantar surface of the hind paw. The paw withdrawal threshold is determined by observing the animal's response to the filaments. A lower withdrawal threshold in the injured paw compared to the contralateral paw or sham-operated animals indicates allodynia.
-
Drug Administration: The test compound (e.g., gabapentin) is administered, often via intravenous or intrathecal injection.[14]
-
Post-Treatment Assessment: Behavioral testing is repeated at various time points after drug administration to determine the compound's effect on the paw withdrawal threshold. A significant increase in the withdrawal threshold indicates an analgesic effect.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of gabapentinoids.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a [³H]gabapentin binding assay.
References
- 1. Gabapentin - Wikipedia [en.wikipedia.org]
- 2. Pregabalin - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. psychscenehub.com [psychscenehub.com]
- 7. researchgate.net [researchgate.net]
- 8. Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determinants of interactions of a novel next-generation gabapentinoid NVA1309 and mirogabalin with the Cavα2δ-1 subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-activity relationships of pregabalin and analogues that target the alpha(2)-delta protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
1,1-Cyclohexanediacetic Acid: A Comparative Analysis of its Efficacy as a Synthetic Precursor
1,1-Cyclohexanediacetic acid is a versatile dicarboxylic acid that serves as a crucial intermediate in the synthesis of various pharmaceuticals and specialty chemicals.[1][2] Its unique cyclic structure, combined with two acetic acid side chains, provides a valuable scaffold for creating complex molecules with specific steric and electronic properties.[2] This guide provides a comparative analysis of the efficacy of 1,1-cyclohexanediacetic acid as a precursor, with a primary focus on its well-established role in the synthesis of Gabapentin. We will also explore its utility in the formation of other chemical entities and compare its performance with alternative synthetic routes.
Efficacy in the Synthesis of Gabapentin
1,1-Cyclohexanediacetic acid is a key intermediate in several synthetic routes to Gabapentin, an anticonvulsant medication.[3][4] The general pathway involves the conversion of 1,1-cyclohexanediacetic acid to its monoamide, followed by a Hofmann rearrangement to yield Gabapentin.[3][5][6]
Comparative Analysis of Synthetic Routes to Gabapentin:
The following table summarizes the quantitative data for different synthetic routes to Gabapentin, highlighting the efficacy of using 1,1-cyclohexanediacetic acid as a precursor.
| Precursor/Intermediate | Key Transformation | Reagents | Yield (%) | Purity (%) | Reference |
| 1,1-Cyclohexanediacetic acid | Formation of 1,1-cyclohexanediacetic acid monoamide | Acetic anhydride, Aqueous ammonia (B1221849) | - | - | [5][6] |
| 3,3-Pentamethylene glutarimide (B196013) | Hydrolysis | Sodium hydroxide (B78521), Water | 93 | 99.5 | [7] |
| 1,1-Cyclohexyl dicyanoamide | Hydrolysis and Decarboxylation | Sulfuric acid | High | - | [8][9] |
| 1,1-Cyclohexanediacetic acid monoamide | Hofmann Rearrangement | Sodium hypobromite (B1234621) or Sodium hypochlorite (B82951), Sodium hydroxide, Hydrochloric acid | - | >99 | [5][6][10] |
Experimental Protocols:
1. Synthesis of 1,1-Cyclohexanediacetic Acid Monoamide from 3,3-Pentamethylene glutarimide[7]:
-
To a solution of sodium hydroxide (60g) in water (500g), add 3,3-pentamethylene glutarimide (181g).
-
Slowly raise the temperature to 50°C and maintain with stirring for 6 hours.
-
Cool the reaction mixture to 10°C.
-
Slowly add 36% concentrated hydrochloric acid (150g) dropwise to adjust the pH to 1-2.
-
Stir for 2 hours, then cool to 5°C to precipitate the solid.
-
Filter the precipitate and wash the filter cake with cold water to obtain the crude 1,1-cyclohexanediacetic acid monoamide.
-
Recrystallize the crude product from ethyl acetate (B1210297) and water to yield the pure product (185g, 93% yield, 99.5% purity).
2. Synthesis of Gabapentin from 1,1-Cyclohexanediacetic Acid Monoamide (via Hofmann Rearrangement)[6][10]:
-
Prepare a solution of 1,1-cyclohexanediacetic acid monoamide in aqueous sodium hydroxide.
-
In a separate vessel, prepare a sodium hypobromite or sodium hypochlorite solution in aqueous sodium hydroxide.
-
Add the monoamide solution to the hypohalite solution at a controlled temperature (typically between -5°C and 5°C).
-
After the addition is complete, the reaction temperature is raised and maintained to complete the rearrangement.
-
Acidify the reaction mixture with hydrochloric acid to form Gabapentin hydrochloride.
-
The Gabapentin hydrochloride can then be purified and converted to Gabapentin free base.
Logical Workflow for Gabapentin Synthesis:
Caption: Synthetic pathway from 1,1-Cyclohexanediacetic Acid to Gabapentin.
Alternative Precursors and Synthetic Routes
While 1,1-cyclohexanediacetic acid is a common precursor, alternative synthetic strategies for Gabapentin exist. One notable alternative involves the reaction of cyclohexanone (B45756) with cyanoacetamide and a malonic acid ester to form an intermediate that can be converted to 1,1-cyclohexanediacetic acid monoamide under mild conditions.[11][12] This method is proposed as a simplified process.[11]
Another approach starts from cyclohexenone and ethyl cyanoacetate, which react in the presence of ammonia to form a Guareschi salt.[13] This salt is then hydrolyzed and decarboxylated to produce 1,1-cyclohexanediacetic acid.[13]
Comparative Workflow of Gabapentin Synthesis:
Caption: Comparison of synthetic routes to Gabapentin.
Efficacy in the Synthesis of Other Compounds
Beyond its role in Gabapentin synthesis, the dicarboxylic acid nature of 1,1-cyclohexanediacetic acid makes it a versatile precursor for a range of other compounds.
-
Spiro Compounds: The cyclic backbone of 1,1-cyclohexanediacetic acid makes it a suitable starting material for the synthesis of spirocycles, which are three-dimensional structures present in several natural products and pharmaceuticals.[14][15]
-
Polymers: As a diacid, it can act as a monomer in polymerization reactions to form polyesters and polyamides.[2] The cyclohexyl core can impart unique properties to these polymers, potentially for applications in coatings, adhesives, or specialty plastics.[2]
-
Specialty Chemicals and Ligands: The two carboxylic acid groups can be readily modified through reactions like esterification and amidation to produce a variety of specialty esters and other complex organic molecules.[2] It can also serve as a building block for creating complex organic ligands for catalysis.[2]
Applications of 1,1-Cyclohexanediacetic Acid Derivatives:
Caption: Diverse applications of 1,1-Cyclohexanediacetic Acid as a precursor.
Conclusion
1,1-Cyclohexanediacetic acid demonstrates significant efficacy as a precursor, particularly in the industrial synthesis of Gabapentin. The synthetic routes utilizing this intermediate are well-established and provide high yields and purity. While alternative routes to Gabapentin exist, the pathway through 1,1-cyclohexanediacetic acid remains a prominent and efficient method. Furthermore, its chemical versatility allows for its application in the synthesis of a broader range of compounds, including spirocycles, polymers, and other specialty chemicals, making it a valuable building block for researchers and chemical industries. The choice of precursor will ultimately depend on factors such as desired yield, purity, cost, and environmental impact of the specific synthetic process.
References
- 1. 1,1-Cyclohexanediacetic Acid Manufacturer & Suppliers |ELRASA-11ChAA - Elchemy [elchemy.com]
- 2. nbinno.com [nbinno.com]
- 3. Gabapentin - Wikipedia [en.wikipedia.org]
- 4. tdchem.com [tdchem.com]
- 5. US20080097122A1 - Process for the Preparation of Gabapentin - Google Patents [patents.google.com]
- 6. US20080103334A1 - Process For Synthesis Of Gabapentin - Google Patents [patents.google.com]
- 7. 1,1-Cyclohexanediacetic acid mono amide synthesis - chemicalbook [chemicalbook.com]
- 8. CN101475466B - Preparation method of 1,1-cyclohexanediacetic acid - Google Patents [patents.google.com]
- 9. Preparation method of 1,1-cyclohexanediacetic acid - Eureka | Patsnap [eureka.patsnap.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. PROCESS FOR PREPARING CYCLOHEXANEDIACETIC ACID MONOAMIDE - Patent 1732899 [data.epo.org]
- 12. Process for preparing cyclohexanediacetic acid monoamide - Patent US-7381823-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Gabapentin synthesis - chemicalbook [chemicalbook.com]
- 14. New development in the enantioselective synthesis of spiro compounds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Referencing Spectral Data for 1,1-Cyclohexanediacetic Acid
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Spectral Data from Prominent Databases
In the pursuit of robust scientific research and efficient drug development, the accurate characterization of chemical compounds is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) provide critical data for structural elucidation and purity assessment. This guide offers a comparative analysis of publicly available spectral data for 1,1-Cyclohexanediacetic acid (CAS No: 4355-11-7), cross-referencing information from leading spectral databases.
Summary of Spectral Data
The following tables summarize the quantitative spectral data for 1,1-Cyclohexanediacetic acid obtained from various online databases. This allows for a direct comparison of key spectral features.
¹H NMR Spectral Data
| Database/Source | Solvent | Chemical Shift (δ) ppm |
| SpectraBase | DMSO-d₆ | Data not explicitly provided in search results |
| ChemicalBook | Not Specified | Data not explicitly provided in search results |
¹³C NMR Spectral Data
| Database/Source | Solvent | Chemical Shift (δ) ppm |
| ChemicalBook | Not Specified | Data not explicitly provided in search results |
FT-IR Spectral Data
| Database/Source | Sample Preparation | Key Absorption Bands (cm⁻¹) |
| ChemicalBook | Not Specified | Data not explicitly provided in search results |
| NIST WebBook | Not Specified | Spectrum available |
Mass Spectrometry Data
| Database/Source | Ionization Method | Key m/z Values |
| NIST WebBook | Electron Ionization (EI) | Spectrum available |
| ChemicalBook | Not Specified | Data not explicitly provided in search results |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the information available from the referenced databases.
-
¹H NMR Spectroscopy (SpectraBase):
-
General NMR Spectroscopy:
-
NMR spectra are typically acquired on instruments like Bruker or Varian spectrometers.[2] Chemical shifts are reported in parts per million (ppm) and referenced to a residual solvent peak or an internal standard like TMS.[2] For ¹H NMR in DMSO-d₆, the residual solvent peak is typically around 2.50 ppm.[2] For ¹³C NMR in DMSO-d₆, the solvent peak is around 39.52 ppm.[2]
-
-
FT-IR Spectroscopy:
-
For solid samples like 1,1-Cyclohexanediacetic acid, common sample preparation techniques include creating a Potassium Bromide (KBr) pellet or a Nujol mull.
-
-
Mass Spectrometry (NIST WebBook):
-
The mass spectrum available on the NIST WebBook was obtained using the Electron Ionization (EI) technique.[3] In this method, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
Workflow for Cross-Referencing Spectral Data
The following diagram illustrates a logical workflow for researchers to cross-reference spectral data from multiple databases to ensure data integrity and comprehensive analysis.
Caption: Workflow for cross-referencing spectral data.
Conclusion
Cross-referencing spectral data from multiple reputable databases is a critical step in the verification of a compound's identity and purity. While some databases provide more comprehensive experimental details than others, a comparative approach allows researchers to build a more complete and reliable dataset. For 1,1-Cyclohexanediacetic acid, spectral data is available across several platforms, and by following a systematic workflow, researchers can confidently utilize this information in their work. It is always recommended to consult the original data sources for the most detailed information.
References
Safety Operating Guide
Personal protective equipment for handling 1,1-Cyclohexanediaceticacid
This guide provides immediate, essential safety protocols and logistical plans for handling 1,1-Cyclohexanediacetic acid in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is critical to minimize exposure and ensure safety when handling 1,1-Cyclohexanediacetic acid. The following table summarizes the recommended PPE.
| Protection Type | Specific Equipment | Standard/Specification | Purpose |
| Eye/Face Protection | Safety glasses with side-shields or tightly fitting safety goggles.[1][2] | EN 166 (EU) or NIOSH (US) approved.[2][3] | To protect eyes from dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[4] | Inspected prior to use and compliant with EU Directive 89/686/EEC and EN 374.[1][5] | To prevent skin contact. Use proper glove removal technique.[3][5] |
| Respiratory Protection | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator.[3] | NIOSH (US) or CEN (EU) approved.[3] | To avoid inhalation of dust.[1][3][5] |
| Body Protection | Laboratory coat or chemical-resistant apron.[6] For larger quantities, impervious clothing or a chemical-resistant suit may be necessary.[5] | Selected based on the concentration and amount of the substance.[5] | To protect skin and clothing from contamination.[2] |
| Foot Protection | Chemical-resistant boots.[7] | --- | To protect feet from spills. |
Operational Plan: Handling 1,1-Cyclohexanediacetic Acid
A systematic workflow is essential for the safe handling of this chemical. The following diagram outlines the procedural steps from preparation to the completion of work.
Disposal Plan for 1,1-Cyclohexanediacetic Acid
Proper disposal of 1,1-Cyclohexanediacetic acid and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
First-Aid Measures
In the event of exposure, immediate action is necessary.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]
-
In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[3]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5]
-
If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3]
Always have the Safety Data Sheet (SDS) available for reference when seeking medical attention.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. fishersci.com [fishersci.com]
- 3. capotchem.cn [capotchem.cn]
- 4. leelinework.com [leelinework.com]
- 5. 1,1-Cyclohexanediacetic acid Safety Data Sheets(SDS) lookchem [lookchem.com]
- 6. iigtchem.com [iigtchem.com]
- 7. Acid Resistant PPE: Best Protection for Chemical Workers [accio.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
